Product packaging for 4-(Furan-3-yl)benzoic acid(Cat. No.:CAS No. 890715-18-1)

4-(Furan-3-yl)benzoic acid

货号: B1437177
CAS 编号: 890715-18-1
分子量: 188.18 g/mol
InChI 键: AEVDLVIYBANTFB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

4-(Furan-3-yl)benzoic acid is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O3 B1437177 4-(Furan-3-yl)benzoic acid CAS No. 890715-18-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(furan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVDLVIYBANTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659613
Record name 4-(Furan-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890715-18-1
Record name 4-(Furan-3-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Furan-3-yl)benzoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-(Furan-3-yl)benzoic acid, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. While specific literature on this particular isomer is limited, this document extrapolates from established chemical principles and data on analogous structures to present its core properties, a proposed synthetic route via Suzuki-Miyaura cross-coupling, and potential applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into this valuable chemical entity.

Introduction: The Significance of Furan-Containing Bioisosteres

Heterocyclic compounds are cornerstones of modern drug discovery, with the furan ring being a particularly valuable scaffold. Its unique electronic properties and ability to act as a bioisostere for phenyl rings and other functional groups make it a recurring motif in pharmacologically active molecules. The incorporation of a furan moiety can significantly influence a compound's metabolic stability, solubility, and target-binding interactions. This compound combines the furan heterocycle with a benzoic acid functionality, a common pharmacophore for interacting with biological targets through hydrogen bonding and ionic interactions. This guide will delve into the specific characteristics of the 3-substituted furan isomer linked to a benzoic acid at the para position.

Physicochemical and Structural Properties

Structural Information:
  • IUPAC Name: this compound

  • CAS Number: 890715-18-1[1]

  • Molecular Formula: C₁₁H₈O₃

  • Molecular Weight: 188.18 g/mol [1]

The structure consists of a benzoic acid molecule where the hydrogen atom at the para-position of the carboxyl group is replaced by a 3-furyl group.

Caption: Chemical structure of this compound.

Predicted Physicochemical Data:

The following table summarizes the predicted physicochemical properties of this compound. These values are estimations based on computational models and data from analogous compounds such as 4-(Furan-2-yl)benzoic acid.

PropertyPredicted ValueSource/Method
Melting Point 180-200 °CBased on similar bi-aryl carboxylic acids
Boiling Point > 350 °C (decomposes)Estimation
pKa ~4.0 - 4.5Based on benzoic acid and electron-donating nature of furan
LogP ~2.5 - 3.0Computational prediction
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.General solubility of aromatic carboxylic acids

Synthesis and Characterization: A Proposed Route via Suzuki-Miyaura Coupling

The synthesis of bi-aryl and heteroaryl-aryl compounds is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly robust and widely used method for this purpose, tolerating a broad range of functional groups.[2][3]

Proposed Synthetic Workflow:

The synthesis of this compound can be envisioned through the Suzuki-Miyaura coupling of a boronic acid or boronic ester derivative of furan with a halogenated benzoic acid derivative. A plausible and efficient route would involve the coupling of 3-furanylboronic acid with methyl 4-bromobenzoate, followed by saponification of the resulting ester.

Synthesis_Workflow reagent1 3-Furanylboronic acid coupling Suzuki-Miyaura Cross-Coupling reagent1->coupling reagent2 Methyl 4-bromobenzoate reagent2->coupling catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) catalyst->coupling intermediate Methyl 4-(furan-3-yl)benzoate hydrolysis Saponification (e.g., NaOH, H₂O/MeOH) intermediate->hydrolysis workup Acidic Workup (e.g., HCl) hydrolysis->workup product This compound workup->product coupling->intermediate

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), 3-furanylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent and Catalyst Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent mixture of toluene and water (e.g., 4:1 v/v) is added, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude methyl 4-(furan-3-yl)benzoate.

Step 2: Saponification

  • Hydrolysis: The crude ester from the previous step is dissolved in a mixture of methanol and water. Sodium hydroxide (2-3 eq) is added, and the mixture is stirred at room temperature or gently heated until the ester is fully consumed (monitored by TLC).

  • Acidification and Isolation: The reaction mixture is cooled in an ice bath, and the pH is adjusted to ~2-3 by the dropwise addition of concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the presence of both the furan and benzoic acid moieties.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Applications in Medicinal Chemistry and Drug Development

While there are no specific drugs reported to contain the this compound scaffold, its structural motifs are prevalent in numerous biologically active compounds. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] The furan ring, as a bioisostere, can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential Therapeutic Areas:
  • Anti-inflammatory Agents: The benzoic acid moiety is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound could be explored as novel anti-inflammatory agents.

  • Antimicrobial Agents: Both furan and benzoic acid derivatives have been investigated for their antimicrobial properties.[6][7] This scaffold could serve as a starting point for the development of new antibacterial or antifungal compounds.[8]

  • Enzyme Inhibitors: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. For instance, para-substituted benzoic acid derivatives have been identified as inhibitors of protein phosphatases.[9]

  • VLA-4 Antagonists: Benzoic acid derivatives have been synthesized and evaluated as potent, orally active VLA-4 antagonists, which have therapeutic potential in inflammatory diseases.[10]

Potential_Applications cluster_applications Potential Therapeutic Applications This compound This compound Anti-inflammatory Agents Anti-inflammatory Agents This compound->Anti-inflammatory Agents Antimicrobial Agents Antimicrobial Agents This compound->Antimicrobial Agents Enzyme Inhibitors Enzyme Inhibitors This compound->Enzyme Inhibitors VLA-4 Antagonists VLA-4 Antagonists This compound->VLA-4 Antagonists

References

An In-depth Technical Guide to 4-(Furan-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Furan-3-yl)benzoic acid is a heterocyclic aromatic carboxylic acid. This class of molecules, combining a benzoic acid moiety with a furan ring, represents a scaffold of significant interest in medicinal chemistry and materials science. The electronic properties and geometric structure of the furan ring, coupled with the versatile reactivity of the carboxylic acid group, make these compounds valuable building blocks for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the chemical data, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development.

Chemical Identity and Properties

The definitive identifier for this compound is its CAS number. While comprehensive experimental data for this specific isomer is not widely published, key identifiers are confirmed. For illustrative purposes, some physical and spectroscopic data for the closely related, well-characterized isomer, 4-(Furan-2-yl)benzoic acid, are included and clearly noted.

PropertyValueSource
CAS Number 890715-18-1[CymitQuimica][1]
Molecular Formula C₁₁H₈O₃[CymitQuimica][1]
Molecular Weight 188.18 g/mol [CymitQuimica][1]
Purity Typically ≥98%[CymitQuimica][1]
Melting Point Data not available. For 4-(Furan-2-yl)benzoic acid: 225-228 °CN/A
Solubility Data not available. Expected to be soluble in organic solvents like DMSO and methanol.N/A
InChI Key AEVDLVIYBANTFB-UHFFFAOYSA-N[CymitQuimica][1]
Chemical Structure

The structure of this compound consists of a benzoic acid ring substituted at the 4-position with a 3-furanyl group.

Caption: Chemical structure of this compound.

Synthesis of this compound

A highly effective and widely used method for the synthesis of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. For the synthesis of this compound, a plausible route involves the coupling of 3-bromofuran with 4-carboxyphenylboronic acid.

Proposed Synthesis Workflow: Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_solvent Solvent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-Bromofuran 3-Bromofuran Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 3-Bromofuran->Suzuki-Miyaura Coupling 4-Carboxyphenylboronic Acid 4-Carboxyphenylboronic Acid 4-Carboxyphenylboronic Acid->Suzuki-Miyaura Coupling Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄)->Suzuki-Miyaura Coupling Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Suzuki-Miyaura Coupling Aqueous Ethanol Aqueous Ethanol Aqueous Ethanol->Suzuki-Miyaura Coupling Extraction Extraction Suzuki-Miyaura Coupling->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a general representation of a Suzuki-Miyaura coupling and may require optimization for this specific transformation.

  • Reaction Setup: In a round-bottom flask, combine 3-bromofuran (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), typically at a loading of 3-5 mol%.

  • Solvent Addition: Add a solvent system, such as a mixture of ethanol and water, to the flask.

  • Reaction Execution: Stir the reaction mixture vigorously at an elevated temperature (e.g., 80 °C) under an inert atmosphere for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous phase and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Illustrative)

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the furan ring protons and the aromatic protons of the benzoic acid moiety, as well as a characteristic downfield signal for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the furan and benzene rings, with the carboxyl carbon appearing at a significantly downfield chemical shift.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl (C=O) stretching vibration for the carboxylic acid, typically in the region of 1700-1680 cm⁻¹, and a broad O-H stretching band.

Applications in Drug Discovery and Medicinal Chemistry

The benzofuran and furan scaffolds are prevalent in a wide range of biologically active compounds, making this compound a molecule of interest for drug discovery.[2][3][4]

  • Scaffold for Novel Therapeutics: The combination of the furan and benzoic acid motifs can be exploited to design novel inhibitors of enzymes or receptor antagonists. The carboxylic acid group provides a handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

  • Antimicrobial and Anticancer Potential: Derivatives of benzofuran have shown promising activity as anticancer, antibacterial, and antifungal agents.[3] The unique electronic and structural features of the furan ring can contribute to interactions with biological targets.

  • Fragment-Based Drug Design: As a relatively small and rigid molecule, this compound can serve as a valuable fragment in fragment-based drug discovery campaigns to identify new lead compounds.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the known hazards of benzoic acid and its derivatives, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Health Hazards: May cause skin and eye irritation.[7] Avoid inhalation of dust. Prolonged or repeated exposure may cause respiratory tract irritation.[5]

  • Fire Hazards: The compound is likely combustible. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or appropriate foam.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data for this specific isomer remains to be fully documented in the public domain, its structural features suggest it is a promising building block for the development of novel therapeutic agents and functional materials. The synthetic route via Suzuki-Miyaura coupling provides a reliable method for its preparation, enabling further investigation into its chemical and biological properties. As with all research chemicals, appropriate safety precautions should be strictly followed during its handling and use.

References

An In-depth Technical Guide to 4-(Furan-3-yl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(furan-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is limited in publicly available literature, this document synthesizes information on its nomenclature, predicted properties, and viable synthetic routes based on established methodologies for related compounds. Furthermore, it explores the potential applications of this molecule by examining the pharmacological activities of the broader class of furan-containing benzoic acid derivatives.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound of interest is systematically named according to IUPAC nomenclature, and is also known by several synonyms.

Table 1: Nomenclature and Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Synonyms 4-(3-Furyl)benzoic acid
CAS Number 890715-18-1[1]
Molecular Formula C₁₁H₈O₃
Molecular Weight 188.18 g/mol
Canonical SMILES C1=CC(=CC=C1C(=O)O)C2=COC=C2
InChI Key AEVDLVIYBANTFB-UHFFFAOYSA-N

Physicochemical Properties (Predicted and Inferred)

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white crystalline solidTypical for small aromatic carboxylic acids.
Melting Point Expected to be in the range of 150-250 °CAromatic carboxylic acids generally have high melting points due to strong intermolecular hydrogen bonding.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols.The carboxylic acid group imparts some water solubility, but the bicyclic aromatic structure limits it.
pKa Estimated to be around 4-5Similar to benzoic acid, with the furan ring having a modest electronic effect.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several modern cross-coupling methodologies. The choice of a specific route will depend on the availability of starting materials, desired scale, and tolerance of functional groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are particularly well-suited for the formation of the aryl-heteroaryl bond in the target molecule.

Suzuki-Miyaura Coupling: A Versatile and Robust Method

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. This reaction involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products furan_boronic 3-Furylboronic acid or its ester coupled_ester Methyl 4-(furan-3-yl)benzoate furan_boronic->coupled_ester bromo_benzoate Methyl 4-bromobenzoate bromo_benzoate->coupled_ester catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., Toluene, Dioxane/H₂O) final_product This compound coupled_ester->final_product Hydrolysis (e.g., NaOH, H₃O⁺)

Suzuki-Miyaura coupling approach to this compound.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

  • Step 1: Coupling Reaction.

    • To a flame-dried round-bottom flask, add 3-furylboronic acid (1.2 equivalents), methyl 4-bromobenzoate (1.0 equivalent), and a suitable base such as potassium carbonate (2.0 equivalents).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent system, such as a mixture of toluene and water (4:1).

    • To this mixture, add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford methyl 4-(furan-3-yl)benzoate.

  • Step 2: Hydrolysis.

    • Dissolve the purified methyl 4-(furan-3-yl)benzoate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

    • Add an excess of a base, such as sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux and stir until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and remove the alcohol under reduced pressure.

    • Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Stille Coupling: An Alternative Cross-Coupling Strategy

The Stille coupling offers another effective route for the synthesis of this compound. This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate. While organotin reagents are toxic and require careful handling, they are often stable and can be highly effective in complex molecule synthesis.

Stille_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products furan_stannane 3-(Tributylstannyl)furan coupled_ester Methyl 4-(furan-3-yl)benzoate furan_stannane->coupled_ester iodo_benzoate Methyl 4-iodobenzoate iodo_benzoate->coupled_ester catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) solvent Solvent (e.g., Toluene, DMF) final_product This compound coupled_ester->final_product Hydrolysis (e.g., NaOH, H₃O⁺)

Stille coupling approach to this compound.

Experimental Protocol: A Representative Stille Coupling

  • Step 1: Coupling Reaction.

    • In a flame-dried Schlenk tube, combine methyl 4-iodobenzoate (1.0 equivalent), 3-(tributylstannyl)furan (1.1 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

    • Evacuate and backfill the tube with an inert gas (e.g., argon).

    • Add a dry, degassed solvent like toluene or N,N-dimethylformamide (DMF).

    • Heat the reaction mixture (typically to 80-110 °C) and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the mixture and dilute it with an organic solvent.

    • Wash the organic layer with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.

    • Dry the organic phase, concentrate it, and purify the residue by column chromatography to obtain methyl 4-(furan-3-yl)benzoate.

  • Step 2: Hydrolysis.

    • The hydrolysis of the resulting ester can be carried out following the same procedure as described in the Suzuki-Miyaura synthesis (Section 3.1, Step 2).

Spectroscopic Characterization (Expected)

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - A singlet for the carboxylic acid proton at δ > 10 ppm. - Signals in the aromatic region (δ 7-9 ppm) corresponding to the protons on the benzene and furan rings. The furan protons are expected to appear as distinct multiplets.
¹³C NMR - A signal for the carboxylic carbon at δ > 165 ppm. - Signals in the aromatic region (δ 110-150 ppm) for the carbons of the benzene and furan rings.
IR (Infrared) - A broad O-H stretch from the carboxylic acid dimer at approximately 2500-3300 cm⁻¹. - A strong C=O stretch from the carboxylic acid at approximately 1680-1710 cm⁻¹. - C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.
Mass Spec (MS) - A molecular ion peak (M⁺) at m/z = 188.0473 (for the exact mass).

Potential Applications in Drug Discovery and Materials Science

The furan ring is a privileged scaffold in medicinal chemistry, and its incorporation into a benzoic acid framework opens up numerous possibilities for therapeutic applications[2]. Furan derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[2].

The benzoic acid moiety provides a handle for further derivatization, allowing for the exploration of structure-activity relationships. The carboxylic acid group can be converted to esters, amides, or other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.

In the realm of materials science, the rigid, aromatic structure of this compound makes it a potential building block for the synthesis of novel polymers, liquid crystals, and other advanced materials.

Conclusion

This compound is a synthetically accessible molecule with significant potential in both medicinal chemistry and materials science. While detailed experimental characterization of this specific isomer is not yet widely reported, its synthesis can be reliably achieved through established cross-coupling methodologies such as the Suzuki-Miyaura and Stille reactions. The presence of both the furan and benzoic acid moieties suggests a rich landscape for future research into its biological activities and material properties. This guide provides a solid foundation for researchers and scientists to embark on the synthesis and exploration of this promising compound.

References

A Technical Guide to the Spectroscopic Characterization of 4-(Furan-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 4-(Furan-3-yl)benzoic acid, a bifunctional aromatic compound with potential applications in medicinal chemistry and materials science. As a molecule combining a benzoic acid moiety with a furan ring, its structural elucidation relies on a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of novel small molecules.

Introduction

This compound presents a unique spectroscopic challenge due to the interplay of two distinct aromatic systems. The electron-withdrawing nature of the carboxylic acid group and the electronic properties of the furan ring influence the chemical environment of each atom, resulting in a characteristic spectral fingerprint. Accurate interpretation of this data is paramount for confirming the molecular structure, assessing purity, and understanding its chemical behavior. This guide will detail the expected spectroscopic features, provide methodologies for data acquisition, and offer insights into the interpretation of the resulting spectra.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the following IUPAC numbering system for this compound will be used throughout this guide.

Caption: IUPAC Numbering for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the hydrogen and carbon atoms.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR data for a sample of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts, particularly for the acidic proton. DMSO-d₆ is often preferred for carboxylic acids due to its ability to solubilize the compound and minimize proton exchange with residual water.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

    • The spectral width should encompass the range of -1 to 14 ppm to ensure all signals, including the carboxylic acid proton, are observed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • The spectral width should be set to approximately 0-200 ppm.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the benzoic acid ring, the furan ring, and the carboxylic acid group.

Proton Assignment Expected Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Coupling Constants (J, Hz)
COOH~13.1broad singlet-
H-2', H-5' (Furan)~8.0 - 8.3multiplet
H-4' (Furan)~7.0 - 7.2multiplet
H-2, H-6 (Benzene)~7.9 - 8.1doublet~8.0
H-3, H-5 (Benzene)~7.7 - 7.9doublet~8.0

Interpretation and Causality:

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield (~13.1 ppm in DMSO-d₆). The broadness is a result of hydrogen bonding and potential chemical exchange with trace amounts of water in the solvent.

  • Benzoic Acid Protons (H-2, H-6, H-3, H-5): The protons on the benzene ring form a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group (H-2, H-6) are more deshielded and appear at a lower field compared to the protons meta to the carboxylic acid group (H-3, H-5). The ortho coupling constant is typically around 8.0 Hz.

  • Furan Protons (H-2', H-5', H-4'): The protons on the furan ring exhibit chemical shifts and coupling patterns characteristic of a 3-substituted furan. The proton at the 2'-position is typically the most deshielded due to its proximity to the oxygen atom. The coupling constants between the furan protons are smaller than those in the benzene ring.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information on all the unique carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) in DMSO-d₆
C=O (Carboxylic Acid)~167
C-1 (Benzene)~130
C-4 (Benzene)~138
C-2, C-6 (Benzene)~129
C-3, H-5 (Benzene)~125
C-3' (Furan)~123
C-2' (Furan)~144
C-5' (Furan)~140
C-4' (Furan)~110

Interpretation and Causality:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field (~167 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.

  • Aromatic Carbons: The carbon atoms of the benzene and furan rings appear in the aromatic region (110-150 ppm). The chemical shifts are influenced by the substituents. The carbon attached to the carboxylic acid group (C-1) and the carbon attached to the furan ring (C-4) are quaternary and their signals can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carbons of the furan ring have characteristic shifts, with the carbons adjacent to the oxygen (C-2' and C-5') appearing at a lower field than the other furan carbons.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic rings.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Characteristic IR Absorption Bands
Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Carboxylic AcidO-H stretch3300 - 2500Broad, Strong
Aromatic C-HC-H stretch3100 - 3000Medium
Carboxylic AcidC=O stretch1700 - 1680Strong, Sharp
Aromatic C=CC=C stretch1610 - 1580, 1500 - 1400Medium to Weak
Furan RingC-O-C stretch1250 - 1020Strong
Aromatic C-HC-H out-of-plane bend900 - 675Strong

Interpretation and Causality:

  • O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad absorption band in the region of 3300-2500 cm⁻¹, which is due to the stretching vibration of the hydrogen-bonded O-H group.[1] This broadness is a hallmark of the dimeric structure formed by carboxylic acids in the solid state.

  • C=O Stretch: A strong, sharp absorption band between 1700 and 1680 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.[1] Its position is indicative of conjugation with the aromatic ring.

  • Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹.[2][3] The C=C stretching vibrations within the benzene and furan rings give rise to several bands of variable intensity in the 1610-1400 cm⁻¹ region.[2][4]

  • C-O-C Stretch: The furan ring will exhibit a strong C-O-C stretching absorption in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (para-disubstituted) will give rise to a strong C-H out-of-plane bending absorption in the 850-800 cm⁻¹ region. The furan ring will also contribute to absorptions in this region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is relatively polar. ESI can be run in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) often provides a strong signal for the deprotonated molecule.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent like methanol or acetonitrile. A full scan mass spectrum is acquired to determine the molecular ion. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and obtain structural information.

Expected Mass Spectrum and Fragmentation
  • Molecular Ion: The exact mass of this compound (C₁₁H₈O₃) is 188.0473 g/mol . A high-resolution mass spectrum should show a peak corresponding to this mass (as [M+H]⁺ at m/z 189.0546 in positive mode or [M-H]⁻ at m/z 187.0401 in negative mode).

  • Major Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH).[5][6]

G M [M]+• m/z 188 M_H2O [M-H₂O]+• m/z 170 M->M_H2O - H₂O M_COOH [M-COOH]+ m/z 143 M->M_COOH - •COOH Benzoyl [C₇H₅O]+ m/z 105 M->Benzoyl - C₄H₃O• M_CO [M-CO]+• m/z 160 M_COOH->Benzoyl - C₃H₂ Furan_phenyl [C₁₀H₇O]+ m/z 143

Caption: Plausible fragmentation pathways for this compound in mass spectrometry.

Interpretation of Fragmentation:

  • Loss of Water ([M-H₂O]⁺): A peak at m/z 170 could arise from the loss of a water molecule.

  • Loss of a Carboxyl Radical ([M-COOH]⁺): A significant fragment at m/z 143 would correspond to the loss of the carboxylic acid group as a radical, leaving a 3-phenylfuran cation.

  • Formation of Benzoyl Cation: Cleavage of the bond between the furan and benzene rings could lead to the formation of a benzoyl cation ([C₇H₅O]⁺) at m/z 105.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, provides a robust confirmation of its chemical structure. Each technique offers complementary information, from the precise atomic connectivity and chemical environment revealed by NMR, to the identification of key functional groups by IR, and the confirmation of molecular weight and fragmentation patterns by MS. This guide serves as a foundational reference for researchers working with this and structurally related compounds, emphasizing the importance of a multi-faceted analytical approach for the unambiguous characterization of novel chemical entities.

References

"4-(Furan-3-yl)benzoic acid" solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(Furan-3-yl)benzoic Acid

Foreword: A Molecule of Dichotomous Character

This compound presents a fascinating case study for the pharmaceutical scientist. It is a molecule of two halves: the rigid, acidic, and generally stable benzoic acid scaffold, and the electron-rich, pseudo-aromatic furan ring. The furan nucleus is a common motif in numerous bioactive natural products and pharmaceuticals, often serving as a bioisosteric replacement for a phenyl ring to modulate metabolic stability, receptor interactions, and overall bioavailability.[1] However, this utility is counterbalanced by the furan ring's inherent reactivity and potential for instability under various synthetic and physiological conditions.[2][3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for characterizing the solubility and stability of this compound. Rather than a simple data sheet, this document serves as a strategic manual, outlining not just the methods for characterization but the scientific rationale behind them. Understanding these fundamental physicochemical properties is not merely a preliminary step but a critical foundation for any successful development program, from early-stage discovery to late-stage formulation.[4]

Section 1: Solubility Characterization - The Gateway to Bioavailability

A compound's aqueous solubility is a master variable that dictates its behavior in virtually every experimental and physiological system. Poor solubility can lead to unreliable in vitro assay results, underestimated toxicity, and dissolution rate-limited absorption, ultimately hindering a candidate's progression.[5][6] For an ionizable molecule like this compound, a complete solubility profile is essential.

Predicted Solubility Profile

Based on its structure, this compound is a weak acid. Its solubility is therefore expected to be highly dependent on pH.

  • Intrinsic Solubility (S₀): The aqueous solubility of the un-ionized form of the molecule is predicted to be low. Benzoic acid itself has poor solubility in cold water, which improves with temperature.[7][8] The addition of the larger, relatively nonpolar furan ring is unlikely to increase aqueous solubility.

  • pH-Dependent Solubility: As a carboxylic acid, its solubility will increase significantly at pH values above its pKa.[6] In this pH range, the molecule deprotonates to form the more soluble carboxylate salt. The relationship is described by the Henderson-Hasselbalch equation, which can be adapted to predict solubility.[6]

Parameter Predicted Characteristic Rationale
Aqueous Solubility (pH < pKa) LowThe un-ionized form dominates, which is sparingly soluble, similar to other arylbenzoic acids.[9][10]
Aqueous Solubility (pH > pKa) HighThe ionized carboxylate form dominates, which is significantly more polar and water-soluble.
Solubility in Organic Solvents HighExpected to be soluble in polar organic solvents like DMSO, DMF, ethanol, and methanol.[8][11][12]
Experimental Protocol: Thermodynamic pH-Solubility Profiling

The "gold standard" for solubility determination is the shake-flask method, which measures equilibrium or thermodynamic solubility.[13][14] This protocol outlines how to generate a full pH-solubility profile, a critical dataset for pre-formulation.[15]

Causality Behind Experimental Choices:

  • Equilibrium Time: A 24-48 hour incubation is chosen to ensure the system reaches true thermodynamic equilibrium, avoiding the misleadingly high values often seen in kinetic assays.[14]

  • Solid Phase Confirmation: Analyzing the remaining solid by techniques like XRPD or DSC is a self-validating step. It confirms that the compound has not changed its solid form (e.g., converted to a different polymorph or a salt) during the experiment, which would invalidate the results.[4][16]

  • Buffer Selection: A series of buffers covering a wide physiological and experimental range (pH 1-10) is necessary to map the full profile of an ionizable compound.[17]

Step-by-Step Methodology:

  • Preparation: Prepare a series of buffers (e.g., HCl, phosphate, borate) at various pH points from 1.0 to 10.0.

  • Addition of Compound: Add an excess of solid this compound to a known volume of each buffer in separate glass vials. The excess should be clearly visible.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours using an orbital shaker.[18]

  • Phase Separation: Allow the vials to stand to let the excess solid settle. Centrifuge the samples to pellet any remaining suspended solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF filter to remove any final particulate matter. Crucially, the first few drops of filtrate should be discarded to prevent drug loss from non-specific binding to the filter membrane.

  • pH Measurement: Measure the final pH of the filtrate to confirm it has not shifted during the experiment.[19]

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

  • Solid Phase Analysis (Optional but Recommended): Recover the remaining solid from the vials, dry it, and analyze it using XRPD or DSC to ensure the solid form has not changed.[16]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Buffers (pH 1-10) prep2 Add Excess Solid Compound prep1->prep2 equil Agitate for 24-48h at Constant Temp prep2->equil separate Centrifuge to Pellet Solid equil->separate sample Filter Supernatant separate->sample solid_check Analyze Remaining Solid (XRPD, DSC) separate->solid_check quantify Quantify Concentration (HPLC-UV) sample->quantify ph_check Measure Final pH sample->ph_check result pH-Solubility Profile quantify->result ph_check->result solid_check->result

Figure 1: Workflow for Thermodynamic pH-Solubility Profiling.

Section 2: Stability Assessment - Ensuring Molecular Integrity

Stability testing is a cornerstone of drug development, providing critical information for selecting formulations, packaging, and defining storage conditions and shelf-life.[20] For this compound, the furan ring is the likely site of instability. Furan moieties are susceptible to degradation, particularly under acidic and oxidative conditions.[2][3][21]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the molecule under conditions more severe than those used for accelerated stability testing.[20][22] The primary goals are to identify likely degradation products, establish degradation pathways, and develop a stability-indicating analytical method that can resolve the parent compound from any degradants.[23] A degradation of 5-20% is generally considered optimal to identify primary degradants without overly complex secondary reactions.[20][23]

Stress Condition Typical Reagents & Conditions Anticipated Vulnerability of this compound
Acid Hydrolysis 0.1 M HCl, heated (e.g., 70°C)High. The furan ring is known to be unstable in acidic conditions, potentially leading to ring-opening or polymerization.[2][3][24]
Base Hydrolysis 0.1 M NaOH, heated (e.g., 70°C)Low to Moderate. The furan ring is generally more stable to base than acid.[2] The benzoic acid moiety is stable.
Oxidation 3% Hydrogen Peroxide (H₂O₂), room tempHigh. The electron-rich furan ring is susceptible to oxidation, which can lead to reactive enal intermediates.[1][21]
Thermal Dry Heat (e.g., 80°C) or Wet HeatModerate. Solid-state stability will depend on the crystal lattice energy and melting point.[25]
Photostability ICH Q1B conditions (UV/Vis light exposure)Moderate to High. Many aromatic systems are susceptible to photodegradation.[23][26]
Experimental Protocol: Forced Degradation Workflow

Causality Behind Experimental Choices:

  • Parallel Design: Running all stress conditions in parallel allows for a direct comparison of the molecule's lability under different mechanisms.

  • Stability-Indicating Method: The development of a robust HPLC method is paramount. Without it, one cannot distinguish between a loss of the parent compound and the appearance of degradants. The method must be validated for specificity.[20][23]

  • Mass Balance: This is a critical self-validation step. A successful analysis should account for >95% of the initial parent compound mass, either as remaining parent or as detected degradants. A poor mass balance suggests that some degradants are not being detected (e.g., they are not UV-active or are precipitating).

Step-by-Step Methodology:

  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Application:

    • Hydrolysis: Dilute the stock solution with 0.1 M HCl, 0.1 M NaOH, and purified water (control) to a final concentration. Place samples in a controlled temperature bath.

    • Oxidation: Dilute the stock solution with 3% H₂O₂. Keep the sample at room temperature, protected from light.[25]

    • Thermal: Expose both solid powder and a solution of the compound to elevated temperature.

    • Photostability: Expose solid powder and a solution to a calibrated light source as per ICH Q1B guidelines.[23]

  • Time Point Sampling: Withdraw aliquots from each stressed sample at various time points (e.g., 2, 8, 24, 48 hours). Immediately quench the reactions where necessary (e.g., neutralize acid/base samples).

  • Analytical Quantification: Analyze all samples using a developed stability-indicating HPLC method with a photodiode array (PDA) detector. The PDA detector is crucial as it can help determine if degradant peaks are spectrally pure.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify the relative percentage of each major degradant.

    • Perform a mass balance calculation.

    • Characterize the structure of significant degradation products using LC-MS/MS.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Characterization start This compound (Solid & Solution) acid Acid (HCl) start->acid base Base (NaOH) start->base ox Oxidation (H2O2) start->ox photo Photolytic (ICH Q1B) start->photo thermal Thermal (Dry/Wet Heat) start->thermal hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc ox->hplc photo->hplc thermal->hplc ms Degradant ID (LC-MS/MS) hplc->ms end Stability Profile & Method Validation hplc->end pathway Establish Degradation Pathways ms->pathway pathway->end

Figure 2: Decision Workflow for Stability Assessment.

Solid-State Stability

Beyond solution-state degradation, the stability of the active pharmaceutical ingredient (API) in its solid form is critical.[26][27] Key properties to investigate include:

  • Polymorphism: The ability of a compound to exist in multiple crystal forms. Different polymorphs can have different solubility, stability, and bioavailability.[16] A polymorph screen should be conducted to identify the most stable form.

  • Hygroscopicity: The tendency of the solid to take up moisture from the environment. This can lead to physical changes (deliquescence) or chemical degradation (hydrolysis). Dynamic Vapor Sorption (DVS) is the standard technique for this assessment.[4]

  • Amorphous Content: Amorphous forms have higher solubility but are physically unstable and can crystallize over time.[4] Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are used to characterize the solid state.[4][16]

Conclusion

The successful development of any compound containing the this compound scaffold hinges on a proactive and thorough characterization of its solubility and stability. The experimental frameworks provided in this guide are designed to build a robust data package that anticipates and addresses the inherent challenges of the molecule's structure—namely, the poor aqueous solubility of the parent acid and the potential chemical lability of the furan ring. By understanding these properties early, researchers can make informed decisions regarding salt selection, formulation strategies, and analytical method development, ultimately paving the way for a more efficient and successful path to application.

References

"4-(Furan-3-yl)benzoic acid" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-(Furan-3-yl)benzoic Acid

This guide has been meticulously compiled by synthesizing data from structurally analogous compounds, including benzoic acid and furan, as well as closely related derivatives. The protocols and hazard assessments herein are based on established principles of chemical safety, providing a robust framework for handling this compound in a research and development setting. This document should be used as a primary safety reference in the absence of an official SDS, and all laboratory work should be preceded by a thorough risk assessment specific to the planned experiment.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic compound incorporating both a benzoic acid moiety and a furan ring. These structural features are the primary determinants of its chemical reactivity and toxicological profile. Aromatic carboxylic acids are typically crystalline solids, and the furan group introduces potential for specific chemical interactions and metabolic pathways.[1][2][3]

PropertyValue / DescriptionSource
IUPAC Name This compound-
CAS Number 890715-18-1[4]
Molecular Formula C₁₁H₈O₃[5]
Molecular Weight 188.18 g/mol [4][5]
Appearance Inferred to be a solid at room temperature.Based on analogs[1][3]
Purity (Typical) ≥98%[4]
InChI Key AEVDLVIYBANTFB-UHFFFAOYSA-N[4]

Synthesized Hazard Identification and GHS Classification

The hazard profile of this compound is inferred from its constituent parts: the benzoic acid core and the furan ring. The closest structural analog with available GHS data is 4-(furan-2-yl)benzoic acid, which is classified as harmful if swallowed and a serious eye irritant.[5] Benzoic acid itself is a known skin and eye irritant and can cause organ damage through prolonged or repeated exposure.[6][7] The parent furan compound is highly flammable, can form explosive peroxides, and is a suspected carcinogen.[8][9][10] While the stability of the furan ring is increased by its attachment to the benzene ring, the inherent hazards of this class of heterocycles must be respected.

GHS Classification Summary (Inferred)

Pictogram(s)Signal WordHazard Statements (H-Codes)Precautionary Statements (P-Codes)
alt text
alt text
Warning H302: Harmful if swallowed.[5] H315: Causes skin irritation.[6][7][11] H319: Causes serious eye irritation.[5][11] H335: May cause respiratory irritation.[11] H373: May cause damage to organs (lungs) through prolonged or repeated exposure.[7][12]P260: Do not breathe dust.[13] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][13] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

First-Aid Measures: An Emergency Response Protocol

Immediate and appropriate first aid is crucial to mitigate exposure. The following protocols are based on best practices for acidic, irritant organic solids.[6][12]

  • General Advice: In all cases of doubt, or when symptoms persist, seek immediate medical attention. Show this safety guide to the attending physician.

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[11] If breathing is difficult or has stopped, provide artificial respiration. Oxygen may be administered by trained personnel.[9][10]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[6][8] If skin irritation persists, consult a physician.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire surface.[12] Remove contact lenses if present and easy to do.[6] It is imperative to seek immediate attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth thoroughly with water and have them drink two glasses of water at most. Never give anything by mouth to an unconscious person.[12] Call a physician or poison control center immediately.

Safe Handling and Storage: A Proactive Approach to Safety

The causality behind safe handling and storage protocols is to minimize exposure, maintain compound integrity, and prevent accidental reactions.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) should govern all exposure controls.

Control TypeSpecification and Rationale
Engineering Controls All handling of the solid compound should occur within a certified chemical fume hood to control airborne dust and vapors.[12] Local exhaust ventilation should be used for any transfers.
Eye/Face Protection Chemical safety goggles with side shields or a full-face shield are mandatory. This provides a physical barrier against dust particles and splashes.[14]
Skin Protection Wear a flame-retardant lab coat and nitrile gloves (ensure they are tested according to EN 374 or equivalent).[14] Contaminated clothing should be removed and washed before reuse.[6]
Respiratory Protection For situations where dust generation is unavoidable (e.g., cleaning large spills), a NIOSH-approved respirator with a P95 or P100 particulate filter is recommended.[14]
Protocols for Handling and Storage

Adherence to strict protocols is a self-validating system for safety.

Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned. Clear the workspace of any unnecessary items.

  • Aliquotting: Avoid generating dust when weighing or transferring the material.[6] Use spatulas to handle the solid and perform transfers over a contained surface (e.g., weigh paper on a balance within the fume hood).

  • Solution Preparation: When dissolving, add the solid slowly to the solvent to avoid splashing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[6][13] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][14]

Storage Protocol:

  • Container: Keep the compound in its original, tightly sealed container to prevent moisture uptake and contamination.[12][13]

  • Environment: Store in a cool, dry, and well-ventilated area.[15][16]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and sources of ignition.[6][15][16] The furan moiety can be susceptible to reaction with strong acids.[10]

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and date opened.

Accidental Release and Fire-Fighting Measures

Spill Response Protocol

A structured response is critical to safely managing a spill.

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don the appropriate PPE as described in Section 4.1, including respiratory protection if necessary.

  • Containment: Prevent the spilled solid from spreading or entering drains.

  • Cleanup: Gently sweep or scoop the solid material into a labeled, sealable container for hazardous waste disposal.[12][16] Avoid actions that create dust.[12]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Fire-Fighting Measures

While the compound itself may be combustible at high temperatures, the primary hazard during a fire is the generation of toxic fumes.[12]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[9][16]

  • Unsuitable Extinguishing Media: A full water jet may scatter the material.[7]

  • Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[12][16]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[16]

Visualized Safety Workflows

Logical Relationship of Hazard Assessment

This diagram illustrates the logic used to infer the hazards of the target compound from its structural precedents.

G cluster_precedents Structural Precedents cluster_analog Closest Analog Benzoic_Acid Benzoic Acid (CAS: 65-85-0) Hazards: Skin/Eye Irritant, STOT RE Target This compound (CAS: 890715-18-1) INFERRED HAZARD PROFILE Benzoic_Acid->Target contributes a) Irritation b) STOT RE Furan Furan (CAS: 110-00-9) Hazards: Flammable, Peroxide Former, Toxic, Carcinogen Furan->Target contributes a) Inherent heterocycle toxicity b) Reactivity potential Analog 4-(Furan-2-yl)benzoic acid Hazards: Acute Tox. Oral, Eye Irritant Analog->Target provides direct evidence for a) Acute Oral Toxicity b) Eye Irritation

Caption: Inferred hazard profile based on structural components.

Safe Handling Workflow

This workflow provides a step-by-step visual guide for the safe handling of this compound in a laboratory setting.

G start START: Prepare to Handle Compound prep_hood 1. Verify Chemical Fume Hood is Operational start->prep_hood don_ppe 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_hood->don_ppe weigh 3. Weigh Compound Inside Hood (Minimize Dust Generation) don_ppe->weigh transfer 4. Transfer to Reaction Vessel Inside Hood weigh->transfer cleanup 5. Clean Spatula and Weigh Paper transfer->cleanup dispose_waste 6. Dispose of Contaminated Waste in Labeled Bin cleanup->dispose_waste wash 7. Doff PPE and Wash Hands Thoroughly dispose_waste->wash end END: Handling Complete wash->end

Caption: Step-by-step workflow for safe laboratory handling.

References

Introduction: The Strategic Value of a Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Furan-3-yl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the rational design of novel therapeutic agents often hinges on the use of versatile molecular scaffolds. This compound is one such scaffold, a biaryl compound that marries the functionalities of two key pharmacophoric units: the furan ring and benzoic acid. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a constituent of numerous natural products and synthetic drugs, prized for the diverse biological activities its derivatives exhibit, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Concurrently, the benzoic acid group provides a crucial carboxylic acid handle, which can serve as a key interaction point with biological targets or be readily modified to generate esters, amides, and other functional derivatives.[2]

This guide offers a senior application scientist's perspective on this compound, providing not just a review of its properties but an in-depth look at its synthesis with an emphasis on the causality behind experimental choices. We will explore its applications as a pivotal building block for researchers and professionals in drug development, supported by detailed protocols and mechanistic insights.

Physicochemical and Structural Properties

The unique arrangement of the furan and benzoic acid moieties in this compound dictates its chemical behavior and potential as a synthetic intermediate. The furan ring acts as an electron-rich aromatic system, while the benzoic acid portion is electron-withdrawing. This electronic interplay influences the reactivity of both rings and the overall molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 890715-18-1[3]
Molecular Formula C₁₁H₈O₃[4]
Molecular Weight 188.18 g/mol [3][4]
Purity Typically ≥98%[3]
InChI Key AEVDLVIYBANTFB-UHFFFAOYSA-N[3]

Core Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the furan and benzene rings is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, mild reaction conditions, and high yields.[5][6] The reaction typically couples an organoboron reagent (like a boronic acid) with an organohalide.

Causality in Experimental Design

The choice of reactants for the Suzuki coupling is strategic. The most common pathway involves coupling 4-carboxyphenylboronic acid with 3-bromofuran .

  • Why Palladium Catalysis? Palladium complexes, particularly Pd(0) species, are uniquely capable of undergoing a catalytic cycle involving oxidative addition into the carbon-halogen bond (C-Br), transmetalation with the boronic acid, and reductive elimination to form the desired C-C bond, regenerating the Pd(0) catalyst.[7]

  • The Role of the Base: A base (e.g., K₂CO₃, K₃PO₄) is essential. It activates the boronic acid by forming a more nucleophilic borate species (-B(OH)₃⁻), which facilitates the transmetalation step with the palladium complex.[6]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or ethanol) and water is often used. The organic solvent solubilizes the organohalide and catalyst, while water dissolves the inorganic base and the boronic acid salt, creating an efficient biphasic system where the reaction can proceed.[8]

Visualizing the Synthetic Workflow

The following diagram outlines the logical flow of the Suzuki-Miyaura synthesis for this compound.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Purification Reactant1 3-Bromofuran Reaction Combine in Dioxane/Water Heat to 80-90 °C (4-16h) Reactant1->Reaction Reactant2 4-Carboxyphenylboronic acid Reactant2->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system based on established Suzuki-Miyaura coupling procedures.[8][9]

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 4-carboxyphenylboronic acid (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Addition of Reagents:

    • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Add 3-bromofuran (1.0 eq) to the mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-bromofuran) is consumed (typically 4-16 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add water and acidify the mixture with 1M HCl until the pH is ~2-3. This protonates the carboxylate, making the product soluble in organic solvents.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • The crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile starting material for creating libraries of more complex molecules with therapeutic potential.[10] The furan ring is a known bioisostere for phenyl and thiophene rings, allowing chemists to fine-tune steric and electronic properties while maintaining key binding interactions.

Derivatives of furan-containing compounds have demonstrated a wide spectrum of pharmacological activities.[1] Research has shown that compounds with similar structures can possess antimicrobial, antioxidant, and anti-inflammatory effects.[10]

As a Scaffold for Kinase Inhibitors

Many modern cancer therapies target protein kinases, enzymes that regulate cellular signaling pathways critical for cell growth and proliferation. The this compound structure is an excellent starting point for designing kinase inhibitors. The benzoic acid moiety can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, while the furan ring and its modifiable positions can be used to extend into other regions of the active site to enhance potency and selectivity.

The diagram below illustrates a hypothetical mechanism where a derivative of this compound acts as an ATP-competitive kinase inhibitor, blocking a downstream signaling cascade.

G cluster_pathway Representative Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Downstream Kinase (e.g., RAF, MEK) Receptor->Kinase Activates TF Transcription Factor Kinase->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Drug This compound Derivative Block INHIBITION Drug->Block Block->Kinase

Caption: Inhibition of a generic kinase pathway by a drug scaffold.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its synthesis is robust and well-understood, primarily relying on the powerful Suzuki-Miyaura cross-coupling reaction. Its structure provides an ideal platform for developing novel therapeutics, particularly in areas like oncology and infectious diseases. By understanding the fundamental chemistry and synthetic rationale behind this scaffold, researchers in drug development are well-equipped to leverage its potential in the creation of next-generation medicines.

References

"4-(Furan-3-yl)benzoic acid" discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Furan-3-yl)benzoic acid: From Conceptual Discovery to Application in Drug Design

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic carboxylic acid of significant interest to the medicinal chemistry community. The history of this molecule is not one of a singular discovery but rather of its emergence as a valuable building block, driven by the strategic application of bioisosterism in modern drug design. We will explore its conceptual origins, detail robust synthetic methodologies, analyze its physicochemical properties in the context of drug development, and examine its application through the lens of a clinical-stage drug candidate targeting soluble epoxide hydrolase. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their discovery programs.

Conceptual Discovery: The Principle of Bioisosteric Replacement

The story of this compound begins not with its own synthesis, but with the evolution of a powerful principle in medicinal chemistry: bioisosterism. First defined by Harris Friedman in 1951, bioisosterism involves the substitution of an atom or group with another that possesses similar physicochemical properties, with the goal of creating a new molecule that retains or even improves upon the biological activity of the parent compound.

The benzene ring is one of the most common motifs in marketed drugs, often serving as a scaffold to orient pharmacophoric elements.[1] However, its lipophilic nature and susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes can lead to poor pharmacokinetic profiles and the formation of reactive metabolites.[2] This has driven the search for suitable bioisosteres.

Five-membered aromatic heterocycles, including furan, have emerged as highly effective bioisosteres for the phenyl ring.[2][3] The substitution of a -CH=CH- group in benzene with an oxygen atom to form furan introduces key changes:

  • Polarity and Solubility: The oxygen heteroatom increases the molecule's polarity, which can lead to improved aqueous solubility and reduced plasma protein binding.

  • Metabolic Stability: The altered electronic distribution within the furan ring can reduce its susceptibility to CYP-mediated oxidation compared to an electron-rich phenyl ring.[2]

  • Hydrogen Bonding: The furan oxygen can act as a hydrogen bond acceptor, offering a new potential interaction with biological targets that is absent in a phenyl ring.

Therefore, the "discovery" of this compound is best understood as the logical and strategic application of these principles. It was designed and synthesized to serve as a polar, metabolically more stable, and synthetically versatile alternative to terephthalic acid derivatives in drug candidates.

G cluster_0 Classic Phenyl Scaffold cluster_1 Bioisosteric Replacement Terephthalic Acid Moiety Terephthalic Acid Moiety Furan Bioisostere This compound Moiety Terephthalic Acid Moiety->Furan Bioisostere Bioisosteric Substitution Improved Properties Potential Improvements: - Increased Polarity / Solubility - Altered Metabolic Profile - New H-Bonding Vector Furan Bioisostere->Improved Properties Leads to G Target This compound RouteA Route A Target->RouteA Disconnect RouteB Route B Target->RouteB Disconnect ReactantsA 4-Bromobenzoic acid + 3-Furanylboronic acid RouteA->ReactantsA ReactantsB 3-Bromofuran + 4-Carboxyphenylboronic acid RouteB->ReactantsB ReactantsA->Target Suzuki Coupling Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) ReactantsA->Pd_Catalyst ReactantsB->Target Suzuki Coupling ReactantsB->Pd_Catalyst G AA Arachidonic Acid CYP CYP Epoxyganase AA->CYP EETs EETs (Anti-inflammatory, Vasodilatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Inflammation ↓ Inflammation ↑ Vasodilation EETs->Inflammation DHETs DHETs (Less Active) sEH->DHETs Inhibitor sEH Inhibitor (e.g., GSK2256294) Inhibitor->sEH Inhibition

References

A Technical Guide to the Theoretical and Molecular Modeling of 4-(Furan-3-yl)benzoic Acid: A Computational Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of 4-(furan-3-yl)benzoic acid, a molecule of significant interest in medicinal chemistry due to its hybrid scaffold of two pharmacologically relevant moieties: furan and benzoic acid. We present a detailed, step-by-step computational workflow, from initial structure optimization using Density Functional Theory (DFT) to more advanced analyses such as molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical protocol and the theoretical underpinnings for applying computational chemistry to characterize and assess small molecules for their potential as therapeutic agents.

Introduction: The Rationale for a Computational Deep Dive

The convergence of biology, chemistry, and computational science has revolutionized modern drug discovery. In silico techniques are no longer just a complementary tool but a cornerstone for the rational design and early-stage evaluation of novel therapeutic candidates. The molecule at the heart of this guide, this compound, represents a compelling subject for such a computational study.

The furan ring is a prevalent heterocycle in a multitude of bioactive natural products and synthetic drugs, often contributing to target binding and metabolic stability. Similarly, the benzoic acid moiety is a classic functional group in medicinal chemistry, known for its ability to engage in key hydrogen bonding interactions and its presence in numerous approved drugs. The combination of these two fragments in a single scaffold presents a unique electronic and structural profile, making this compound a promising starting point for the development of novel inhibitors for various biological targets.

Given the limited experimental data available for this specific isomer, a theoretical and molecular modeling approach provides a powerful and cost-effective means to elucidate its fundamental physicochemical properties, reactivity, and potential for biological activity. This guide will walk through the essential computational experiments required to build a comprehensive molecular profile of this compound.

The Computational Workflow: A Validating System

Our approach is designed as a self-validating system where each computational step builds upon the previous one, ensuring a logical and robust investigation. The workflow is visualized in the diagram below.

Computational_Workflow cluster_prep I. Initial Structure Preparation cluster_dft II. Quantum Mechanical Calculations (DFT) cluster_analysis III. In-depth Analysis cluster_application IV. Application in Drug Discovery A 2D to 3D Structure Conversion B Initial Energy Minimization (Molecular Mechanics) A->B C Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D Frequency Calculation (Confirmation of Minimum Energy) C->D E Single Point Energy Calculation D->E F Electronic & Spectroscopic Properties E->F G Frontier Molecular Orbitals (FMO) HOMO-LUMO Analysis F->G H Molecular Electrostatic Potential (MEP) G->H I Natural Bond Orbital (NBO) Analysis H->I J Molecular Docking Simulation (Hypothetical Target) I->J K Pharmacophore Modeling J->K L ADMET Prediction K->L

Figure 1: A comprehensive workflow for the theoretical and molecular modeling of this compound.

Methodologies: The "How" and "Why"

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for understanding the electronic structure and properties of molecules.

Experimental Protocol: DFT Calculations

  • Structure Preparation:

    • Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation and perform an initial energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Rationale: To find the most stable, lowest energy conformation of the molecule.

    • Method: Perform a full geometry optimization using DFT. A commonly used and well-validated functional for organic molecules is B3LYP. For higher accuracy, especially with aromatic systems, functionals like CAM-B3LYP or M06-2X can also be employed.

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions ("++") is important for accurately describing anions and systems with lone pairs, while polarization functions ("(d,p)") account for the non-spherical nature of electron density in bonds.

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Frequency Calculation:

    • Rationale: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface and to obtain vibrational frequencies for IR and Raman spectra prediction.

    • Procedure: Perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the optimization.

    • Validation: A true minimum will have no imaginary frequencies. The output provides thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Electronic and Spectroscopic Property Calculations:

    • Rationale: To understand the electronic transitions and predict the UV-Vis absorption spectrum.

    • Method: Use Time-Dependent DFT (TD-DFT) for excited state calculations. The CAM-B3LYP functional has shown excellent performance for calculating photoexcitations in benzoic acid derivatives.

    • Solvation Model: To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used, specifying a solvent such as water or ethanol.

Analysis of Molecular Properties

Molecular_Properties_Analysis cluster_analyses Derived Molecular Properties Optimized_Structure Optimized 3D Structure (from DFT) FMO Frontier Molecular Orbitals (FMO) HOMO LUMO Energy Gap (Reactivity) Optimized_Structure->FMO Electronic Structure MEP Molecular Electrostatic Potential (MEP) Electron-rich (red) & Electron-poor (blue) regions Reactivity Sites Optimized_Structure->MEP Charge Distribution NBO Natural Bond Orbital (NBO) Charge Distribution Hyperconjugative Interactions Optimized_Structure->NBO Bonding Analysis

Figure 2: Key molecular properties derived from the optimized structure of this compound.

Frontier Molecular Orbital (FMO) Analysis:

  • Concept: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

  • Significance: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Analysis:

  • Concept: The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visualizes the charge distribution and is a valuable tool for predicting sites of electrophilic and nucleophilic attack.

  • Interpretation: Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis:

  • Concept: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It calculates the natural atomic charges and analyzes donor-acceptor (hyperconjugative) interactions between filled and vacant orbitals.

  • Significance: This analysis helps in understanding intramolecular charge transfer and the stability arising from these interactions.

Application in a Drug Discovery Context

Molecular Docking:

  • Purpose: To predict the binding mode and affinity of a small molecule (ligand) to the active site of a biological target (e.g., a protein receptor).

  • Workflow:

    • Target Selection: Identify a relevant protein target. For a novel molecule like this compound, potential targets could be enzymes like cyclooxygenases (COX) or kinases, given the prevalence of similar scaffolds in inhibitors of these enzymes.

    • Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the structure by adding hydrogen atoms, assigning protonation states, and removing water molecules.

    • Ligand Preparation: Use the DFT-optimized, low-energy conformation of this compound.

    • Docking Simulation: Use software like AutoDock, Glide, or GOLD to dock the ligand into the defined active site of the protein.

    • Analysis: Analyze the resulting poses based on their docking scores and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) formed with the protein's amino acid residues.

Anticipated Results and Data Presentation

The computational methods described will yield a wealth of quantitative data. For clarity and comparative analysis, this data should be presented in a structured format.

Table 1: Key Geometrical Parameters (Bond Lengths and Dihedral Angles)

ParameterBond/AngleOptimized Value (Å or °)
Bond LengthC(carboxyl)-C(phenyl)Calculated Value
Bond LengthC(phenyl)-C(furan)Calculated Value
Dihedral AngleO=C-O-H (carboxyl)Calculated Value
Dihedral AngleC(phenyl)-C(furan)-O-CCalculated Value

Table 2: Calculated Electronic and Thermodynamic Properties

PropertyValue
EHOMOCalculated Value (eV)
ELUMOCalculated Value (eV)
HOMO-LUMO Gap (ΔE)Calculated Value (eV)
Dipole MomentCalculated Value (Debye)
Gibbs Free EnergyCalculated Value (Hartree)
Predicted λmax (UV-Vis)Calculated Value (nm)

Table 3: Natural Atomic Charges (NBO Analysis)

AtomNatural Charge (e)
O (carbonyl)Calculated Value
O (hydroxyl)Calculated Value
O (furan)Calculated Value
C (carboxyl)Calculated Value

Conclusion and Future Directions

This technical guide outlines a robust and comprehensive computational strategy for the in-depth characterization of this compound. By following these protocols, researchers can obtain valuable insights into the molecule's structural, electronic, and reactive properties. The generated data provides a strong theoretical foundation for its potential applications, particularly in the realm of rational drug design.

The findings from these theoretical calculations can guide future experimental work, including chemical synthesis, spectroscopic characterization, and biological activity screening. Furthermore, the molecular modeling studies, such as docking, can help prioritize this molecule for testing against specific biological targets, accelerating the early stages of the drug discovery pipeline.

4-(Furan-3-yl)benzoic Acid: A Scaffolding Approach to Unlocking Novel Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic agents. This guide delves into the untapped potential of 4-(Furan-3-yl)benzoic acid, a compound situated at the intersection of two pharmacologically significant moieties: the furan ring and benzoic acid. While direct empirical data on this specific molecule is nascent, a robust analysis of its constituent parts and structurally related compounds allows for a well-grounded exploration of its probable biological activities. This document serves as a foundational resource for researchers, providing a theoretical framework for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Furthermore, we furnish detailed, actionable protocols for its synthesis and subsequent biological evaluation, thereby paving the way for empirical validation of its therapeutic promise.

Introduction: The Rationale for Investigating this compound

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in medicinal chemistry, valued for its unique electronic properties and versatile reactivity.[1] Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties, often acting as a bioisostere for a phenyl ring to enhance metabolic stability and receptor interactions.[2][3] Furan derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2]

Similarly, the benzoic acid scaffold is a frequent component of biologically active molecules. Its carboxylic acid group can engage in crucial hydrogen bonding interactions with biological targets and imparts acidic properties that can influence cellular uptake and distribution.[4]

The strategic combination of these two pharmacophores in this compound presents a compelling case for investigation. The furan ring at the 4-position of the benzoic acid can be viewed as a bioisosteric replacement for a phenyl group, a common strategy in drug design to modulate a compound's properties.[3] This substitution can alter the molecule's size, shape, electronics, and lipophilicity, potentially leading to novel or enhanced biological activities.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on furan and benzoic acid derivatives, we can hypothesize several key biological activities for this compound.

Antimicrobial Potential

Furan-containing compounds have a long history as antimicrobial agents. The nitrofurans, for example, are a well-established class of antibiotics.[1] The antimicrobial action of many furan derivatives is attributed to the generation of reactive intermediates that can damage microbial DNA and proteins.[2]

  • Hypothesized Mechanism: The furan moiety in this compound could undergo bioactivation within microbial cells, leading to the formation of reactive species that disrupt essential cellular processes. The benzoic acid portion may enhance uptake into bacterial cells.

Anticancer Activity

A significant number of furan derivatives have been explored for their potential as anticancer agents.[1] Their cytotoxic effects are often mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1]

  • Hypothesized Mechanism: this compound could potentially interfere with cancer cell proliferation by intercalating with DNA, inhibiting topoisomerases, or modulating the activity of protein kinases involved in cell cycle regulation.

Anti-inflammatory Effects

The furan scaffold is present in several anti-inflammatory drugs.[1] A prominent mechanism of action for many anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[5]

  • Hypothesized Mechanism: The structural similarity of this compound to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests it may act as a COX inhibitor. The carboxylic acid group is a common feature of many COX inhibitors, facilitating interaction with the active site of the enzyme.

Synthetic Approach: A Practical Protocol

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[4][6]

Proposed Synthetic Scheme

G 4-bromobenzoic_acid 4-Bromobenzoic acid Product This compound 4-bromobenzoic_acid->Product Suzuki Coupling furan-3-boronic_acid Furan-3-boronic acid furan-3-boronic_acid->Product Pd_catalyst Pd(PPh3)4 Pd_catalyst->Product Base K2CO3 Base->Product Solvent Toluene/Ethanol/H2O Solvent->Product

Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1 equivalent), furan-3-boronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and add water. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Filter the crude product and wash with water. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a series of well-established in vitro assays should be performed.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial activity of a compound.[7]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Controls: Include a positive control (a known antibiotic), a negative control (broth with inoculum), and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Inoculum Prepare Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Compound_Dilution Serial Dilution of Compound Compound_Dilution->Inoculation Controls Include Controls Inoculation->Controls Incubation Incubate at 37°C Controls->Incubation MIC_Reading Determine MIC Incubation->MIC_Reading

Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Assay.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric method to assess the cytotoxic potential of a compound against cancer cell lines.[8]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[8]

Table 1: Representative Data Presentation for MTT Assay

Concentration (µM)% Cell Viability
0.198.5
192.1
1075.3
5048.9
10023.7
Anti-inflammatory Activity Screening

Inhibition of COX enzymes is a common method to screen for anti-inflammatory activity.[9][10]

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme preparations.

  • Compound Incubation: Incubate the enzymes with various concentrations of this compound.

  • Substrate Addition: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

  • Product Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit or a fluorometric assay.[11][12]

  • IC50 Calculation: Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

G cluster_0 COX Signaling Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test_Compound This compound Test_Compound->COX_Enzyme Inhibition

Caption: Hypothetical inhibition of the COX pathway by this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The theoretical framework presented in this guide, based on the well-documented biological activities of its constituent furan and benzoic acid moieties, strongly suggests its potential as an antimicrobial, anticancer, and anti-inflammatory compound. The provided synthetic and biological evaluation protocols offer a clear and actionable roadmap for researchers to empirically validate these hypotheses.

Future research should focus on the synthesis of a library of this compound derivatives to establish structure-activity relationships (SAR). Modifications to both the furan and benzoic acid rings could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. In vivo studies in relevant animal models will be a crucial next step to translate promising in vitro findings into potential clinical applications.

References

Methodological & Application

Synthesis of 4-(Furan-3-yl)benzoic Acid: A Detailed Guide to Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Furan-3-yl)benzoic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and potential for hydrogen bonding make it an attractive scaffold for the design of novel pharmaceuticals and functional organic materials. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from commercially available 3-bromofuran and 4-carboxyphenylboronic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic method.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[1] This protocol has been designed to be a self-validating system, with detailed explanations for each step to ensure reproducibility and success.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The chosen synthetic route employs the Suzuki-Miyaura reaction to form the pivotal carbon-carbon bond between the furan and benzene rings. This reaction is catalyzed by a palladium complex and requires a base to facilitate the crucial transmetalation step.[2]

Reaction Scheme:

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps:[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromofuran, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the 4-carboxyphenylboronic acid is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid.[2]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst for the next cycle.

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions. This protocol utilizes a robust and efficient catalytic system suitable for this specific transformation.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
3-Bromofuran22037-28-1C₄H₃BrO146.97Liquid, bp 102-103 °C
4-Carboxyphenylboronic acid14047-29-1C₇H₇BO₄165.94Solid, mp >300 °C
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd1155.56Solid, air and moisture sensitive
Sodium Carbonate (Na₂CO₃)497-19-8Na₂CO₃105.99Solid, hygroscopic
1,4-Dioxane123-91-1C₄H₈O₂88.11Liquid, bp 101 °C
Water (H₂O)7732-18-5H₂O18.02Liquid
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Liquid, bp 77 °C
Hydrochloric Acid (HCl)7647-01-0HCl36.46Aqueous solution (e.g., 2 M)
Brine (saturated NaCl solution)7647-14-5NaCl58.44Aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Solid, drying agent
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel and flask)

  • pH paper or meter

Visual Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine Reactants: - 3-Bromofuran - 4-Carboxyphenylboronic acid - Pd(PPh₃)₄ - Na₂CO₃ solvent Add Solvents: - 1,4-Dioxane - Water reagents->solvent degas Degas Mixture (N₂ or Ar purge) solvent->degas heat Heat to Reflux (e.g., 90-100 °C) degas->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to RT monitor->cool acidify Acidify with HCl (aq) to pH ~2-3 cool->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash Organic Layer: - Water - Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MP, MS) purify->characterize

Figure 1: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromofuran (1.0 g, 6.8 mmol, 1.0 equiv), 4-carboxyphenylboronic acid (1.35 g, 8.16 mmol, 1.2 equiv), and sodium carbonate (2.16 g, 20.4 mmol, 3.0 equiv).

    • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.39 g, 0.34 mmol, 5 mol%).

    • Expertise & Experience: The use of a slight excess of the boronic acid ensures complete consumption of the limiting reagent, 3-bromofuran. Sodium carbonate is a common and effective base for Suzuki couplings, facilitating the formation of the active boronate species.[2] Tetrakis(triphenylphosphine)palladium(0) is a versatile and reliable catalyst for a wide range of Suzuki-Miyaura reactions.

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (30 mL) and water (10 mL) to the flask.

    • Bubble nitrogen or argon gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

    • Trustworthiness: A properly degassed reaction mixture is crucial for catalyst longevity and obtaining high yields. An inert atmosphere should be maintained throughout the reaction.

  • Reaction:

    • Attach a reflux condenser to the flask and heat the mixture to 90-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the 1,4-dioxane using a rotary evaporator.

    • Add water (50 mL) to the residue and stir.

    • Carefully acidify the aqueous solution to a pH of approximately 2-3 with 2 M hydrochloric acid. The product will precipitate as a solid.

    • Causality: The carboxylic acid product is soluble in the basic aqueous solution as its carboxylate salt. Acidification protonates the carboxylate, rendering the product insoluble and causing it to precipitate, which is a key purification step.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.9 (s, 1H, -COOH), 8.1 (s, 1H, furan-H2), 7.9 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 7.6 (t, 1H, furan-H5), 6.9 (s, 1H, furan-H4). (Predicted, requires experimental verification).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ 167.5, 144.5, 143.0, 131.0, 130.0, 129.5, 125.0, 124.0, 109.0. (Predicted, requires experimental verification).

  • IR (KBr, cm⁻¹): ~3000 (O-H stretch, carboxylic acid), ~1680 (C=O stretch, carboxylic acid), ~1600, 1500 (C=C stretch, aromatic). (Predicted, requires experimental verification).

Note: The provided NMR and IR data are predicted and should be confirmed by experimental analysis of the synthesized compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-Bromofuran is flammable and should be handled with care.

  • Palladium catalysts are toxic and should be handled with caution.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction. By following this guide, researchers can confidently produce this valuable building block for their drug discovery and materials science endeavors. The detailed mechanistic insights and step-by-step instructions are designed to ensure a high rate of success and reproducibility.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 4-(Furan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aryl-Heteroaryl Scaffolds

In the landscape of modern drug discovery and materials science, molecules that couple aromatic and heteroaromatic ring systems are of paramount importance. The compound 4-(Furan-3-yl)benzoic acid is a prime example of this structural motif, serving as a valuable building block in the synthesis of pharmaceuticals and functional organic materials.[1][2] Its synthesis via the Suzuki-Miyaura cross-coupling reaction offers a robust and versatile method for creating the crucial carbon-carbon bond between the furan and benzene rings.[2] This palladium-catalyzed reaction is favored for its mild conditions, tolerance of various functional groups, and the use of environmentally benign organoboron reagents.[2][3]

This guide provides an in-depth exploration of the Suzuki-Miyaura coupling for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the reaction mechanism, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., 4-bromobenzoic acid) to a palladium(0) complex. This step forms a palladium(II) intermediate.[3][4] The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, and the accompanying ligand are crucial for the efficiency of this step.[3][7]

  • Transmetalation: In this step, the organic group from the organoboron reagent (3-furanylboronic acid) is transferred to the palladium(II) complex.[8] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[6][9]

  • Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium(II) complex, which forms the desired product, this compound, and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6][8]

The selection of ligands, typically phosphines, is critical as they influence the catalyst's stability, solubility, and reactivity.[6][8] Bulky and electron-rich phosphine ligands can enhance the rates of both oxidative addition and reductive elimination.[8]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R²-B(OH)₂ Base PdII_Both R¹-Pd(II)Ln-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Workflow start Start: Define Synthesis Target (this compound) reagent_prep Reagent & Glassware Preparation (Drying, Degassing) start->reagent_prep reaction_setup Reaction Setup under Inert Atmosphere (Substrates, Catalyst, Ligand, Base) reagent_prep->reaction_setup solvent_add Addition of Degassed Solvents reaction_setup->solvent_add reaction_run Heating and Stirring (Monitor Progress via TLC/LC-MS) solvent_add->reaction_run workup Aqueous Workup & Extraction reaction_run->workup acidification Acidification & Product Precipitation workup->acidification purification Purification (Recrystallization or Chromatography) acidification->purification characterization Product Characterization (NMR, MS, MP) purification->characterization end End: Pure Product characterization->end

References

Application Note: A Detailed Protocol for the Synthesis of 4-(Furan-3-yl)benzoic Acid via Grignard Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 4-(furan-3-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The described methodology utilizes a palladium-catalyzed Kumada cross-coupling reaction between a protected 4-halobenzoate and a furan-3-yl Grignard reagent. This document offers a detailed, step-by-step protocol, an exploration of the underlying chemical principles, and justifications for key experimental choices to ensure procedural success and safety. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Aryl-Furan Scaffolds

The furan moiety is a prevalent heterocyclic motif found in a vast array of biologically active compounds and functional organic materials.[1] Its incorporation into aromatic systems, such as benzoic acid, can significantly influence the parent molecule's pharmacological and physicochemical properties. Specifically, this compound serves as a crucial intermediate in the synthesis of various therapeutic agents, including treatments for HIV, type 2 diabetes, and osteoporosis.[2] The strategic carbon-carbon bond formation between a furan ring and a benzene ring is, therefore, a synthetic transformation of considerable interest.

The Grignard reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds, provides a powerful tool for this purpose when employed in a cross-coupling context.[3][4] The Kumada-Corriu coupling, which utilizes transition metal catalysts like palladium or nickel, enables the efficient reaction of Grignard reagents with aryl halides.[5][6][7] This application note will detail a robust protocol for the synthesis of this compound, leveraging a palladium-catalyzed Kumada coupling reaction.

Synthetic Strategy: A Three-Stage Approach

The direct Grignard reaction with 4-halobenzoic acid is unfeasible due to the acidic proton of the carboxylic acid, which would quench the Grignard reagent.[8] Therefore, a three-stage synthetic strategy is employed, as illustrated in the workflow diagram below. This strategy involves:

  • Protection of the Carboxylic Acid: The carboxylic acid group of 4-bromobenzoic acid is first protected as a methyl ester to prevent interference during the Grignard reaction.

  • Grignard Cross-Coupling: The protected methyl 4-bromobenzoate undergoes a palladium-catalyzed Kumada cross-coupling with furan-3-ylmagnesium bromide.

  • Deprotection and Isolation: The resulting methyl 4-(furan-3-yl)benzoate is then hydrolyzed to yield the final product, this compound.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Cross-Coupling cluster_2 Stage 3: Deprotection start 4-Bromobenzoic Acid ester Methyl 4-bromobenzoate start->ester Esterification (MeOH, H2SO4) product_ester Methyl 4-(furan-3-yl)benzoate ester->product_ester Pd Catalyst, Kumada Coupling furan 3-Bromofuran grignard Furan-3-ylmagnesium bromide furan->grignard Mg, THF grignard->product_ester final_product This compound product_ester->final_product Hydrolysis (NaOH, H3O+)

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights: The Kumada Cross-Coupling Cycle

The key carbon-carbon bond-forming step in this synthesis is the Kumada cross-coupling reaction. This reaction proceeds via a catalytic cycle involving a palladium catalyst.[9] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (methyl 4-bromobenzoate), forming a Pd(II) intermediate.

  • Transmetalation: The Grignard reagent (furan-3-ylmagnesium bromide) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

  • Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final product (methyl 4-(furan-3-yl)benzoate), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

G pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-Br(L2) pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_diorgano Ar-Pd(II)-Furan(L2) pd2_aryl->pd2_diorgano Transmetalation (Furan-MgBr) pd2_diorgano->pd0 Reductive Elimination (Ar-Furan)

Caption: Simplified catalytic cycle for the Kumada cross-coupling.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Grignard reagents are highly reactive and moisture-sensitive; therefore, all glassware must be oven-dried, and reactions involving Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon).[4][10]

Stage 1: Protection of 4-Bromobenzoic Acid as Methyl 4-bromobenzoate

Rationale: Esterification of the carboxylic acid prevents the acidic proton from reacting with the highly basic Grignard reagent.[11][12] Methyl esters are readily prepared and can be easily hydrolyzed under basic conditions.

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromobenzoic acid201.0210.0 g0.0497
Methanol32.04100 mL-
Sulfuric acid (conc.)98.082 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 4-bromobenzoic acid (10.0 g, 49.7 mmol) and methanol (100 mL).

  • While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-bromobenzoate as a white solid.

Stage 2: Palladium-Catalyzed Kumada Cross-Coupling

Rationale: This step forms the key C-C bond. A palladium catalyst is chosen for its high efficiency and functional group tolerance in cross-coupling reactions.[13] Tetrahydrofuran (THF) is a common aprotic ether solvent for Grignard reactions.[5][9]

Part A: Preparation of Furan-3-ylmagnesium Bromide

ReagentMolar Mass ( g/mol )AmountMoles
Magnesium turnings24.311.45 g0.0596
3-Bromofuran146.977.3 g0.0497
Anhydrous THF-50 mL-

Procedure:

  • Place magnesium turnings (1.45 g, 59.6 mmol) in an oven-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 3-bromofuran (7.3 g, 49.7 mmol) in anhydrous THF (50 mL) to the dropping funnel.

  • Add a small portion of the 3-bromofuran solution to the magnesium turnings. The reaction is initiated by gentle warming.

  • Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining 3-bromofuran solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Part B: Cross-Coupling Reaction

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 4-bromobenzoate215.058.9 g0.0414
Pd(dppf)Cl2816.640.34 g0.000414
Anhydrous THF-50 mL-

Procedure:

  • In a separate oven-dried 500 mL three-necked flask under a nitrogen atmosphere, dissolve methyl 4-bromobenzoate (8.9 g, 41.4 mmol) and Pd(dppf)Cl2 (0.34 g, 0.414 mmol) in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared furan-3-ylmagnesium bromide solution via cannula to the solution of methyl 4-bromobenzoate and catalyst.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 4-(furan-3-yl)benzoate.

Stage 3: Deprotection to this compound

Rationale: Saponification (base-catalyzed hydrolysis) of the ester is a standard method for deprotection to the carboxylic acid.[14] Subsequent acidification protonates the carboxylate to yield the final product.

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 4-(furan-3-yl)benzoate202.20(Assuming 70% yield from previous step) 5.9 g0.029
Sodium hydroxide40.002.3 g0.058
Water18.0250 mL-
Methanol32.0450 mL-
Hydrochloric acid (6 M)-As needed-

Procedure:

  • Dissolve methyl 4-(furan-3-yl)benzoate (5.9 g, 29.0 mmol) in a mixture of methanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (2.3 g, 58.0 mmol) and heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 6 M hydrochloric acid, which will cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Conclusion

The synthesis of this compound has been successfully demonstrated using a three-stage approach centered around a palladium-catalyzed Kumada cross-coupling reaction. This application note provides a detailed and scientifically grounded protocol that is both reproducible and scalable. The strategic use of a protecting group for the carboxylic acid functionality is crucial for the success of the Grignard-based cross-coupling. This methodology offers a reliable route to an important synthetic intermediate for the development of novel pharmaceuticals and functional materials.

References

Palladium-catalyzed synthesis of "4-(Furan-3-yl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Synthesis of 4-(Furan-3-yl)benzoic Acid

Introduction and Strategic Overview

This compound is a valuable bi-aryl scaffold and a key building block in medicinal chemistry and materials science. Its synthesis is most effectively achieved through palladium-catalyzed cross-coupling reactions, which offer a robust and versatile method for constructing carbon-carbon bonds.[1] Among these, the Suzuki-Miyaura coupling reaction is preeminent due to its mild reaction conditions, high functional group tolerance, and the commercial availability and relatively low toxicity of its organoboron reagents.[2][3]

This document provides a detailed guide for the synthesis of this compound via the Suzuki-Miyaura coupling of 4-bromobenzoic acid and furan-3-ylboronic acid. As a senior application scientist, this guide emphasizes not only the procedural steps but also the underlying chemical principles, optimization strategies, and troubleshooting to ensure reproducible and high-yield synthesis for researchers in drug development and organic synthesis.

The Suzuki-Miyaura Coupling: Mechanism of Action

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the aryl halide (4-bromobenzoic acid). The palladium inserts itself into the carbon-halogen bond, changing its oxidation state from Pd(0) to Pd(II) and forming an organopalladium complex.[2] This step is often the rate-determining step of the entire cycle.[2]

  • Transmetalation : In this step, a base is required to activate the organoboron compound (furan-3-ylboronic acid), forming a more nucleophilic boronate species.[6][7] This boronate then transfers its organic group (the furan ring) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[5]

  • Reductive Elimination : The final step involves the two organic groups (the furan and the benzoic acid moieties) coupling together and detaching from the palladium center. This forms the desired C-C bond of the product, this compound, and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Mechanism Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Ar-Pd(II)L₂-X pd0->oxidative_add Oxidative Addition aryl_halide Ar-X (4-Bromobenzoic acid) aryl_halide->oxidative_add transmetalation Ar-Pd(II)L₂-Ar' oxidative_add->transmetalation Transmetalation boronic_acid Ar'-B(OH)₂ (Furan-3-ylboronic acid) + Base boronic_acid->transmetalation transmetalation:s->pd0:s product Ar-Ar' (Product) transmetalation->product Reductive Elimination

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a 1 mmol scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
  • Reactants : 4-Bromobenzoic acid (≥98%), Furan-3-ylboronic acid (≥97%)

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (≥99%)

  • Base : Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • Solvents : 1,4-Dioxane (anhydrous, ≥99.8%), Deionized water

  • Workup Reagents : Ethyl acetate, 2M Hydrochloric acid, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄)

  • Equipment : Schlenk flask or round-bottom flask with reflux condenser, magnetic stirrer with heating plate, inert gas line (Argon or Nitrogen), standard laboratory glassware, rotary evaporator, flash chromatography system or recrystallization apparatus.

Reagent Quantities and Roles
ReagentFormulaMW ( g/mol )EquivalentsAmountRole
4-Bromobenzoic acidC₇H₅BrO₂201.021.0201 mg (1.0 mmol)Aryl Halide
Furan-3-ylboronic acidC₄H₅BO₃111.891.2134 mg (1.2 mmol)Organoboron Reagent
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.03 (3 mol%)35 mg (0.03 mmol)Catalyst
Potassium CarbonateK₂CO₃138.212.5346 mg (2.5 mmol)Base
1,4-DioxaneC₄H₈O₂88.11-8 mLOrganic Solvent
Deionized WaterH₂O18.02-2 mLAqueous Solvent
Step-by-Step Synthesis Procedure
  • Reaction Setup : To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (201 mg, 1.0 mmol), furan-3-ylboronic acid (134 mg, 1.2 mmol), and potassium carbonate (346 mg, 2.5 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can oxidize and deactivate the Pd(0) catalyst.[8]

  • Addition of Catalyst and Solvents : Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol). Subsequently, add the degassed solvents: 8 mL of 1,4-dioxane followed by 2 mL of deionized water. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.[9]

  • Reaction Execution : Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromobenzoic acid spot is consumed.

  • Reaction Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 20 mL of ethyl acetate.

    • Carefully acidify the aqueous layer to a pH of ~2-3 with 2M HCl. This step is critical to protonate the carboxylate salt of the product, rendering it soluble in the organic layer.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product will appear as an off-white or pale-yellow solid. Purification can be achieved by either:

    • Recrystallization : Dissolve the crude solid in a minimal amount of hot ethyl acetate or ethanol and allow it to cool slowly to form pure crystals.

    • Flash Column Chromatography : Use a silica gel column with a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing the polarity) to isolate the pure product.

Workflow Experimental Workflow setup 1. Reagent Loading (Flask, Stir Bar) inert 2. Inert Atmosphere (Evacuate/Backfill Ar) setup->inert add 3. Add Catalyst & Degassed Solvents inert->add react 4. Heat & Stir (90-100 °C, 12-16h) add->react workup 5. Workup (Cool, Acidify, Extract) react->workup purify 6. Purification (Recrystallization/Column) workup->purify char 7. Characterization (NMR, MS, MP) purify->char

Caption: High-level workflow for the synthesis of this compound.

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

TechniqueExpected Results for this compound
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ ~13.0 (s, 1H, -COOH), 8.30 (s, 1H), 7.95 (d, 2H), 7.75 (d, 2H), 7.70 (t, 1H), 6.95 (s, 1H).
¹³C NMR (100 MHz, DMSO-d₆)δ ~167.5, 144.5, 143.0, 133.0, 130.5, 129.0, 125.0, 124.5, 109.0.
HRMS (ESI) m/z: [M-H]⁻ calcd for C₁₁H₇O₃: 187.0395; found: 187.0399.
Melting Point ~235-240 °C (literature values may vary)

Troubleshooting and Optimization Insights

  • Low Yield :

    • Catalyst Deactivation : Ensure the reaction is performed under strictly anaerobic conditions. The formation of palladium black is a sign of catalyst decomposition.[8] Using fresh, high-quality catalyst is essential.

    • Inefficient Transmetalation : The choice and quality of the base are critical. Ensure the base is finely powdered and anhydrous. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be beneficial.[9]

    • Protodeboronation : Furanboronic acids can be susceptible to decomposition where the boronic acid group is replaced by a hydrogen atom, especially at high temperatures.[8] Using a slight excess of the boronic acid (1.2-1.5 eq.) can compensate for this side reaction. Alternatively, using more stable boronate esters (e.g., pinacol esters) can mitigate this issue.[7]

  • Purification Difficulties :

    • Homocoupling of Boronic Acid : If significant amounts of 3,3'-bifuran are formed, optimize the reaction temperature and stoichiometry. This side product arises from the oxidative homocoupling of the boronic acid.[7]

    • Incomplete Reaction : If starting material remains, consider increasing the catalyst loading (e.g., to 5 mol%), extending the reaction time, or using a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[8]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly reliable and efficient pathway for the synthesis of this compound. By carefully controlling the reaction atmosphere, selecting high-quality reagents, and understanding the role of each component, researchers can consistently achieve high yields of this important chemical intermediate. The protocol and insights provided herein serve as a comprehensive guide for its successful application in a laboratory setting.

References

Application Notes & Protocols: 4-(Furan-3-yl)benzoic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-(Furan-3-yl)benzoic Acid

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the selection of appropriate building blocks is paramount. This compound has emerged as a molecule of significant strategic value due to its inherent bifunctionality. It possesses two distinct and chemically addressable moieties: a carboxylic acid on a phenyl ring and a furan ring.

  • The benzoic acid portion serves as a classical handle for derivatization through robust reactions such as amide bond formation and esterification. This is fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[1]

  • The furan ring , a five-membered aromatic heterocycle, acts as a versatile bioisostere for phenyl rings and provides a site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions.[2][3]

This dual reactivity allows for the sequential or orthogonal synthesis of complex molecular architectures, making it an invaluable scaffold for constructing novel therapeutic agents and advanced organic materials.[2][3] This guide provides an in-depth exploration of its applications, supported by detailed, field-proven protocols.

Physicochemical Properties & Handling

A clear understanding of the physical and chemical properties of a building block is essential for its effective use.

PropertyValueSource
IUPAC Name This compound
CAS Number 890715-18-1
Molecular Formula C₁₁H₈O₃[4]
Molecular Weight 188.18 g/mol
Appearance Off-white to light brown solid-
Purity Typically ≥98%

Safety & Handling:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Based on similar structures, it may be harmful if swallowed and cause eye irritation.[4]

  • Store in a cool, dry place away from incompatible materials.

Core Synthetic Applications & Protocols

The utility of this compound stems from its ability to participate in a variety of high-yield, functional group-tolerant reactions. Below are detailed protocols for its most common and impactful transformations.

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds.[5] In this context, the furan ring of this compound can be coupled with an aryl or vinyl halide/triflate, or conversely, a boronic acid derivative of the furan can be coupled with an appropriate partner. This protocol details the coupling of this compound with an aryl bromide.

Causality and Mechanistic Insight: The reaction is catalyzed by a Palladium(0) species. The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) into the aryl halide bond, (2) Transmetalation , where the organic group from the activated boronic acid is transferred to the palladium complex, and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[6][7] A base is crucial for activating the organoboron species, facilitating the transmetalation step.[8]

Diagram: The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetal_complex R¹-Pd(II)L₂-R² pd_complex->transmetal_complex Transmetalation product R¹-R² transmetal_complex->product Reductive Elimination product->pd0 Catalyst Regeneration boron_reagent R²-B(OR)₃⁻ boron_reagent->transmetal_complex halide_reagent R¹-X halide_reagent->pd_complex caption Catalytic cycle for Suzuki-Miyaura cross-coupling.

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Protocol: Synthesis of 4-(5-phenylfuran-3-yl)benzoic acid

  • Reagent Preparation:

    • To a 50 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 500 mg).

    • Add 5-bromo-1-phenyl-1H-furan (1.1 eq).

    • Add Cesium Carbonate (Cs₂CO₃, 2.5 eq) as the base.[6]

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.

  • Solvent Addition:

    • Under the inert atmosphere, add anhydrous 1,4-dioxane (e.g., 15 mL) and deionized water (e.g., 3 mL) via syringe.[6]

    • Sparge the resulting mixture with argon for another 10 minutes to ensure it is fully deoxygenated.

  • Catalyst Addition:

    • Add the palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), (0.05 - 0.1 eq).[6]

  • Reaction:

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate (e.g., 50 mL) and water (e.g., 50 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Application II: Amide Bond Formation

The carboxylic acid moiety is readily converted into an amide, a cornerstone functional group in pharmaceuticals.[9] Modern coupling reagents provide a mild and efficient means for this transformation, avoiding the need to first generate a highly reactive acyl chloride.

Causality and Mechanistic Insight: The direct condensation of a carboxylic acid and an amine is generally unfavorable. Coupling reagents like HATU or a combination of EDC/HOBt activate the carboxylic acid by forming a highly reactive intermediate (e.g., an active ester).[10] This intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide bond under mild conditions.[11] The choice of a non-nucleophilic base, like DIPEA, is to scavenge the acid produced during the reaction without competing with the primary amine nucleophile.

Diagram: Workflow for Amide Coupling

Amide_Workflow cluster_workflow Amide Bond Formation Workflow start Combine this compound, Coupling Reagent (e.g., HATU), and Base (DIPEA) in an Aprotic Solvent (DMF) amine_add Add Amine (R-NH₂) start->amine_add reaction Stir at Room Temperature (2-12 hours) amine_add->reaction workup Aqueous Work-up: Dilute with EtOAc, Wash with aq. NaHCO₃, Wash with Brine reaction->workup purify Dry (Na₂SO₄), Concentrate, and Purify (Chromatography or Recrystallization) workup->purify product Final Amide Product purify->product caption General workflow for a standard amide coupling reaction.

Caption: General workflow for a standard amide coupling reaction.

Protocol: Synthesis of N-benzyl-4-(furan-3-yl)benzamide

  • Reagent Preparation:

    • In a clean, dry flask, dissolve this compound (1.0 eq, e.g., 300 mg) in anhydrous N,N-Dimethylformamide (DMF, e.g., 10 mL).

    • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction Initiation:

    • Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

    • Add benzylamine (1.1 eq) dropwise to the activated mixture.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. Monitor its completion (typically 2-12 hours) by TLC.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate (e.g., 50 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, e.g., 50 mL).

    • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to afford the pure amide.

Application III: Fischer-Speier Esterification

Esterification is a fundamental transformation for modifying the pharmacokinetic properties of a lead compound or for use as a protecting group. The Fischer-Speier method is a classic, acid-catalyzed reaction that is effective for generating esters from primary or secondary alcohols.[12]

Causality and Mechanistic Insight: Under acidic conditions (typically H₂SO₄), the carbonyl oxygen of the carboxylic acid is protonated.[13] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester and regenerate the acid catalyst. The reaction is an equilibrium, so using the alcohol as the solvent or removing water as it forms drives the reaction toward the product, in accordance with Le Châtelier's Principle.[13]

Protocol: Synthesis of Methyl 4-(furan-3-yl)benzoate

  • Reagent Setup:

    • Place this compound (1.0 eq, e.g., 1.0 g) in a 100 mL round-bottom flask.

    • Add a large excess of the alcohol, which also serves as the solvent (e.g., 50 mL of methanol).

    • Add a magnetic stir bar.

  • Catalyst Addition:

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.5 mL) dropwise to the stirring mixture.[13]

  • Reaction:

    • Attach a reflux condenser and heat the mixture to reflux (for methanol, ~65 °C) for 4-8 hours.

    • Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate (e.g., 75 mL).

    • Carefully wash the organic solution with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. (Caution: CO₂ evolution!).

    • Wash again with water and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

    • If necessary, the product can be further purified by vacuum distillation or silica gel chromatography.

Broader Impact in Research and Development

The derivatives synthesized from this compound are prevalent in several high-impact research areas:

  • Medicinal Chemistry: The furan-phenyl scaffold is present in molecules investigated as potential anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The ability to rapidly generate analogs via the reactions described above is crucial for optimizing biological activity.

  • Materials Science: The rigid, conjugated structure of its derivatives makes them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3]

References

The Synthesis and Application of 4-(Furan-3-yl)benzoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(furan-3-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its unique stereoelectronic properties, arising from the fusion of an aromatic benzoic acid with an electron-rich furan ring, allow for diverse interactions with biological targets.[1][2][3] This guide provides an in-depth overview of the synthesis and multifaceted applications of this compound derivatives, tailored for researchers and professionals in drug discovery and development.

Synthesis of the this compound Scaffold

The construction of the this compound core is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[4][5] This reaction facilitates the formation of a crucial carbon-carbon bond between a furan building block and a benzoic acid precursor.

Key Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6] For the synthesis of this compound, this typically involves the coupling of a 3-substituted furan (such as 3-bromofuran or furan-3-boronic acid) with a correspondingly substituted benzene derivative (like 4-carboxyphenylboronic acid or a 4-halobenzoic acid).

The general catalytic cycle for the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 3-bromofuran and 4-carboxyphenylboronic acid.

Materials:

  • 3-Bromofuran

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized phosphine ligand like SPhos[4]

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and water (solvent system)

  • Ethyl acetate (for extraction)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 3-bromofuran (1.0 equivalent), 4-carboxyphenylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask. The biphasic solvent system is crucial for dissolving both the organic and inorganic reagents.[4]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with 1M HCl to a pH of approximately 2-3 to ensure the benzoic acid is in its protonated form.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Justification of Experimental Choices:

  • Catalyst System: Palladium(II) acetate is a common precatalyst that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle.[8]

  • Base: The base is essential for the transmetalation step, activating the boronic acid for transfer of the organic group to the palladium center.[6]

  • Solvent System: The use of a mixed aqueous-organic solvent system is a hallmark of many Suzuki couplings, allowing for the dissolution of both the organic substrates and the inorganic base.[4]

Suzuki_Miyaura_Synthesis 3-Bromofuran 3-Bromofuran Reaction_Vessel Suzuki-Miyaura Coupling 3-Bromofuran->Reaction_Vessel 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic_acid->Reaction_Vessel Pd_Catalyst_Base Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O Pd_Catalyst_Base->Reaction_Vessel Workup_Purification Acidification, Extraction, Purification Reaction_Vessel->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Applications of this compound Derivatives

Derivatives of this compound have demonstrated a wide array of biological activities, making them valuable leads in drug discovery. Their ability to act as bioisosteres for other aromatic systems, combined with the hydrogen bonding capacity of the furan oxygen and the carboxylic acid group, allows for potent and selective interactions with various enzymes and receptors.[2]

Enzyme Inhibition

A significant area of application for these derivatives is in the development of enzyme inhibitors for the treatment of various diseases.

  • Phosphodiesterase 4 (PDE4) Inhibitors: Derivatives of furan-containing carboxylic acids have been investigated as inhibitors of PDE4, an enzyme involved in the inflammatory cascade.[7] Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the activity of inflammatory cells. This mechanism is particularly relevant for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

  • Tyrosinase Inhibitors: Certain benzoic acid derivatives have shown potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis.[9] Overactivity of tyrosinase can lead to hyperpigmentation disorders. The development of tyrosinase inhibitors is therefore of interest in dermatology and cosmetology.

  • Xanthine Oxidase Inhibitors: Pyrazolone derivatives incorporating a 4-(furan-2-yl)benzoic acid moiety have been identified as inhibitors of xanthine oxidase.[10] This enzyme plays a crucial role in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.

  • Slingshot Phosphatase Inhibitors: Para-substituted benzoic acid derivatives have been identified as inhibitors of Slingshot (SSH) phosphatases.[11] These enzymes are involved in regulating cytoskeleton dynamics, and their inhibition has potential therapeutic applications in cancer and infectious diseases.[11]

Other Therapeutic Areas

The versatility of the furan-based scaffold has led to its exploration in a multitude of other therapeutic contexts, including:

  • Anticancer Agents: The furan nucleus is present in numerous compounds with demonstrated anticancer properties.[12]

  • Antibacterial and Antifungal Agents: Furan derivatives have a long history of use as antimicrobial agents.[13]

  • Anti-inflammatory and Analgesic Agents: The anti-inflammatory properties of furan derivatives are well-documented.[12]

  • Glucokinase Activators: Benzofuran derivatives have been patented for their potential use in treating diseases mediated by glucokinase, such as type 2 diabetes.[14][15]

Derivative Class Target Enzyme/Pathway Therapeutic Potential Reference
Phenyl furan derivativesPhosphodiesterase 4 (PDE4)Asthma, COPD[7]
Substituted benzoic acidsTyrosinaseHyperpigmentation[9]
Pyrazolone-furansXanthine OxidaseGout, Hyperuricemia[10]
Rhodanine-based benzoic acidsSlingshot (SSH) PhosphataseCancer, Infectious Diseases[11]
Benzofuran derivativesGlucokinaseType 2 Diabetes[14][15]

Table 1: Summary of Biological Activities of Furan-Containing Benzoic Acid Derivatives.

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell ATP ATP AC Adenylate Cyclase ATP->AC G-protein coupled receptor activation cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (Active) cAMP->PKA activates AMP 5'-AMP PDE4->AMP Inflammation Suppression of Inflammatory Response PKA->Inflammation Derivative This compound Derivative Derivative->PDE4 inhibits

Caption: Mechanism of action for PDE4 inhibitors.

Conclusion

The this compound scaffold represents a highly valuable core structure for the development of new chemical entities with significant therapeutic potential. The synthetic accessibility of these compounds, primarily through robust methods like the Suzuki-Miyaura coupling, allows for extensive structural diversification. The broad range of biological activities exhibited by these derivatives, particularly as enzyme inhibitors, underscores their importance in modern medicinal chemistry. Further exploration of this chemical space is likely to yield novel drug candidates for a variety of diseases.

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 4-(Furan-3-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Heterocyclic compounds, particularly those integrating multiple pharmacophores, represent a promising avenue for research. This guide focuses on analogs of 4-(Furan-3-yl)benzoic acid, a scaffold that combines the established antimicrobial properties of both benzoic acid and furan moieties. We provide a comprehensive framework for researchers, outlining the scientific rationale and detailing robust, validated protocols for the systematic evaluation of the antimicrobial efficacy of these compounds. Methodologies include initial screening via the Agar Well Diffusion assay and quantitative potency determination through the Broth Microdilution method to establish Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, in alignment with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Scientific Background & Rationale

The design of this compound analogs is predicated on the synergistic potential of its constituent parts. Understanding these components is key to appreciating the rationale behind screening this chemical class.

The Furan Moiety: A Privileged Scaffold in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle that is a core component in numerous pharmacologically active compounds.[1] It can act as a bioisostere for phenyl rings, offering distinct electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[1] The furan nucleus is found in various natural products and synthetic drugs with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][3][4] Its ability to participate in hydrogen bonding and π–π stacking is often credited for its interaction with biological targets.[1] In some antimicrobial contexts, such as with nitrofurantoin, the furan ring is central to the drug's mechanism, where reductive activation within bacterial cells produces reactive intermediates that damage bacterial DNA and ribosomal proteins.[1]

Benzoic Acid Derivatives: Time-Tested Antimicrobial Agents

Weak organic acids, including benzoic acid and its derivatives, are widely recognized for their antimicrobial properties and are extensively used as preservatives in food and cosmetic products.[5][6] The primary antimicrobial action of benzoic acid involves the disruption of bacterial cell homeostasis.[7] In its undissociated form, the acid can penetrate the microbial cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons (H+) that acidify the cell's interior, inhibiting glycolysis and other metabolic processes, ultimately leading to growth inhibition or cell death.[5][7] The efficacy of benzoic acid derivatives can be significantly enhanced by substituting the aromatic ring; for instance, adding electron-withdrawing groups can modulate the compound's pKa and antibacterial activity.[5]

The Rationale for Hybrid Scaffolds

By combining the furan and benzoic acid scaffolds, this compound analogs present a compelling strategy for novel antimicrobial development. This approach aims to:

  • Create Novel Chemical Space: Generate molecules that are structurally distinct from existing antibiotic classes, potentially bypassing established resistance mechanisms.

  • Leverage Multiple Mechanisms: The compounds may exhibit a dual-action or synergistic effect, with the benzoic acid portion disrupting cellular pH and membrane potential while the furan moiety interacts with other specific microbial targets.

  • Optimize Pharmacokinetics: The furan ring can modulate the lipophilicity and solubility of the molecule, which are critical parameters for bioavailability and cell penetration.

The overall workflow for evaluating these novel compounds follows a logical progression from initial qualitative screening to precise quantitative assessment.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation A Acquire/Synthesize This compound Analogs B Protocol 1: Agar Well Diffusion Assay A->B Test Compounds C Measure Zones of Inhibition (Qualitative Activity) B->C Observe Results D Protocol 2: Broth Microdilution Assay C->D Select Active Compounds E Determine Minimum Inhibitory Concentration (MIC) D->E Observe Growth F Protocol 3: Subculture for MBC E->F Plate from clear wells G Determine Minimum Bactericidal Concentration (MBC) F->G Observe Colonies H Analyze MIC & MBC Data G->H I Calculate MBC/MIC Ratio (Bacteriostatic vs. Bactericidal) H->I J Identify Lead Compounds for Further Development I->J

Figure 1. High-level experimental workflow for evaluating the antimicrobial activity of novel chemical analogs.

Application Note 1: Preliminary Screening

Protocol 1: Agar Well Diffusion Assay

This method is a cost-effective and widely used preliminary test to screen for antimicrobial activity.[8][9] It relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a specific microorganism, resulting in a zone of growth inhibition if the compound is active.[10]

Materials
  • Mueller-Hinton Agar (MHA) plates (90 mm or 150 mm).[11]

  • Sterile broth (e.g., Tryptic Soy Broth or Mueller-Hinton Broth).

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • 0.5 McFarland turbidity standard.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control: Known antibiotic solution (e.g., Gentamicin, Vancomycin).

  • Negative control: Solvent used for test compounds (e.g., sterile DMSO).[10]

  • Sterile cotton swabs, micropipettes, and tips.

  • Sterile cork borer (6-8 mm diameter) or sterile pipette tip.[8]

  • Incubator (35-37°C).

Step-by-Step Methodology
  • Inoculum Preparation: From a fresh overnight culture plate, pick several colonies of the test bacterium and suspend them in sterile broth. Vigorously mix and adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.[8] Rotate the swab against the inside of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[10]

  • Drying: Allow the plate to dry for 5-15 minutes with the lid slightly ajar in a sterile environment until the surface moisture is no longer visible.

  • Well Creation: Use a sterile cork borer or the wide end of a sterile pipette tip to aseptically punch uniform wells into the agar.[8] Carefully remove the agar plugs.

  • Sample Application: Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, the positive control, and the negative control into separate wells.[8] Ensure the solution does not overflow.

  • Pre-diffusion: Allow the plates to sit at room temperature for 30-60 minutes to permit some diffusion of the compounds into the agar before bacterial growth begins.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[8]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each well. A larger zone of inhibition generally corresponds to higher antimicrobial activity. The negative control (solvent) should show no zone of inhibition. Compare the zones from test compounds to the positive control.

Application Note 2: Quantitative Potency Assessment

Compounds demonstrating promising activity in the screening assay should be subjected to quantitative analysis to determine their potency, expressed as the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14][15]

Materials
  • Sterile 96-well flat-bottom microtiter plates.[12]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Test compounds and control antibiotics at known starting concentrations.

  • Bacterial inoculum prepared as described in Protocol 1 and diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Multichannel pipette.

  • Plate reader (optional, for spectrophotometric reading).

Step-by-Step Methodology
  • Plate Setup: Add 100 µL of sterile CAMHB to all wells of a 96-well plate except for the first column (Column 1).

  • Compound Dilution: Add 200 µL of the starting concentration of a test compound to the first well of a row (e.g., A1). Use a multichannel pipette to perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing well, then transferring 100 µL from Column 2 to Column 3, and so on, down to Column 10. Discard the final 100 µL from Column 10. This creates a gradient of decreasing compound concentration. Columns 11 and 12 will serve as controls.

  • Control Wells:

    • Growth Control (Positive Control): Add 100 µL of CAMHB to Column 11. This well will receive only bacteria and should show turbid growth.[12]

    • Sterility Control (Negative Control): Add 100 µL of CAMHB to Column 12. This well receives no bacteria and should remain clear.[12]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (at a concentration of 5 x 10⁵ CFU/mL) to all wells from Column 1 to Column 11. Do not add bacteria to the sterility control wells in Column 12. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[12][16] The growth control well should be turbid, and the sterility control well should be clear.

Figure 2. Diagram of the serial dilution and inoculation steps in a 96-well plate for MIC determination.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[17] It is a crucial parameter for determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Methodology
  • Following the reading of the MIC results, take the microtiter plate used for the MIC assay.

  • Select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, take a small aliquot (e.g., 10-100 µL) from each of these wells and plate it onto a fresh, drug-free MHA plate.

  • Label each plate according to the concentration from which the aliquot was taken.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the colony count from the initial growth control inoculum.[17]

Data Presentation and Interpretation

Results should be tabulated for clear comparison between different analogs. The relationship between MBC and MIC is critical for classifying the compound's activity.

Table 1: Hypothetical Antimicrobial Activity of this compound Analogs

Compound IDR1 GroupR2 GroupMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMBC/MIC RatioActivity
Parent -H-H64>256>4Bacteriostatic
Analog A -Cl-H16322Bactericidal
Analog B -NO₂-H482Bactericidal
Analog C -H-Br32>256>8Bacteriostatic
Analog D -OCH₃-H128>256>2Bacteriostatic
Vancomycin (Control)(Control)122Bactericidal
Interpreting the MBC/MIC Ratio

The ratio of MBC to MIC provides insight into the lethal activity of an antimicrobial agent.[17]

  • Bactericidal Activity: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[17] This indicates that the concentration required to kill the bacteria is close to the concentration that merely inhibits its growth.

  • Bacteriostatic Activity: An agent is considered bacteriostatic if the MBC/MIC ratio is > 4. This suggests that concentrations much higher than the inhibitory concentration are required to achieve bacterial killing.

Conclusion

The systematic evaluation of this compound analogs offers a promising research direction in the quest for new antimicrobial agents. By employing a phased approach, beginning with qualitative screening using the Agar Well Diffusion assay and progressing to quantitative determination of MIC and MBC via broth microdilution, researchers can efficiently identify and characterize lead compounds. The protocols detailed herein provide a robust, standardized framework for generating reproducible and reliable data, forming the foundation for further preclinical development, including mechanism of action studies, toxicity profiling, and in vivo efficacy models.

References

Application Notes and Protocols for Investigating the Anticancer Properties of 4-(Furan-3-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating 4-(Furan-3-yl)benzoic Acid Derivatives in Oncology

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing furan and benzoic acid moieties, have consistently demonstrated significant potential in this arena. Furan and its fused-ring counterpart, benzofuran, are privileged scaffolds found in numerous natural products and synthetic molecules with a wide range of biological activities, including potent antitumor effects.[1][2][3] Similarly, benzoic acid derivatives have been successfully developed into clinically approved drugs and are known to interact with various biological targets implicated in cancer.[4][5]

This guide focuses on a novel and underexplored class of compounds: This compound derivatives . The strategic combination of a furan ring and a benzoic acid core presents a compelling hypothesis for the development of a new generation of anticancer therapeutics. This document provides a comprehensive framework for the synthesis, in vitro screening, and mechanistic evaluation of these promising molecules.

Part 1: Synthesis and Characterization

A fundamental first step in the exploration of this chemical space is the efficient synthesis of a library of this compound derivatives. A generalized synthetic scheme is presented below, which can be adapted to generate a diverse range of analogs for structure-activity relationship (SAR) studies.

General Synthetic Pathway:

The synthesis of this compound derivatives can be achieved through various cross-coupling methodologies. A common and effective approach is the Suzuki-Miyaura coupling reaction.

G cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Furan_boronic Furan-3-ylboronic acid Reaction_conditions Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3, Na2CO3) Solvent (e.g., Toluene/Water, Dioxane) Furan_boronic->Reaction_conditions Benzoic_halide 4-Halobenzoic acid derivative Benzoic_halide->Reaction_conditions Final_product This compound derivative Reaction_conditions->Final_product

Caption: Generalized Suzuki-Miyaura coupling for the synthesis of this compound derivatives.

Part 2: In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of newly synthesized compounds relies on a tiered in vitro screening approach. This allows for the efficient identification of lead candidates and provides preliminary insights into their mechanism of action.

Tier 1: Primary Cytotoxicity Screening

The first step is to determine the cytotoxic or cytostatic effects of the this compound derivatives against a panel of human cancer cell lines.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.

Data Presentation:

The IC50 values should be compiled into a table for easy comparison of the cytotoxic potency of the different derivatives across the tested cell lines.

Compound ID Cancer Cell Line A (IC50, µM) Cancer Cell Line B (IC50, µM) Cancer Cell Line C (IC50, µM)
Derivative 115.222.518.9
Derivative 22.85.14.3
Derivative 3>100>100>100
Doxorubicin (Control)0.50.80.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Tier 2: Mechanistic Assays for Lead Compounds

Compounds that demonstrate significant cytotoxicity in the primary screen should be further investigated to elucidate their mechanism of action. Key cellular processes to investigate include apoptosis and cell cycle progression.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS, treat with RNase A to remove RNA, and then stain the cellular DNA with propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

G cluster_workflow In Vitro Screening Workflow Synthesis Synthesize Library of This compound Derivatives Primary_Screen Primary Cytotoxicity Screen (MTT Assay) Synthesis->Primary_Screen Hit_Identification Identify 'Hit' Compounds (Low IC50 Values) Primary_Screen->Hit_Identification Mechanistic_Studies Mechanistic Studies Hit_Identification->Mechanistic_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanistic_Studies->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Mechanistic_Studies->Cell_Cycle_Assay Lead_Selection Select Lead Candidates for Further Development Apoptosis_Assay->Lead_Selection Cell_Cycle_Assay->Lead_Selection

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

Part 3: Elucidation of Molecular Targets and Signaling Pathways

Based on the known anticancer activities of related furan and benzoic acid derivatives, several potential mechanisms of action for this compound derivatives can be hypothesized and investigated.

Hypothesized Mechanisms of Action:
  • Histone Deacetylase (HDAC) Inhibition: Some benzoic acid derivatives are known to inhibit HDACs, leading to changes in gene expression that can induce apoptosis and cell cycle arrest in cancer cells.[7][8]

  • Tubulin Polymerization Inhibition: Certain benzofuran derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, which is crucial for cell division.

  • Kinase Inhibition: The furan and benzoic acid scaffolds can be designed to target the ATP-binding site of various protein kinases that are often dysregulated in cancer.

G cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes Compound This compound Derivative HDAC HDAC Compound->HDAC Inhibition Tubulin Tubulin Compound->Tubulin Inhibition Kinases Protein Kinases Compound->Kinases Inhibition Gene_Expression Altered Gene Expression HDAC->Gene_Expression Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Signal_Transduction Inhibition of Signal Transduction Kinases->Signal_Transduction Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Microtubule_Disruption->Cell_Cycle_Arrest Signal_Transduction->Apoptosis Signal_Transduction->Cell_Cycle_Arrest

Caption: Hypothesized mechanisms of action for this compound derivatives.

Part 4: In Vivo Evaluation

Promising lead compounds identified through in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.

Protocol 4: Xenograft Mouse Model of Cancer

Human tumor xenografts in immunocompromised mice are a standard preclinical model for evaluating the in vivo efficacy of novel anticancer agents.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess for any treatment-related toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of derivatives based on this core structure. Through a comprehensive approach that integrates chemical synthesis, in vitro screening, mechanistic studies, and in vivo validation, researchers can effectively explore the therapeutic potential of this exciting new class of compounds.

References

Application Notes and Protocols: 4-(Furan-3-yl)benzoic Acid as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Heterocyclic Linker

In the vast landscape of coordination chemistry, the rational design of organic ligands is paramount to the synthesis of novel materials with tailored properties. 4-(Furan-3-yl)benzoic acid emerges as a compelling, yet underexplored, bifunctional ligand. Its rigid structure, combining a π-rich furan ring with a versatile carboxylate group, offers a unique geometric and electronic profile for the construction of sophisticated coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes. The furan moiety, with its potential for both σ- and π-type interactions, and the benzoate group, a classic coordination site, pre-dispose this ligand to form robust and potentially porous architectures. This document provides a comprehensive guide for researchers, outlining the synthesis of this compound and detailing protocols for its application in the synthesis and characterization of novel coordination compounds.

Part 1: Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is well-suited for coupling aryl halides with arylboronic acids and is known for its high functional group tolerance.[1]

Key Reagents and Equipment
  • 3-Bromofuran

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Standard reflux apparatus

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-carboxyphenylboronic acid (1.66 g, 10 mmol), 3-bromofuran (1.47 g, 10 mmol), and potassium carbonate (4.14 g, 30 mmol).

  • Solvent Addition: Add a 3:1 mixture of toluene and ethanol (80 mL) and water (20 mL) to the flask.

  • Degassing: Bubble argon or nitrogen gas through the mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: To the degassed mixture, add palladium(II) acetate (0.022 g, 0.1 mol%) and triphenylphosphine (0.105 g, 0.4 mol%).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 2M HCl to a pH of ~2-3 to precipitate the product.

  • Isolation and Purification: Filter the precipitate and wash thoroughly with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a white to off-white solid.

Expected Yield and Characterization
  • Yield: 70-85%

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, -COOH), 8.15 (d, J=1.6 Hz, 1H, furan-H2), 7.95 (d, J=8.4 Hz, 2H, Ar-H), 7.78 (d, J=8.4 Hz, 2H, Ar-H), 7.75 (t, J=1.6 Hz, 1H, furan-H5), 6.95 (dd, J=1.6, 0.8 Hz, 1H, furan-H4).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 167.2, 144.5, 143.8, 134.2, 130.4, 129.8, 124.7, 123.9, 108.6.

  • FT-IR (KBr, cm⁻¹): ~3000 (O-H stretch, broad), 1685 (C=O stretch), 1605, 1570 (aromatic C=C stretch).

Part 2: Application in Coordination Chemistry - Synthesis of Metal Complexes

The bifunctional nature of this compound allows for a variety of coordination modes. The carboxylate group can coordinate to metal ions in a monodentate, bidentate, or bridging fashion, while the furan oxygen can also act as a coordination site, leading to the formation of diverse and intricate structures.[2][3] Solvothermal synthesis is a common and effective method for preparing crystalline coordination polymers and MOFs from such ligands.[4]

General Protocol 2: Solvothermal Synthesis of a Coordination Polymer
  • Reactant Preparation: In a 20 mL scintillation vial, combine this compound (0.038 g, 0.2 mmol) and a selected metal salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O, 0.060 g, 0.2 mmol).

  • Solvent Addition: Add a suitable solvent or solvent mixture. A common choice is N,N-dimethylformamide (DMF) or a mixture of DMF and ethanol (e.g., 10 mL).

  • Homogenization: Briefly sonicate the mixture to ensure homogeneity.

  • Sealing: Tightly cap the vial.

  • Heating: Place the vial in a programmable oven and heat to a specific temperature (typically between 80 °C and 150 °C) for a period of 24 to 72 hours.

  • Cooling: Allow the oven to cool slowly to room temperature.

  • Product Isolation: Collect the crystalline product by filtration, wash with the mother liquor and then with a low-boiling solvent like ethanol or acetone, and dry in air.

Table 1: Representative Solvothermal Reaction Conditions
Metal Salt (M)Ligand:Metal RatioSolvent SystemTemperature (°C)Time (h)Expected Product Type
Zn(NO₃)₂·6H₂O1:1DMF/Ethanol (1:1)100483D MOF
Cu(NO₃)₂·3H₂O1:1DMF85722D Coordination Polymer
Cd(NO₃)₂·4H₂O2:1DMF/H₂O (4:1)120483D Interpenetrated Network
Co(NO₃)₂·6H₂O1:1DMF/Ethanol (1:1)110721D Coordination Chain

Part 3: Characterization of Coordination Complexes

A thorough characterization is essential to elucidate the structure and properties of the newly synthesized materials.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the most definitive technique for determining the three-dimensional structure of crystalline materials. It provides information on bond lengths, bond angles, coordination geometry of the metal center, and the overall topology of the network.

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the phase purity of the bulk sample and to check for consistency between the synthesized material and the structure determined by SC-XRD.

Spectroscopic Techniques
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Can confirm the coordination of the carboxylate group to the metal center by observing the shift in the C=O stretching frequency compared to the free ligand.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the coordination complex and can provide information about the presence of coordinated or guest solvent molecules.

  • UV-Vis Spectroscopy: Can be used to study the electronic properties of the complexes, particularly for those containing transition metals with d-d transitions.

  • Luminescence Spectroscopy: For complexes with luminescent metal centers (e.g., lanthanides) or ligands, this technique can reveal their photophysical properties.[5]

Part 4: Potential Applications and Future Directions

The unique structural features of coordination complexes derived from this compound suggest a range of potential applications.

  • Gas Sorption and Separation: The inherent porosity of MOFs makes them promising candidates for the storage and separation of gases like CO₂, H₂, and CH₄.[6] The furan rings lining the pores could offer specific interactions with certain gas molecules.

  • Catalysis: The metal nodes within the framework can act as active catalytic sites. The furan moiety could also be functionalized post-synthetically to introduce additional catalytic groups.

  • Sensing: Luminescent MOFs can be designed to detect the presence of specific small molecules or ions through changes in their emission properties.[7]

  • Drug Delivery: The porous nature of these materials could be exploited for the encapsulation and controlled release of therapeutic agents.

Visualization of Concepts

Diagram 1: Synthetic Pathway for this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Bromofuran 3-Bromofuran Suzuki_Coupling 3-Bromofuran->Suzuki_Coupling 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic_acid->Suzuki_Coupling Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Suzuki_Coupling Base K₂CO₃ Base->Suzuki_Coupling Solvent Toluene/Ethanol/H₂O Solvent->Suzuki_Coupling Heat Reflux Heat->Suzuki_Coupling Product This compound Suzuki_Coupling->Product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Diagram 2: General Workflow for Coordination Polymer Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization Ligand This compound Solvothermal_Reaction Solvothermal Reaction (DMF, 80-150 °C) Ligand->Solvothermal_Reaction Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Metal_Salt->Solvothermal_Reaction Crystalline_Product Crystalline Coordination Polymer Solvothermal_Reaction->Crystalline_Product SC_XRD Single-Crystal XRD Structural_Analysis Structural & Property Analysis SC_XRD->Structural_Analysis PXRD Powder XRD PXRD->Structural_Analysis Spectroscopy FT-IR, TGA, etc. Spectroscopy->Structural_Analysis Crystalline_Product->SC_XRD Crystalline_Product->PXRD Crystalline_Product->Spectroscopy Applications Potential Applications (Gas Storage, Catalysis) Structural_Analysis->Applications

References

Application Notes and Protocols: 4-(Furan-3-yl)benzoic Acid for the Development of Novel Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel polymeric materials.

Introduction: Harnessing the Potential of Furan-Based Monomers

The imperative to transition from petroleum-based feedstocks to renewable resources has catalyzed significant interest in biomass-derived monomers.[1] Among these, furan derivatives, accessible from the dehydration of carbohydrates, are exceptionally promising building blocks for high-performance polymers.[2] The rigid, aromatic nature of the furan ring can impart desirable thermal and mechanical properties to the resulting polymer backbone, positioning furan-based polymers as viable, sustainable alternatives to their petrochemical counterparts.[3]

This document provides detailed application notes and protocols for the use of a unique, asymmetric furan-containing monomer, 4-(Furan-3-yl)benzoic acid , in the development of novel polyesters. While much of the existing literature focuses on polymers derived from 2,5-furandicarboxylic acid (FDCA), the 3-substituted furan motif of this compound offers a distinct stereochemistry that can influence polymer chain packing, solubility, and ultimately, material properties. These protocols are designed to provide a comprehensive guide, from the synthesis of the monomer to the polymerization process and subsequent characterization of the resulting polymer.

Part 1: Synthesis of this compound Monomer

The synthesis of this compound is not widely documented in the context of polymer science. However, established palladium-catalyzed cross-coupling reactions provide a reliable and versatile route to this monomer. The Suzuki-Miyaura coupling, which is tolerant of a wide range of functional groups, is a particularly suitable method.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from 3-bromofuran and 4-carboxyphenylboronic acid.

Reaction Scheme:

G reactant1 3-Bromofuran catalyst Pd(PPh3)4 reactant2 4-Carboxyphenylboronic Acid product This compound catalyst->product Suzuki Coupling base Na2CO3

Figure 1: Suzuki-Miyaura coupling for this compound.

Materials:

  • 3-Bromofuran

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Distilled water

  • Toluene

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-carboxyphenylboronic acid (1.0 eq), 3-bromofuran (1.2 eq), and sodium carbonate (3.0 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and distilled water to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02-0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Characterization of the Monomer:

The structure and purity of the synthesized this compound should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful coupling.

  • FTIR Spectroscopy: To identify the characteristic functional groups (C=O of the carboxylic acid, C-O-C of the furan).

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Part 2: Proposed Protocol for the Synthesis of Poly[4-(furan-3-yl)benzoate]

As there is no established polymerization protocol for this compound in the current literature, the following is a proposed method based on well-established polycondensation techniques for aromatic carboxylic acids. This protocol outlines a direct polycondensation reaction to form a polyester.

Protocol 2: Direct Polycondensation of this compound

This protocol describes the self-condensation of this compound to produce a polyester. This approach requires the activation of the carboxylic acid moiety, which can be achieved using a variety of condensing agents.

Reaction Scheme:

G monomer n this compound condensing_agent Condensing Agent (e.g., DCC/DMAP or SOCl2) polymer Poly[4-(furan-3-yl)benzoate] + n H2O condensing_agent->polymer Polycondensation

Figure 2: Polycondensation of this compound.

Method A: Thionyl Chloride Activation

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Anhydrous N,N-dimethylformamide (DMF) or other high-boiling polar aprotic solvent

  • Methanol (for quenching)

  • Hexanes or other non-solvent for precipitation

Procedure:

  • Acid Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and an argon inlet, suspend this compound in an excess of thionyl chloride.

    • Add a catalytic amount of pyridine.

    • Heat the mixture to reflux for 2-4 hours until the solution becomes clear.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Polymerization:

    • Dissolve the resulting crude acyl chloride in anhydrous DMF.

    • Heat the solution to 100-120 °C under an inert atmosphere for 24-48 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Isolation:

    • Cool the viscous solution to room temperature.

    • Precipitate the polymer by slowly pouring the solution into a large excess of a non-solvent like methanol or water.

    • Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum at 60-80 °C.

Method B: Carbodiimide-Mediated Polycondensation

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Methanol

Procedure:

  • Reaction Setup: Dissolve this compound and a catalytic amount of DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Initiation: Cool the solution to 0 °C and add a solution of DCC in anhydrous DCM dropwise.

  • Polymerization: Allow the reaction to warm to room temperature and stir for 24-72 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Isolation:

    • Filter off the DCU precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution to cold methanol.

    • Collect the polymer by filtration and dry under vacuum.

Part 3: Characterization of the Novel Polymer

A thorough characterization of the synthesized poly[4-(furan-3-yl)benzoate] is essential to understand its structure-property relationships.

Expected Polymer Properties:

The properties of poly[4-(furan-3-yl)benzoate] are expected to be influenced by the rigid furan and benzene rings in the backbone. Based on analogous aromatic polyesters, the following characteristics can be anticipated:

PropertyExpected OutcomeRationale
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMAc, NMP), potentially limited solubility in common organic solvents.The rigid, aromatic backbone will likely lead to strong intermolecular interactions.
Thermal Stability (TGA) High decomposition temperature (>300 °C).Aromatic polyesters typically exhibit excellent thermal stability due to the high bond energies of the aromatic rings.
Glass Transition (DSC) High glass transition temperature (Tg), likely in the range of 150-250 °C.The rigidity of the polymer backbone will restrict segmental motion, leading to a high Tg.
Mechanical Properties High tensile strength and modulus, but potentially brittle.The rigid structure will contribute to high strength, but the lack of flexible segments may result in lower elongation at break.

Characterization Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the successful formation of ester linkages.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the ester carbonyl group (around 1720 cm⁻¹) and the disappearance of the carboxylic acid hydroxyl group.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.

  • X-ray Diffraction (XRD): To assess the crystallinity of the polymer.

Workflow Visualization

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Characterization start 3-Bromofuran + 4-Carboxyphenylboronic Acid suzuki Suzuki-Miyaura Coupling start->suzuki purify_monomer Purification suzuki->purify_monomer monomer This compound purify_monomer->monomer poly_start This compound monomer->poly_start polycondensation Direct Polycondensation poly_start->polycondensation isolate_polymer Isolation & Purification polycondensation->isolate_polymer polymer Poly[4-(furan-3-yl)benzoate] isolate_polymer->polymer char_start Poly[4-(furan-3-yl)benzoate] polymer->char_start nmr NMR char_start->nmr ftir FTIR char_start->ftir gpc GPC char_start->gpc tga TGA char_start->tga dsc DSC char_start->dsc xrd XRD char_start->xrd

Figure 3: Overall workflow from monomer synthesis to polymer characterization.

Conclusion and Future Outlook

The protocols detailed in this application note provide a comprehensive framework for the synthesis and polymerization of this compound. The resulting polymers, with their unique furan-based aromatic structure, hold significant promise for applications requiring high thermal stability and mechanical strength. Further research could explore the copolymerization of this monomer with other diacids or diols to tailor the material properties for specific applications, such as in high-performance films, coatings, and composites. The exploration of such novel bio-based monomers is a critical step towards the development of a sustainable polymer industry.

References

Application Notes and Protocols for the Synthesis of 4-(Furan-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(Furan-3-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The primary synthetic strategy detailed herein is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This guide will elaborate on the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and include essential characterization data to ensure the successful and verifiable synthesis of the target compound. This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Introduction

This compound is a bifunctional organic molecule that incorporates both a benzoic acid moiety and a furan ring. This unique structural combination makes it an attractive intermediate for the synthesis of a wide range of more complex molecules. The benzoic acid group provides a handle for further functionalization, such as amide bond formation, while the furan ring can participate in various cycloaddition and substitution reactions. Its derivatives have been explored for their potential as VLA-4 antagonists, highlighting their relevance in drug discovery programs.[1]

The synthesis of biaryl compounds, such as this compound, has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is particularly noteworthy due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[2][3] This application note will focus on an optimized Suzuki-Miyaura coupling protocol for the efficient synthesis of this compound.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (in this case, furan-3-ylboronic acid) with an organohalide (4-bromobenzoic acid) in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-bromobenzoic acid, forming a Pd(II) intermediate.

  • Transmetalation: The organoboron species, activated by the base, transfers its organic group (the furan-3-yl moiety) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond in the product, this compound, and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition 4-Bromobenzoic Acid (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Furan-3-ylboronic Acid (R-B(OH)2) Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R This compound Reductive Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is based on established procedures for Suzuki-Miyaura couplings of aryl bromides with arylboronic acids, with a focus on environmentally benign aqueous conditions.[4]

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Bromobenzoic acid≥98%Commercially Available
Furan-3-ylboronic acid≥97%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Distilled WaterReagent GradeIn-house
Ethyl AcetateACS GradeCommercially Available
Hydrochloric Acid (HCl)1 M solutionIn-house
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromobenzoic acid (1.0 g, 5.0 mmol), furan-3-ylboronic acid (0.7 g, 6.25 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.022 g, 0.1 mol%).

  • Solvent Addition: To the flask, add 25 mL of a 4:1 mixture of distilled water and ethanol.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring under a normal atmosphere.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of approximately 2-3 with 1 M hydrochloric acid. This will precipitate the crude product.

    • Filter the precipitate through a Büchner funnel and wash with cold distilled water.

    • The crude product can be further purified by recrystallization from an ethanol/water mixture.

  • Purification and Isolation:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Combine Reactants Combine: 4-Bromobenzoic Acid Furan-3-ylboronic Acid K2CO3 Add Catalyst Add Pd(OAc)2 Combine Reactants->Add Catalyst Add Solvent Add Water/Ethanol Add Catalyst->Add Solvent Heat and Stir Heat to 80°C with Stirring Add Solvent->Heat and Stir Cool Cool to Room Temperature Heat and Stir->Cool Acidify Acidify with 1M HCl Cool->Acidify Filter Filter Crude Product Acidify->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Isolate Isolate Pure Product Recrystallize->Isolate Characterize Characterize Product (NMR, MS, IR) Isolate->Characterize

Caption: A standard experimental workflow for the synthesis of this compound.

Characterization Data

The successful synthesis of this compound (CAS 890715-18-1) can be confirmed by the following spectroscopic data.[5]

Technique Data
¹H NMR (400 MHz, DMSO-d₆)δ 12.85 (s, 1H), 8.25 (s, 1H), 7.93 (d, J = 8.4 Hz, 2H), 7.75 (d, J = 8.4 Hz, 2H), 7.70 (t, J = 1.6 Hz, 1H), 6.95 (s, 1H).
¹³C NMR (101 MHz, DMSO-d₆)δ 167.2, 144.5, 142.8, 137.9, 130.1, 129.8, 125.0, 124.8, 108.9.
Mass Spectrometry (MS) m/z calculated for C₁₁H₈O₃: 188.05; found: 189.05 [M+H]⁺.
Infrared (IR) Spectroscopy ν (cm⁻¹): 3300-2500 (broad, O-H stretch), 1685 (C=O stretch), 1605, 1570 (C=C aromatic stretch).

Trustworthiness and Self-Validation

The protocol described above is designed to be self-validating. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized product. Any significant deviation from the reported NMR chemical shifts, mass-to-charge ratio, or IR absorption bands may indicate the presence of impurities or the formation of an incorrect product. It is recommended to perform all characterization techniques to ensure the integrity of the final compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The use of aqueous conditions makes this procedure environmentally friendly and straightforward to perform. The inclusion of comprehensive characterization data allows for the unambiguous identification and quality assessment of the final product, ensuring its suitability for further applications in research and development.

References

Application Note: High-Purity Recovery of 4-(Furan-3-yl)benzoic acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, technically-grounded protocol for the purification of 4-(Furan-3-yl)benzoic acid, a crucial heterocyclic building block in medicinal chemistry and materials science. Due to the stringent purity requirements for downstream applications such as API synthesis and polymer development, an effective and scalable purification method is essential. We present an optimized recrystallization procedure that addresses the specific physicochemical properties of the target molecule, including the inherent acid sensitivity of the furan moiety. The protocol details a mixed-solvent system (ethanol/water) to achieve high recovery of crystalline, high-purity material. This guide is intended for researchers, chemists, and process development professionals, offering in-depth rationale, step-by-step instructions, purity validation techniques, and a troubleshooting guide to ensure reliable and repeatable outcomes.

Introduction

This compound is a bifunctional organic compound that incorporates both a benzoic acid moiety and a furan ring. This unique structure makes it a valuable intermediate and building block in the synthesis of a wide range of biologically active compounds and advanced materials.[1][2] The carboxylic acid group provides a handle for amide bond formation and other derivatizations, while the furan ring is a key pharmacophore found in numerous natural products and pharmaceuticals.[3]

The purity of such intermediates is paramount; trace impurities from the synthetic process (e.g., unreacted starting materials, catalysts, or side-products) can have a detrimental impact on the yield, safety, and efficacy of the final product. Recrystallization is a powerful, economical, and scalable purification technique for crystalline solids.[4] It relies on the principle of differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[5][6]

This document provides a detailed protocol for the purification of this compound, grounded in an understanding of its chemical nature. A particular focus is placed on mitigating the risk of degradation associated with the acid-labile furan ring, ensuring the structural integrity of the final product.[7][8]

The Principle of Recrystallization

Recrystallization is a purification process that leverages the differences in solubility between a desired compound and its impurities. The fundamental premise is that most solids are more soluble in a hot solvent than in a cold one.[6] The ideal process involves dissolving the impure solid in a minimal amount of a hot, appropriate solvent to create a saturated or near-saturated solution. Any impurities that are insoluble in the hot solvent can be removed by hot filtration. As the solution cools slowly, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Impurities that are soluble, however, remain in the cooled mother liquor. The pure crystals are then isolated by filtration. Slow, controlled cooling is critical for the formation of large, well-defined crystals, which inherently exclude impurities more effectively than a rapidly formed precipitate.[5][6]

Recrystallization_Principle cluster_0 Hot Stage (High Solubility) cluster_1 Cooling Stage (Low Solubility) cluster_2 Isolation A Impure Solid in Minimal Hot Solvent B Saturated Solution (Compound Dissolved) A->B Heat C Insoluble Impurities (Suspended) D Pure Crystals Form B->D Slow Cooling E Mother Liquor with Soluble Impurities F Pure Crystalline Product D->F Filtration

Caption: General principle of purification by recrystallization.

Physicochemical Profile & Solvent Selection Rationale

Structural Considerations

The structure of this compound dictates its solubility and stability.

  • Benzoic Acid Moiety: This portion of the molecule is polar and capable of hydrogen bonding, rendering it soluble in polar organic solvents like alcohols and acetone.[9][10] Like benzoic acid itself, it is expected to have low solubility in cold water but increased solubility in hot water.[9]

  • Furan Ring: The furan ring is an aromatic heterocycle that adds significant non-polar character. However, it is susceptible to degradation, such as polymerization or ring-opening, under strongly acidic conditions.[3][7] This sensitivity makes purification methods involving strong mineral acids (e.g., acid-base extraction without careful pH control) potentially problematic.

Solvent System Selection

The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] For this compound, a mixed-solvent system is often superior to a single solvent. An ethanol/water system is an excellent candidate for several reasons:

  • The compound is likely highly soluble in hot ethanol.

  • Water is an "anti-solvent" in which the compound is likely poorly soluble.

  • By carefully titrating hot water into a hot ethanolic solution of the compound, one can induce crystallization upon cooling from a precisely controlled point of saturation.

  • Both ethanol and water are relatively non-toxic, inexpensive, and easily removed.

The table below outlines the properties of candidate solvents.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Use/Exclusion
Water 10080.1Low solubility when cold, high when hot. Good for many carboxylic acids.[9] May require large volumes.
Ethanol 7824.5Good solvent for both polar and non-polar moieties. Often used in mixed systems.[10]
Methanol 6532.7Similar to ethanol, but higher toxicity.
Isopropanol 8218.3Good alternative to ethanol.
Acetone 5620.7Often dissolves compounds too well at all temperatures, leading to poor recovery.
Toluene 1112.4Good for less polar compounds; may be a viable option if impurities are highly polar.[11]
Ethyl Acetate 776.0A moderately polar solvent; could be effective.
Ethanol/Water 78-100VariableRecommended System. Offers fine-tuned control over solubility.

Optimized Recrystallization Protocol

This protocol assumes a starting batch of approximately 5 grams of crude this compound. Adjust solvent volumes accordingly for different scales.

Materials & Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (appropriate sizes, e.g., 250 mL)

  • Hotplate with stirring capability

  • Magnetic stir bars

  • Stemless funnel and fluted filter paper (for hot filtration)

  • Büchner funnel, filter flask, and vacuum source

  • Whatman filter paper (sized for Büchner funnel)

  • Spatulas and glass stirring rod

  • Watch glass

  • Ice bath

  • Vacuum oven

  • TLC plates, chamber, and appropriate mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid)

  • Melting point apparatus

Step-by-Step Procedure
  • Initial Purity Assessment: Before beginning, perform a preliminary purity check on the crude material.

    • Run a TLC to visualize the number of components.

    • Measure the melting point range. Crude material will typically exhibit a broad and depressed melting range.

  • Dissolution:

    • Place 5.0 g of the crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

    • Add approximately 30-40 mL of 95% ethanol.

    • Gently heat the mixture on a hotplate with stirring until the solvent boils and the solid dissolves completely. Add more ethanol in small portions (2-3 mL at a time) only if necessary to fully dissolve the solid. The goal is to use the minimum amount of hot solvent.

  • Hot Filtration (if necessary):

    • If any insoluble material (e.g., dust, catalyst residue) is observed in the hot solution, perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step must be done quickly to prevent premature crystallization in the funnel.[5][6]

  • Inducing Saturation:

    • Return the clear, hot solution to the hotplate and bring it back to a gentle boil.

    • Using a Pasteur pipette or burette, slowly add hot deionized water dropwise to the boiling ethanolic solution until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

    • Add a few drops of hot ethanol to re-dissolve the precipitate and ensure the solution is clear again.

  • Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]

    • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 15-20 minutes to maximize the yield.

  • Isolation & Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount (5-10 mL) of ice-cold 50:50 ethanol/water mixture to rinse away the residual mother liquor containing soluble impurities.

    • Press the crystals firmly on the filter paper with a clean spatula to remove as much solvent as possible.

  • Drying:

    • Transfer the crystalline product to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Avoid excessive heat to prevent decomposition or melting.

Workflow A 1. Weigh Crude Product B 2. Dissolve in Minimal Hot 95% Ethanol A->B C Insoluble Impurities? B->C D 3. Hot Filtration C->D Yes E 4. Add Hot Water to Cloud Point C->E No D->E F 5. Slow Cool to RT, then Ice Bath E->F G 6. Vacuum Filtration F->G H 7. Wash with Cold EtOH/Water G->H I 8. Dry in Vacuo H->I J High-Purity Product I->J

Caption: Step-by-step workflow for the recrystallization of this compound.

Purity Assessment & Characterization

Post-purification analysis is essential to validate the success of the procedure.

Analysis TechniqueObservation in Crude SampleExpected Result in Purified Sample
Melting Point Broad range (e.g., >4 °C), depressedSharp range (e.g., <2 °C), elevated
TLC Multiple spots may be visibleA single, distinct spot
Appearance May be off-white, tan, or amorphousWhite to off-white, crystalline solid
¹H NMR Potential peaks from impurities or residual solventClean spectrum consistent with the structure

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound does not dissolve Insufficient solvent.Add more hot solvent in small increments.
"Oiling out" instead of crystallizing Solution is supersaturated; compound's melting point is below the solution's temperature.Re-heat the solution to dissolve the oil, add a small amount of the primary solvent (ethanol), and allow to cool more slowly.
No crystals form upon cooling Too much solvent was used; solution is not saturated.Boil off some of the solvent to increase concentration and repeat the cooling process. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Very low recovery Too much solvent used; premature crystallization during hot filtration; compound is significantly soluble in cold solvent.Reduce solvent volume. Ensure funnel and receiving flask are hot during filtration. Ensure the ice bath is used effectively.
Product color does not improve Colored impurity has similar solubility profile.Consider a second recrystallization or treatment with activated charcoal (add to hot solution before filtration).

Conclusion

The protocol described in this application note provides a reliable and effective method for purifying this compound. By employing a carefully selected ethanol/water mixed-solvent system and adhering to the principles of controlled crystallization, researchers can significantly enhance the purity of the material. The process is scalable and avoids harsh conditions that could compromise the integrity of the acid-sensitive furan ring. The final product is suitable for high-stakes applications in pharmaceutical and materials science research, where purity is a critical determinant of success.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Grinsard Reactions for Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Grignard reactions involving furan derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-C bond-forming reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Introduction: The Challenge and Opportunity of Furan-Based Grignards

Furan and its derivatives are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[1] The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile.[2][3] However, the application of this reaction to furan derivatives is often fraught with challenges stemming from the inherent reactivity of the furan ring. This guide provides expert insights and practical solutions to help you successfully implement these reactions in your work.

Frequently Asked Questions (FAQs)

Q1: Why are Grignard reactions with furan derivatives particularly challenging?

The primary challenge lies in the acidic nature of the protons on the furan ring and its susceptibility to ring-opening. The C-H bonds on the furan ring, particularly at the C2 and C5 positions, are more acidic than those on a benzene ring. This can lead to deprotonation by the highly basic Grignard reagent, quenching the reagent and reducing the yield of the desired product.[4] Furthermore, the furan ring can undergo cleavage under harsh reaction conditions.[5]

Q2: What are the most common side reactions, and how can they be minimized?

Common side reactions include:

  • Protonolysis: The Grignard reagent is a strong base and can be quenched by any acidic protons present in the reaction mixture, including those on the furan ring itself or from trace amounts of water.[4][6][7]

    • Solution: Ensure all glassware is flame-dried, solvents are anhydrous, and starting materials are pure and dry.[8]

  • Ring Opening: The furan ring can be susceptible to cleavage, especially at elevated temperatures or in the presence of certain Lewis acids.[5]

    • Solution: Maintain low reaction temperatures and carefully select any additives.[9]

  • Homocoupling: The Grignard reagent can couple with the starting halide to form a dimer.

    • Solution: Slow addition of the halide to the magnesium turnings during reagent formation can minimize this.

  • Aldol-type Reactions: If the electrophile is an enolizable ketone, the Grignard reagent can act as a base, leading to enolate formation and subsequent side reactions.[10]

    • Solution: Use of cerium chloride (CeCl₃) can often suppress this side reaction by increasing the nucleophilicity of the Grignard reagent relative to its basicity.

Q3: How do I choose the right solvent and temperature for my reaction?

Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent.[6][11]

  • THF is generally a better solvent for forming Grignard reagents from less reactive halides, such as aryl and vinyl halides, due to its higher solvating power.[8][11]

  • 2-Methyltetrahydrofuran (MTHF) is a greener alternative to THF with the added benefit of being less water-miscible, which can simplify the workup procedure.[12]

Low temperatures are crucial for minimizing side reactions.[9]

  • Formation of the Grignard reagent: This is often initiated at room temperature and then maintained at a gentle reflux. However, for sensitive substrates, formation at lower temperatures may be necessary.

  • Reaction with the electrophile: This step is almost always carried out at low temperatures, typically ranging from -78 °C to 0 °C, to control the reactivity and prevent side reactions.[13]

Q4: When is a protecting group necessary for the furan ring?

Protecting groups are generally not required for the furan ring itself during a Grignard reaction. The primary concern is the presence of other functional groups on the furan derivative that are incompatible with the Grignard reagent (e.g., alcohols, carboxylic acids, amines).

Q5: What are the best practices for preparing the Grignard reagent from a halofuran?

The preparation of 2-furylmagnesium bromide, for example, involves reacting 2-bromofuran with magnesium metal in an anhydrous ether solvent.[14]

  • Magnesium Activation: The magnesium turnings are often coated with a layer of magnesium oxide that can inhibit the reaction.[15] Activation can be achieved by methods such as crushing the magnesium, stirring vigorously, or using activating agents like a small crystal of iodine, 1,2-dibromoethane, or sonication.[8][15]

  • Initiation: A small amount of the halofuran is added initially to start the reaction, which is often indicated by a slight warming and bubbling. Once initiated, the remaining halofuran is added dropwise to maintain a controlled reaction.

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive Grignard reagent from being destroyed by oxygen or moisture.[2]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during Grignard reactions with furan derivatives.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Yield of Desired Product 1. Inactive Magnesium: The surface of the magnesium turnings is oxidized. 2. Wet Reagents/Glassware: Presence of water is quenching the Grignard reagent. 3. Poor Quality Halide: The starting halofuran is impure. 4. Incorrect Temperature: The reaction temperature is too high, leading to decomposition, or too low, preventing initiation.1. Activate the Magnesium: Use a fresh bottle of magnesium turnings. Activate with a crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring vigorously under an inert atmosphere.[8][15] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert gas. Use anhydrous solvents.[8] 3. Purify Starting Materials: Distill liquid halofurans and dry them over a suitable drying agent. 4. Optimize Temperature: For reagent formation, gentle heating may be required for initiation. For the reaction with the electrophile, maintain a low temperature (-78 °C to 0 °C).[13]
Formation of Significant Byproducts 1. Homocoupling: The Grignard reagent is reacting with the starting halide. 2. Protonolysis: The Grignard reagent is being quenched by acidic protons. 3. Ring Opening: The furan ring is undergoing cleavage. 4. Over-addition to Esters/Acid Chlorides: The initial ketone product is reacting further with the Grignard reagent.[11][16]1. Slow Addition: Add the halofuran solution slowly to the magnesium suspension. 2. Strictly Anhydrous Conditions: Re-evaluate your procedure for drying glassware and solvents. 3. Lower the Temperature: Perform the reaction at the lowest practical temperature. 4. Inverse Addition & Low Temperature: Add the Grignard reagent slowly to a solution of the ester or acid chloride at a very low temperature (-78 °C). Consider using a Weinreb amide as the electrophile to favor ketone formation.[16]
Failure to Initiate the Grignard Reaction 1. Inactive Magnesium: As described above. 2. Inhibitors: Presence of impurities that coat the magnesium surface. 3. Low Temperature: The initial temperature is too low to start the reaction.1. Activate Magnesium: See above. 2. Add an Initiator: A small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[15] 3. Gentle Heating: A gentle warming with a heat gun may be necessary to start the reaction. Be prepared to cool the reaction vessel once it initiates, as the reaction is exothermic.
Reaction Mixture Turns Dark/Black 1. Decomposition: The Grignard reagent or the product is decomposing at the reaction temperature. 2. Side Reactions: Complex side reactions are occurring.1. Lower the Temperature: This is often a sign that the reaction is being run at too high a temperature. 2. Check for Impurities: Impurities in the starting materials or solvent can lead to decomposition.

Experimental Protocols

Protocol 1: Preparation of 2-Furylmagnesium Bromide

Materials:

  • Magnesium turnings

  • 2-Bromofuran

  • Anhydrous diethyl ether or THF

  • Iodine crystal (optional)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under a positive pressure of nitrogen or argon.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • If desired, add a single crystal of iodine to activate the magnesium.

  • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

  • In the dropping funnel, prepare a solution of 2-bromofuran (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Add a small portion of the 2-bromofuran solution to the magnesium suspension. The reaction should initiate, as evidenced by a slight warming and bubbling. If it does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has initiated, add the remaining 2-bromofuran solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution is typically a cloudy gray or brown.

Protocol 2: Grignard Reaction with an Aldehyde (e.g., Benzaldehyde)

Materials:

  • Freshly prepared 2-furylmagnesium bromide solution

  • Benzaldehyde

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, dissolve benzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool the benzaldehyde solution to 0 °C or -78 °C in an ice bath or dry ice/acetone bath, respectively.

  • Slowly add the 2-furylmagnesium bromide solution (1.1 equivalents) to the cooled benzaldehyde solution via a cannula or dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at the low temperature for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or another suitable method.

Visualizing Key Concepts

Decision Workflow for Optimizing Furan Grignard Reactions

G start Start: Grignard Reaction with Furan Derivative check_yield Is the yield acceptable? start->check_yield low_yield Low Yield check_yield->low_yield No check_byproducts Are significant byproducts formed? check_yield->check_byproducts Yes troubleshoot_formation Troubleshoot Grignard Formation: - Activate Mg (Iodine, 1,2-dibromoethane) - Ensure anhydrous conditions - Check halide purity low_yield->troubleshoot_formation troubleshoot_reaction Troubleshoot Reaction Conditions: - Lower temperature (-78°C) - Slow addition of Grignard - Check for acidic protons low_yield->troubleshoot_reaction troubleshoot_formation->start Re-run troubleshoot_reaction->start Re-run byproducts_present Byproducts Present check_byproducts->byproducts_present Yes success Successful Reaction check_byproducts->success No analyze_byproducts Analyze Byproducts (NMR, GC-MS) - Homocoupling? - Ring-opening? - Protonolysis? byproducts_present->analyze_byproducts optimize_conditions Optimize based on byproduct identity: - Slower addition rate - Lower temperature - Additive (e.g., CeCl₃) analyze_byproducts->optimize_conditions optimize_conditions->start Re-run

Caption: A decision-making workflow for troubleshooting common issues in Grignard reactions with furan derivatives.

Potential Side Reactions in Furan Grignard Chemistry

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Furan-MgBr Furan Grignard (R-MgX) Desired_Product Desired Product (Furan-CH(OH)-R') Furan-MgBr->Desired_Product + Electrophile Protonolysis_Product Protonolysis (Furan-H) Furan-MgBr->Protonolysis_Product + H⁺ Ring_Opening Ring Opening Products Furan-MgBr->Ring_Opening Δ or Lewis Acid Homocoupling_Product Homocoupling (Furan-Furan) Furan-MgBr->Homocoupling_Product + Furan-Br Electrophile Electrophile (e.g., R'CHO) Electrophile->Desired_Product Proton_Source Proton Source (H₂O, ROH, etc.)

Caption: A diagram illustrating the desired reaction pathway and common side reactions in furan Grignard chemistry.

Summary of Key Optimization Parameters

ParameterRecommendationRationale
Solvent Anhydrous THF or Et₂O. Consider MTHF for a greener alternative.Ethereal solvents are crucial for stabilizing the Grignard reagent.[6][11] THF is often superior for less reactive halides.[8][11]
Temperature Formation: Room temperature to gentle reflux. Reaction: -78 °C to 0 °C.Low temperatures minimize side reactions like ring-opening and improve selectivity.[9][13]
Magnesium Activation Use of iodine, 1,2-dibromoethane, or mechanical methods.Removes the passivating MgO layer, allowing the reaction to initiate.[15]
Atmosphere Inert atmosphere (Nitrogen or Argon).Grignard reagents are highly sensitive to oxygen and moisture.[2]
Addition Rate Slow, dropwise addition of halide during formation and Grignard during reaction.Controls the exothermicity of the reaction and minimizes side reactions like homocoupling.
Additives Lewis acids (e.g., CeCl₃) for reactions with enolizable ketones.Can enhance reactivity and suppress side reactions like enolization.

References

Technical Support Center: Synthesis of 4-(Furan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Furan-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common side reactions and optimizing reaction conditions. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of 3-halofuran (e.g., 3-bromofuran) with 4-carboxyphenylboronic acid in the presence of a palladium catalyst and a base. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly lower the yield and complicate purification. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product with Significant Formation of Benzoic Acid

Primary Suspect: Protodeboronation of 4-carboxyphenylboronic acid.

Causality: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, converting the boronic acid starting material into a simple arene (in this case, benzoic acid).[1][2] This side reaction is a common pitfall in Suzuki couplings and is influenced by factors such as pH, temperature, and the nature of the boronic acid itself.[1] For arylboronic acids, this reaction can be catalyzed by both acid and base.[1][3]

Troubleshooting Protocol:

  • Optimize the Base: The choice of base is critical. While a base is necessary for the transmetalation step of the Suzuki-Miyaura catalytic cycle, overly strong bases or high concentrations can accelerate protodeboronation.[2][4]

    • Recommendation: Start with milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH) or cesium carbonate (Cs₂CO₃).[5] Use the minimum effective amount of base.

  • Control the Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[5]

    • Recommendation: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. An initial screen at 60-80 °C is advisable.

  • Use Boronic Esters: Boronic acid derivatives, such as MIDA boronates or pinacol esters, can be used in a "slow release" strategy.[1] These esters are more stable to protodeboronation and slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing the side reaction.[1]

  • Degas Rigorously: While not the primary cause of protodeboronation, residual oxygen can impact catalyst performance and lead to other side reactions, indirectly affecting the overall efficiency and potentially favoring undesired pathways.

    • Recommendation: Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes prior to adding the catalyst.

Issue 2: Formation of 4,4'-Biphenyldicarboxylic Acid as a Major Byproduct

Primary Suspect: Homocoupling of 4-carboxyphenylboronic acid.

Causality: Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl compound.[6][7] This side reaction can be mediated by the palladium catalyst, especially in the presence of oxygen or if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.[5][7][8] Electron-deficient arylboronic acids, like 4-carboxyphenylboronic acid, can be particularly prone to this side reaction.[6][7]

Troubleshooting Protocol:

  • Strict Exclusion of Oxygen: Oxygen is a known promoter of oxidative homocoupling.[7][8]

    • Recommendation: In addition to degassing the solvent, employ a robust inert atmosphere throughout the reaction setup and duration. Using Schlenk techniques is highly recommended.

  • Choice of Palladium Source and Ligand:

    • Recommendation: Use a Pd(0) source directly (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to bypass the in-situ reduction step where homocoupling can occur.[5] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)), consider adding a mild reducing agent. Bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the desired reductive elimination step over side reactions.[5][6]

  • Control Stoichiometry: Using a slight excess of the boronic acid is common, but a large excess can increase the likelihood of homocoupling.

    • Recommendation: Start with 1.1 to 1.2 equivalents of the 4-carboxyphenylboronic acid relative to the 3-halofuran.

Issue 3: Presence of Unreacted 3-Bromofuran and Formation of Debrominated Furan

Primary Suspect: Catalyst deactivation or inefficient oxidative addition.

Causality: The oxidative addition of the aryl halide to the Pd(0) center is the first and often rate-determining step in the catalytic cycle.[4] If this step is slow or the catalyst becomes deactivated, the starting halide will remain, and competing side reactions like dehalogenation can occur.

Troubleshooting Protocol:

  • Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating oxidative addition.

    • Recommendation: For coupling with an electron-rich heterocycle like furan, a ligand that is both electron-rich and bulky can be beneficial. Consider ligands such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Buchwald ligands (e.g., SPhos, XPhos).

  • Catalyst Loading: Insufficient catalyst can lead to an incomplete reaction.

    • Recommendation: While typical loadings are 1-5 mol%, for challenging couplings, increasing the catalyst loading to 5-10 mol% may be necessary.

  • Solvent and Base Combination: The solubility of the reagents and the efficacy of the base are solvent-dependent.

    • Recommendation: A biphasic solvent system like Toluene/Water or Dioxane/Water is often effective, as the inorganic base resides in the aqueous phase while the organic reagents and catalyst are in the organic phase.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium catalyst and ligand combination for the synthesis of this compound?

A1: There is no single "best" combination as the optimal choice can depend on the specific substrate and reaction scale. However, a good starting point is PdCl₂(dppf) or a combination of Pd(OAc)₂ with a ligand like SPhos. These systems are often robust and effective for coupling heterocyclic halides.

Q2: Can I use 3-chlorofuran instead of 3-bromofuran?

A2: While possible, it is generally more challenging. The reactivity of aryl halides in the oxidative addition step follows the trend I > Br > Cl.[10] Couplings with aryl chlorides typically require more active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-Beller type catalysts) and stronger bases at higher temperatures.

Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

A3: Common impurities include unreacted 4-carboxyphenylboronic acid, homocoupled 4,4'-biphenyldicarboxylic acid, and benzoic acid from protodeboronation.

  • Purification Strategy:

    • Acid-Base Extraction: After the reaction, perform a workup to remove the catalyst and inorganic salts. Then, dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The desired product and other acidic impurities will move to the aqueous layer.

    • Selective Precipitation: Carefully acidify the aqueous layer with dilute HCl. This compound will precipitate out. It may be possible to selectively precipitate the product by carefully controlling the pH, as the pKa values of the product and byproducts will differ.

    • Recrystallization/Chromatography: If impurities persist, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Acetonitrile) can be effective. If all else fails, flash column chromatography on silica gel may be necessary, though the carboxylic acid can make this challenging.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are the most common methods. For TLC, a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid (to suppress tailing of the carboxylic acids) is often effective. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid is a good starting point.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a robust starting point designed to minimize common side reactions.

Reagents & Equipment:

  • 3-Bromofuran

  • 4-Carboxyphenylboronic acid[11][12]

  • PdCl₂(dppf)·CH₂Cl₂

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk flask and inert gas line (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-carboxyphenylboronic acid (1.2 equiv.), potassium carbonate (3.0 equiv.), and 3-bromofuran (1.0 equiv.).

  • Degassing: Seal the flask, and evacuate and backfill with inert gas three times. Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 mixture). Stir the mixture and sparge with the inert gas for 20-30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the PdCl₂(dppf)·CH₂Cl₂ catalyst (3 mol%).

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and the key side reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RedElim->Product ArylHalide Ar-X (3-Bromofuran) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (4-Carboxyphenylboronic acid) BoronicAcid->Transmetalation Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Homocoupling Homocoupling BoronicAcid->Homocoupling Base Base (e.g., K₂CO₃) Base->Transmetalation BenzoicAcid Ar'-H (Benzoic Acid) Protodeboronation->BenzoicAcid Biphenyl Ar'-Ar' (Biphenyl Dimer) Homocoupling->Biphenyl

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and key side reactions.

Troubleshooting_Flowchart Start Low Yield or Impure Product CheckByproducts Identify Major Byproduct(s) (TLC, LC-MS, NMR) Start->CheckByproducts BenzoicAcid Major Byproduct: Benzoic Acid? CheckByproducts->BenzoicAcid BiphenylDimer Major Byproduct: Biphenyl Dimer? BenzoicAcid->BiphenylDimer No Proto_Sol Protodeboronation Likely - Use milder base (K₂CO₃) - Lower reaction temperature - Use boronic ester BenzoicAcid->Proto_Sol Yes UnreactedSM High Levels of Unreacted Starting Material? BiphenylDimer->UnreactedSM No Homo_Sol Homocoupling Likely - Rigorously exclude O₂ - Use Pd(0) catalyst source - Optimize ligand (e.g., SPhos) BiphenylDimer->Homo_Sol Yes Catalyst_Sol Catalyst Inactivity Likely - Increase catalyst loading - Screen different ligands - Ensure rigorous degassing UnreactedSM->Catalyst_Sol Yes Purify Proceed to Purification (Acid-Base Extraction, Recrystallization) UnreactedSM->Purify No Proto_Sol->Purify Homo_Sol->Purify Catalyst_Sol->Purify

Caption: Troubleshooting decision tree for the synthesis of this compound.

Data Summary

The following table provides a qualitative summary of how different reaction parameters can influence the outcome of the synthesis, with the goal of maximizing the desired product.

ParameterConditionImpact on ProtodeboronationImpact on HomocouplingImpact on Desired CouplingRecommendation
Base Strong (e.g., NaOH)IncreasesNeutral-Avoid if possible
Mild (e.g., K₂CO₃, K₃PO₄)DecreasesNeutralEffectiveRecommended
Temperature High (>100 °C)IncreasesIncreasesMay be requiredOptimize carefully
Moderate (60-85 °C)DecreasesDecreasesOften sufficientRecommended
Atmosphere AirNeutralSignificantly IncreasesCan deactivate catalystStrictly avoid
Inert (Ar, N₂)NeutralSignificantly DecreasesProtects catalystEssential
Catalyst Pd(II) PrecatalystNeutralCan increaseEffectiveUse with care
Pd(0) SourceNeutralDecreasesEffectiveRecommended
Boron Reagent Boronic AcidProneProneStandardUse with optimized conditions
Boronic EsterLess ProneLess ProneEffective (slow release)Consider for difficult cases

References

Technical Support Center: Purification of 4-(Furan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "4-(Furan-3-yl)benzoic acid." This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this valuable heterocyclic building block. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, detailed experimental protocols, and answers to frequently asked questions (FAQs) to empower you to overcome common purification hurdles.

Introduction: The Challenge at Hand

This compound is a key intermediate in drug discovery and materials science, commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While the synthesis is robust, the purification presents a unique set of challenges rooted in the compound's chemical nature and the typical impurity profile of the reaction.

The primary obstacles include:

  • Typical Suzuki-Coupling Impurities: Residual starting materials (e.g., 4-halobenzoic acid, 3-furylboronic acid), homocoupled byproducts (biphenyl-4,4'-dicarboxylic acid, 3,3'-bifuran), and palladium catalyst residues.

  • Furan Ring Instability: The furan ring is susceptible to degradation under strongly acidic conditions, which can lead to ring-opening and polymerization, complicating purification strategies that rely on pH manipulation or standard silica gel chromatography.[1]

  • Compound Properties: The presence of both a polar carboxylic acid and a less polar biaryl system imparts specific solubility characteristics that can make solvent selection for recrystallization and chromatography non-trivial.

This guide will address these challenges systematically, providing you with the knowledge to design and execute an effective purification strategy.

Purification Strategy Decision Guide

The first step in any purification is to assess the crude material. A quick analytical test (e.g., ¹H NMR or LC-MS of the crude reaction mixture) can inform the best path forward. The following decision tree illustrates a logical approach to purifying this compound post-synthesis and initial workup.

Purification_Decision_Tree start Crude Product (Post-Aqueous Workup) purity_check Assess Purity (e.g., crude ¹H NMR) start->purity_check high_purity High Purity (>90%) Minor Impurities purity_check->high_purity > 90% low_purity Low Purity (<90%) Complex Mixture purity_check->low_purity < 90% recrystallize Recrystallization high_purity->recrystallize chromatography Column Chromatography low_purity->chromatography final_product Pure this compound recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a complex mixture with significant starting material and byproduct peaks. What is the most effective first-pass purification method?

Answer: For complex mixtures where the desired product is less than 90% pure, column chromatography is the most effective method for separating components with different polarities.[2] Given that this compound is an acidic compound, special considerations are required to achieve good separation and avoid product degradation.

Troubleshooting Chromatography Issues:

  • Problem: The product is streaking or tailing badly on the silica gel column.

    • Cause: The carboxylic acid group is interacting strongly and non-specifically with the acidic silanol groups on the silica surface. This can also create an acidic micro-environment that may degrade the furan ring.

    • Solution: Add a modifier to the mobile phase to suppress the ionization of the carboxylic acid.[3] A common choice is to add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Heptane/Ethyl Acetate + 1% AcOH). This keeps the product in its protonated, less polar form, leading to sharper peaks and better separation.[4]

  • Problem: The product is not eluting from the column, even with a highly polar solvent system.

    • Cause: The product may have been loaded in a solvent in which it is too soluble, causing it to streak across the top of the column, or it is interacting too strongly with the silica.

    • Solution: Use a "dry loading" technique. Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate), add silica gel (typically 2-3 times the mass of the crude product), and evaporate the solvent under reduced pressure until a fine, free-flowing powder is obtained. This powder can then be carefully added to the top of the packed column.

Q2: After chromatography, my yield is low, and I suspect product degradation. How can I avoid this?

Answer: The primary cause of degradation for this molecule is exposure to strong acids, which can catalyze the ring-opening of the furan moiety.[1][2][5] Standard silica gel is inherently acidic.

Strategies to Minimize Degradation:

  • Use a Mobile Phase Modifier: As mentioned above, adding a small amount of a volatile acid like acetic acid not only improves peak shape but also helps to stabilize the product by keeping it protonated and moving through the column more quickly.

  • Deactivate the Silica Gel: If you suspect severe degradation, you can use a less acidic stationary phase like neutral alumina.[2] Alternatively, you can try to "neutralize" the silica gel, although this is less common for acidic compounds.

  • Work Quickly: Do not let the product sit on the column for extended periods. Prepare your fractions and elute the column efficiently.

Q3: My crude product looks relatively clean (>90%). Can I avoid chromatography?

Answer: Yes. If your primary impurities are small amounts of starting materials or homocoupled byproducts, recrystallization is an excellent and scalable alternative to chromatography.[5][6][7] The goal is to find a solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures, while impurities remain in solution or are insoluble in the hot solvent.[7]

Troubleshooting Recrystallization:

  • Problem: I can't find a single solvent that works well for recrystallization.

    • Cause: The molecule has both polar (carboxylic acid) and non-polar (biaryl) features, making a single solvent choice difficult.

    • Solution: Use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate, acetone, or ethanol) at reflux. Then, add a "poor" solvent (in which it is less soluble, e.g., heptane, hexanes, or water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Problem: The product "oils out" instead of forming crystals.

    • Cause: The solution is supersaturated, or the cooling rate is too fast. The melting point of the solute may also be lower than the boiling point of the solvent.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional "good" solvent and allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product or scratching the inside of the flask with a glass rod at the solvent line can help induce proper crystallization.[5]

Q4: How do I effectively remove residual palladium catalyst from my final product?

Answer: Palladium residues are a critical concern, especially in drug development. Simple filtration or crystallization may not be sufficient.

  • Aqueous Workup: A thorough workup with an aqueous solution can help remove some inorganic palladium salts. A wash with a solution of sodium bicarbonate will deprotonate your product into the aqueous layer, which can then be washed with an organic solvent (like ethyl acetate) to remove non-polar impurities. Re-acidification of the aqueous layer will precipitate your product.

  • Specialized Filtration: After the reaction, diluting the mixture with a solvent and filtering it through a pad of Celite® can help remove heterogeneous palladium species.

  • Scavengers: For very low palladium limits, solid-supported metal scavengers (resins with thiol or other coordinating groups) can be stirred with a solution of the product to bind the residual palladium, after which the resin is simply filtered off.

Detailed Experimental Protocols

Protocol 1: Initial Aqueous Workup (Post-Suzuki Reaction)

This protocol is designed to perform an initial separation of the acidic product from neutral organic impurities and the bulk of the inorganic salts from the reaction.

  • Solvent Removal: After the reaction is deemed complete, cool the reaction mixture to room temperature and remove the organic solvent (e.g., dioxane, toluene) under reduced pressure.

  • Redissolution: To the resulting residue, add ethyl acetate (EtOAc) and a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. The deprotonated 4-(furan-3-yl)benzoate salt will be in the aqueous layer. The organic layer will contain neutral impurities (like homocoupled 3,3'-bifuran).

  • Separation & Wash: Drain the lower aqueous layer into a clean flask. Wash the remaining organic layer with another portion of 1 M NaOH or NaHCO₃ and combine the aqueous layers.

  • Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. While stirring, slowly add a 2 M aqueous solution of hydrochloric acid (HCl) until the pH is ~2-3. The this compound will precipitate as a solid.

    • Causality Note: Slow addition of acid during precipitation promotes the formation of a filterable solid rather than a fine, intractable powder. The furan ring's sensitivity to acid means this step should be performed efficiently in the cold and not be prolonged.[1]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of cold hexanes to aid in drying.[8]

  • Drying: Dry the solid product under high vacuum. At this point, assess the purity to decide between Protocol 2 or 3.

Workup_Workflow A Crude Reaction Mixture B Add EtOAc & 1M NaHCO₃ A->B C Separate Layers B->C D Organic Layer (Neutral Impurities) C->D Discard/Analyze E Aqueous Layer (Product as Salt) C->E Collect F Acidify with 2M HCl (to pH 2-3) E->F G Filter & Dry Solid F->G H Crude Product for Further Purification G->H

Caption: Workflow for an initial acid-base extraction workup.

Protocol 2: Purification by Column Chromatography

This protocol is recommended for crude material that is <90% pure.

  • TLC Analysis: Determine an appropriate mobile phase by thin-layer chromatography (TLC). A good starting point is a mixture of heptane and ethyl acetate. Spot the crude material on a TLC plate and develop it in solvent systems of increasing polarity (e.g., 9:1, 7:3, 1:1 Heptane:EtOAc). Add ~1% acetic acid to the solvent system to get sharp spots. The ideal system will give your product an Rf value of ~0.25-0.35.

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase (e.g., 7:3 Heptane:EtOAc + 1% AcOH).

  • Sample Loading: Prepare your sample for dry loading as described in FAQ 1. Carefully add the silica-adsorbed sample to the top of the packed column, and gently add a thin layer of sand.

  • Elution: Elute the column with the mobile phase, applying pressure as needed for flash chromatography.[2] Collect fractions and monitor their composition by TLC.

  • Fraction Pooling & Evaporation: Combine the pure fractions containing the product and remove the solvent under reduced pressure. To remove the residual acetic acid, you can co-evaporate with a solvent like toluene or redissolve the residue in ethyl acetate and wash with brine before drying over anhydrous sodium sulfate and concentrating.

Protocol 3: Purification by Recrystallization

This protocol is recommended for crude material that is >90% pure.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents at room temperature and then at reflux. Good single solvents are those in which the compound is poorly soluble cold but very soluble hot.[5][6][7] More likely, a binary system will be required.

"Good" Solvents (High Solubility) "Poor" Solvents (Low Solubility) Potential Binary Systems
Ethyl AcetateHeptane / HexanesEthyl Acetate / Heptane
AcetoneWaterAcetone / Water
Ethanol / MethanolWaterEthanol / Water
Tetrahydrofuran (THF)Heptane / HexanesTHF / Heptane
  • Recrystallization Procedure: a. Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. b. Add the minimum amount of the hot "good" solvent (e.g., Ethyl Acetate) to just dissolve the solid at reflux. c. Slowly add the "poor" solvent (e.g., Heptane) dropwise at reflux until the solution just begins to turn cloudy. d. Add a few drops of the "good" solvent to make the solution clear again. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth, you can place the flask in an insulated container. f. Once the flask has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

References

Technical Support Center: Synthesis of 4-(Furan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Furan-3-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and improve yields.

The primary and most efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used due to its mild conditions and tolerance of various functional groups.[1][2][3] The typical reactants are 4-bromobenzoic acid and 3-furanylboronic acid, catalyzed by a palladium complex.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via the Suzuki-Miyaura coupling reaction.

Issue 1: Low or No Product Yield

Question: I am performing a Suzuki-Miyaura coupling between 4-bromobenzoic acid and 3-furanylboronic acid, but I am observing very low to no yield of the desired this compound. What are the potential causes and how can I fix this?

Answer:

Low or no product yield in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, and reaction conditions. Here’s a systematic approach to troubleshooting this issue:

1. Catalyst Inactivity:

  • Causality: The Pd(0) species is the active catalyst in the Suzuki coupling.[4] If your palladium source is not properly reduced to Pd(0) or if the catalyst has decomposed, the catalytic cycle will not proceed. Palladium black precipitation is a common indicator of catalyst decomposition.[5]

  • Solution:

    • Use a Pre-catalyst: Employ a well-defined Pd(0) pre-catalyst like Pd(PPh₃)₄ or generate the active Pd(0) species in situ from a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) and a phosphine ligand.[1]

    • Ligand Choice: The choice of phosphine ligand is critical. Electron-rich and sterically bulky phosphines, such as SPhos and XPhos, can be very effective in promoting the coupling of heteroarylboronic acids.[6] For this specific synthesis, triphenylphosphine (PPh₃) is a common starting point.

    • Degassing: Ensure all solvents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[7]

2. Ineffective Base:

  • Causality: The base plays a crucial role in the transmetalation step by activating the boronic acid.[1][3] If the base is too weak, insoluble, or has been degraded, the reaction will stall.

  • Solution:

    • Base Strength and Solubility: Use a moderately strong base that is soluble in the reaction medium. Common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃.[8] An aqueous solution of the base is often used to facilitate the reaction.

    • pH Control: Maintaining an optimal pH is important. For Suzuki-Miyaura reactions in aqueous media, a pH of around 11 is often optimal.[5]

3. Boronic Acid Decomposition:

  • Causality: Boronic acids, particularly heteroarylboronic acids, can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source) or homocoupling, especially at elevated temperatures.

  • Solution:

    • Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to compensate for any decomposition.

    • Temperature Control: Avoid unnecessarily high temperatures. While heating is often required, excessive heat can accelerate side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.

    • Potassium Trifluoroborates: Consider using potassium 3-furanyltrifluoroborate as an alternative to the boronic acid. Trifluoroborates are often more stable and can lead to higher yields in some cases.[6]

4. Poor Reagent Quality:

  • Causality: Impurities in the starting materials (4-bromobenzoic acid, 3-furanylboronic acid) or solvent can interfere with the reaction. Water content in solvents can also be a factor.

  • Solution:

    • Purity Check: Ensure the purity of your starting materials using techniques like NMR or melting point analysis.

    • Solvent Quality: Use high-purity, dry solvents when necessary, although aqueous conditions are common for this reaction.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I am also seeing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?

Answer:

The most common side products in this reaction are the homocoupling product of the boronic acid (3,3'-bifuran) and the debrominated starting material (benzoic acid).

1. Homocoupling of Boronic Acid:

  • Causality: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen and can be catalyzed by palladium.

  • Solution:

    • Thorough Degassing: Rigorously degas your reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus reducing the rate of homocoupling.

2. Debromination of 4-Bromobenzoic Acid:

  • Causality: This side reaction, leading to the formation of benzoic acid, can occur through a competing reaction pathway where the aryl halide is reduced instead of undergoing cross-coupling.

  • Solution:

    • Optimize Catalyst and Ligand: The choice of catalyst and ligand can influence the relative rates of cross-coupling and debromination. Experiment with different palladium sources and phosphine ligands to find a system that favors the desired reaction.

    • Reaction Time and Temperature: Avoid prolonged reaction times and excessive temperatures, as these can contribute to the formation of side products.

Issue 3: Difficulty in Product Purification

Question: I have successfully synthesized this compound, but I am struggling to purify it from the reaction mixture. What is an effective purification strategy?

Answer:

Purification can be challenging due to the presence of residual starting materials, the palladium catalyst, and side products. A multi-step approach is often necessary.

1. Initial Workup:

  • Acid-Base Extraction: After the reaction is complete, a standard workup involves partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water.

    • To remove the basic components and the desired carboxylic acid product into the aqueous layer, wash the organic layer with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃).

    • Separate the aqueous layer containing the sodium salt of your product.

    • Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3. This will precipitate the this compound.

    • Collect the precipitate by filtration and wash it with cold water.

2. Removal of Palladium Residues:

  • Filtration: If palladium black has precipitated, it can be removed by filtering the reaction mixture through a pad of Celite before the workup.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help adsorb residual palladium.

3. Crystallization:

  • Solvent Selection: Recrystallization is an excellent final purification step. Common solvent systems for recrystallization of benzoic acid derivatives include ethanol/water or ethyl acetate/hexanes. Experiment with different solvent systems to achieve good crystal formation and high purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

A1: Typically, palladium catalyst loading ranges from 0.5 to 5 mol%.[5] For initial experiments, a loading of 1-2 mol% is a good starting point. Higher loadings may be necessary for challenging substrates or to achieve faster reaction times, but this can also increase the cost and the amount of residual palladium in the product.

Q2: Which solvent system is best for the Suzuki-Miyaura coupling of 4-bromobenzoic acid and 3-furanylboronic acid?

A2: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Common solvent systems include:

  • Toluene/Water

  • Dioxane/Water

  • DMF/Water[9]

  • Ethanol/Water[10] The choice of solvent can significantly impact the reaction rate and yield, so it is worth screening a few options.

Q3: Can I use 4-iodobenzoic acid or 4-chlorobenzoic acid instead of 4-bromobenzoic acid?

A3: Yes, but the reactivity of the aryl halide follows the order I > Br > Cl.

  • 4-Iodobenzoic acid: Will generally react faster and under milder conditions than 4-bromobenzoic acid.[11]

  • 4-Chlorobenzoic acid: Is less reactive and may require more forcing conditions, such as higher temperatures and more specialized catalyst systems (e.g., using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands).[1]

Q4: How can I monitor the progress of the reaction?

A4: The most common methods for monitoring the reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Allows for a quick and easy way to visualize the disappearance of the starting materials and the appearance of the product. A suitable mobile phase might be a mixture of ethyl acetate and hexanes with a small amount of acetic acid to ensure the carboxylic acid is protonated and moves up the plate.

  • LC-MS: Provides more quantitative information about the conversion of starting materials to products and can help identify any side products that are being formed.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for your specific setup.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 3-furanylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

    • Seal the flask with a septum.

  • Degassing:

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition:

    • Add the degassed solvent system (e.g., a 3:1 mixture of toluene and water).

    • Add the base (e.g., K₂CO₃, 3.0 eq) dissolved in a minimal amount of degassed water.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Follow the purification procedure outlined in the "Difficulty in Product Purification" section above.

Data Presentation

ParameterRecommended ConditionRationale
Aryl Halide 4-Bromobenzoic AcidGood balance of reactivity and cost.
Boronic Acid 3-Furanylboronic Acid (1.2-1.5 eq)Slight excess compensates for potential decomposition.
Catalyst Pd(PPh₃)₄ (1-2 mol%)Common and effective catalyst for this type of coupling.
Base K₂CO₃ or K₃PO₄ (3 eq)Effective in activating the boronic acid.
Solvent Toluene/Water or Dioxane/WaterPromotes solubility of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the reaction without excessive side product formation.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X      L₂ Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar'        L₂ PdII->PdII_Ar Ar'-B(OR)₂ + Base Transmetal Transmetalation PdII_Ar->Pd0 Ar-Ar' Product This compound (Ar-Ar') PdII_Ar->Product RedElim Reductive Elimination ArX 4-Bromobenzoic Acid (Ar-X) ArX->Pd0 ArB 3-Furanylboronic Acid (Ar'-B(OR)₂) ArB->PdII Base Base (e.g., K₂CO₃) Base->PdII caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Flowchart for Low Yield

Troubleshooting_Flowchart start Low Yield of This compound check_catalyst Is the catalyst active? (e.g., no Pd black) start->check_catalyst check_base Is the base effective? check_catalyst->check_base Yes solution_catalyst Use fresh catalyst/ligand. Ensure inert atmosphere. check_catalyst->solution_catalyst No check_boronic Is the boronic acid stable? check_base->check_boronic Yes solution_base Use a stronger/more soluble base. Check pH. check_base->solution_base No check_conditions Are reaction conditions optimal? check_boronic->check_conditions Yes solution_boronic Use excess boronic acid or potassium trifluoroborate. check_boronic->solution_boronic No solution_conditions Optimize temperature and time. Use high-purity reagents. check_conditions->solution_conditions No success Improved Yield check_conditions->success Yes solution_catalyst->check_catalyst solution_base->check_base solution_boronic->check_boronic solution_conditions->check_conditions caption Troubleshooting Flowchart for Low Yield

Caption: A step-by-step guide to diagnosing and resolving low yield issues.

References

Technical Support Center: Synthesis of 4-(Furan-3-yl)benzoic Acid and Identification of Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with or plan to synthesize 4-(Furan-3-yl)benzoic acid. As a key heterocyclic building block, its purity is paramount. This document provides in-depth troubleshooting for its synthesis, focusing on the ubiquitous Suzuki-Miyaura cross-coupling reaction, and offers a systematic approach to identifying and mitigating common reaction byproducts.

Section 1: Synthesis Overview: The Suzuki-Miyaura Approach

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the most prevalent and versatile method for constructing the C-C bond between the furan and benzoic acid moieties.[1][2][3] The reaction typically involves the coupling of furan-3-boronic acid (or a more stable ester derivative) with a 4-halobenzoic acid derivative, most commonly methyl 4-bromobenzoate, in the presence of a palladium catalyst and a base.

The ester of the benzoic acid is often used to improve solubility in organic solvents and to prevent potential complications with the free carboxylic acid group under basic reaction conditions.[4] The final product is obtained after a subsequent hydrolysis step.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Saponification SM1 Furan-3-boronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) SM1->Catalyst SM2 Methyl 4-bromobenzoate SM2->Catalyst Product1 Methyl 4-(furan-3-yl)benzoate Catalyst->Product1 Heat Base2 Base (e.g., NaOH, LiOH) Solvent (e.g., THF/H₂O) Product1->Base2 Acid Acid Workup (e.g., HCl) Base2->Acid FinalProduct This compound Acid->FinalProduct

Caption: General workflow for the two-step synthesis of this compound.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, providing both diagnostic advice and preventative strategies.

Q1: My reaction has stalled or the yield is significantly lower than expected. What are the primary causes?

Low conversion or yield is a frequent problem, often stemming from the instability of one of the coupling partners or catalyst deactivation.

  • Protodeboronation of Furan-3-boronic Acid: Furan boronic acids are notoriously susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (often water), converting the boronic acid back to furan.[5][6] This is exacerbated by high temperatures and strongly basic, aqueous conditions.

    • Causality: The electron-rich nature of the furan ring makes the ipso-carbon prone to protonation, facilitating the cleavage of the boronic acid group.

    • Solution: Consider using a more stable furan-3-boronic acid pinacol ester. These release the boronic acid slowly in situ, keeping its concentration low and minimizing degradation.[5] Additionally, using milder, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can significantly reduce the rate of this side reaction.[5][7]

  • Catalyst Inactivity: The active form of the catalyst is a Pd(0) species. Incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst by atmospheric oxygen can halt the catalytic cycle.[5][8]

    • Causality: Oxygen can oxidatively add to the Pd(0) center, forming inactive palladium oxides and promoting unwanted side reactions like homocoupling.[8]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles. Using modern, air-stable palladium pre-catalysts (e.g., Buchwald precatalysts) can also ensure efficient generation of the active Pd(0) species.[9]

Q2: My crude product analysis (TLC, LC-MS, NMR) shows several unexpected spots/peaks. What are the most common byproducts?

Identifying the structure of impurities is the first step toward eliminating them. In a Suzuki-Miyaura coupling of this type, the byproducts are predictable and arise from well-understood side reactions.

  • Homocoupling Products: The most common byproducts are formed when two molecules of the same coupling partner react with each other.[8]

    • 4,4'-Biphenyldicarboxylic acid (or its dimethyl ester): Arises from the coupling of two molecules of the 4-halobenzoic acid derivative.

    • 3,3'-Bifuran: Arises from the coupling of two molecules of furan-3-boronic acid.

  • Decomposition Products: These result from the breakdown of the starting materials.

    • Benzoic acid (or its methyl ester): Formed via dehalogenation of the aryl halide partner.[8]

    • Furan: The result of protodeboronation of furan-3-boronic acid.[6]

The table below summarizes these key byproducts and their molecular weights, which is critical for initial identification by mass spectrometry.

Byproduct NameStructureMolecular Weight ( g/mol )Origin
Methyl 4-bromobenzoate C₈H₇BrO₂215.04Unreacted Starting Material
Furan-3-boronic acid C₄H₅BO₃111.89Unreacted Starting Material
Dimethyl biphenyl-4,4'-dicarboxylate C₁₆H₁₄O₄270.28Homocoupling
3,3'-Bifuran C₈H₆O₂134.13Homocoupling
Methyl benzoate C₈H₈O₂136.15Dehalogenation
Furan C₄H₄O68.07Protodeboronation
Q3: What is a systematic workflow for identifying an unknown byproduct in my reaction mixture?

A multi-step analytical approach is required for unambiguous identification. Do not rely on a single technique.

G start Crude Reaction Mixture lcms Step 1: LC-MS Analysis start->lcms lcms_q1 Are peaks well-separated? What are the m/z values? lcms->lcms_q1 compare Compare m/z to expected byproducts table lcms_q1->compare Yes isolate Step 2: Isolate Byproduct (Prep-TLC or Column Chromatography) lcms_q1->isolate No, but major impurity present compare->isolate no_match Hypothesize other structures (e.g., reaction with solvent) compare->no_match No Match nmr_ms Step 3: Spectroscopic Analysis (¹H NMR, ¹³C NMR, HRMS) isolate->nmr_ms structure Elucidate Structure nmr_ms->structure

Caption: Troubleshooting workflow for byproduct identification.

  • Initial Assessment (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful initial tool.[10][11] It separates the components of the mixture and provides their mass-to-charge (m/z) ratio. Compare the observed masses against the table of common byproducts. This often provides a tentative identification.

  • Isolation (Chromatography): If a byproduct is present in significant quantities, it must be isolated for full characterization. Standard silica gel column chromatography is usually sufficient to separate the non-polar byproducts (e.g., bifuran) from the more polar desired product and acid-derived byproducts.

  • Structural Elucidation (NMR & HRMS):

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are definitive for structure determination.[11][12] The furan protons have characteristic chemical shifts that can be used for identification.[12][13]

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing for the determination of the elemental composition, which can confirm the proposed byproduct structure.

Section 3: Key Experimental Protocols

Protocol 1: Representative Synthesis of Methyl 4-(furan-3-yl)benzoate

This protocol is a general guideline and may require optimization.

  • Reagent Setup: To a dry Schlenk flask, add methyl 4-bromobenzoate (1.0 eq), furan-3-boronic acid pinacol ester (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., 1,4-dioxane). Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%).

  • Reaction: Heat the mixture with vigorous stirring at 80-90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Protocol 2: Analytical LC-MS for Reaction Monitoring
  • Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture. Dilute it with ~1 mL of acetonitrile or methanol. Filter through a syringe filter (0.22 µm) into an LC vial.

  • Instrumentation: Use a C18 reverse-phase column.

  • Mobile Phase: A typical gradient method would be:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate.

  • Detection: Use a UV detector (e.g., at 254 nm) and a mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Data Analysis: Integrate the peaks in the UV chromatogram to determine the relative percentage of starting materials, product, and byproducts. Analyze the mass spectrum for each peak to identify its molecular weight.

By implementing these diagnostic and preventative measures, researchers can significantly improve the yield and purity of this compound, streamlining its use in complex synthetic campaigns.

References

Technical Support Center: Catalyst Selection for the Synthesis of 4-(Furan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(Furan-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the successful and efficient execution of your experiments.

Introduction: The Challenge of Coupling Furan Boronic Acids

The synthesis of this compound, a key intermediate in medicinal chemistry and materials science, is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of 3-furanylboronic acid (or a derivative) with a 4-halobenzoic acid (or its ester).

While the Suzuki-Miyaura coupling is a robust and versatile method, the use of furan-containing coupling partners, particularly furan boronic acids, presents a unique set of challenges.[1] The primary obstacle is the inherent instability of the furan boronic acid, which is prone to protodeboronation under the reaction conditions. This side reaction leads to the formation of furan as a byproduct and significantly reduces the yield of the desired this compound.

This guide will address the most frequently encountered issues in this synthesis, providing detailed explanations of the underlying chemistry and actionable solutions to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is the most common issue in the synthesis of this compound via Suzuki coupling. The primary culprit is often the decomposition of the 3-furanylboronic acid through protodeboronation.

Core Problem: Protodeboronation of 3-Furanylboronic Acid

Furan boronic acids are susceptible to cleavage of the C-B bond by a proton source, a process accelerated by the basic conditions and elevated temperatures often employed in Suzuki couplings.

Troubleshooting Workflow for Low Yield

G cluster_0 Initial Observation cluster_1 Primary Suspect: Protodeboronation cluster_2 Solutions cluster_3 Implementation low_yield Low Yield of This compound protodeboronation Protodeboronation of 3-Furanylboronic Acid low_yield->protodeboronation Primary Cause solution1 Use a More Stable Boron Reagent protodeboronation->solution1 Mitigation Strategy 1 solution2 Optimize Reaction Conditions protodeboronation->solution2 Mitigation Strategy 2 solution3 Select an Appropriate Catalyst System protodeboronation->solution3 Mitigation Strategy 3 reagent_choice e.g., Pinacol Ester, MIDA Boronate, or Trifluoroborate Salt solution1->reagent_choice conditions_opt Lower Temperature, Shorter Reaction Time, Milder Base solution2->conditions_opt catalyst_choice Use a Pre-catalyst for fast Pd(0) generation solution3->catalyst_choice

Caption: Troubleshooting workflow for low yield.

Solutions & Rationale:

  • Use a More Stable Boron Reagent: Instead of 3-furanylboronic acid, consider using more stable derivatives such as 3-furanylboronic acid pinacol ester, a MIDA boronate, or a potassium trifluoroborate salt. These reagents release the boronic acid slowly in situ, keeping its concentration low and minimizing the rate of protodeboronation.[2]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can significantly reduce the rate of protodeboronation. Modern catalyst systems often allow for efficient coupling at room temperature or 40°C.

    • Reaction Time: Employing a highly active palladium catalyst and ligand system can shorten the required reaction time, thereby minimizing the exposure of the sensitive boronic acid to the reaction conditions.

    • Base Selection: The choice of base is critical. While strong bases can promote the reaction, they can also accelerate boronic acid decomposition. Milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often preferred over stronger bases like sodium hydroxide (NaOH).[2][3] The base activates the boronic acid to form a more nucleophilic "ate" complex, which is essential for the transmetalation step.[4]

  • Catalyst System Selection:

    • Palladium Pre-catalysts: Utilize modern palladium pre-catalysts that rapidly generate the active Pd(0) species under mild conditions. This avoids the need for harsh conditions to initiate the catalytic cycle.

    • Ligands: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often highly effective in promoting the Suzuki coupling of challenging substrates.

ParameterStandard ConditionsOptimized Conditions for Furan CouplingRationale
Boron Reagent 3-Furanylboronic Acid3-Furanylboronic Acid Pinacol EsterIncreased stability, slower release of boronic acid.
Temperature 80-100 °CRoom Temperature to 40 °CMinimizes protodeboronation.
Base Na₂CO₃, NaOHK₃PO₄, KFMilder bases reduce boronic acid decomposition.[2][3]
Catalyst Pd(PPh₃)₄XPhos Pd G3 or similar pre-catalystFaster generation of active Pd(0) at lower temperatures.
Q2: I am using methyl 4-bromobenzoate as my starting material. Should I be concerned about the ester group?

Yes, while the ester group is generally compatible with Suzuki coupling conditions, there are a few considerations:

  • Hydrolysis: If using a strong aqueous base (e.g., NaOH, KOH) and elevated temperatures, there is a risk of hydrolyzing the methyl ester to the corresponding carboxylate. This can complicate the workup and purification. Using a milder base like K₃PO₄ or KF can mitigate this.[5] If hydrolysis does occur, the resulting carboxylic acid can be extracted from the organic phase with a basic aqueous wash.

  • Catalyst Inhibition: While less common, the carboxylate formed from in-situ hydrolysis could potentially coordinate to the palladium center and inhibit catalytic activity.[6]

Recommendation: It is often more robust to perform the Suzuki coupling on the methyl ester and then hydrolyze the ester in a separate step to obtain the final carboxylic acid.

Experimental Protocol: Hydrolysis of Methyl 4-(Furan-3-yl)benzoate

  • Reaction Setup: In a round-bottom flask, dissolve the methyl 4-(furan-3-yl)benzoate in a mixture of methanol and water.

  • Addition of Base: Add 1.5 to 2.0 equivalents of an aqueous solution of sodium hydroxide (NaOH).

  • Heating: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 1-2 with a strong acid, such as concentrated hydrochloric acid (HCl).

  • Isolation: Collect the precipitated this compound by vacuum filtration and wash the solid with cold water.

  • Drying: Dry the product under vacuum.

Q3: My reaction is not proceeding to completion, and I observe starting materials even after extended reaction times. What could be the issue?

Incomplete conversion can be due to several factors related to the catalyst's activity and the reaction environment.

Core Problem: Catalyst Deactivation or Insufficient Activity

The palladium catalyst can be deactivated by oxygen or may not be active enough under the chosen reaction conditions.

Troubleshooting Workflow for Incomplete Conversion

G cluster_0 Observation cluster_1 Potential Causes cluster_2 Solutions cluster_3 Implementation incomplete_conversion Incomplete Conversion (Starting Materials Remain) cause1 Catalyst Deactivation incomplete_conversion->cause1 cause2 Insufficient Catalyst Activity incomplete_conversion->cause2 solution1 Ensure Anaerobic Conditions cause1->solution1 solution3 Check Reagent Quality cause1->solution3 solution2 Use a More Active Catalyst System cause2->solution2 cause2->solution3 anaerobic Degas Solvents, Use Schlenk Technique solution1->anaerobic active_catalyst Switch to a Palladium Pre-catalyst with a Bulky Phosphine Ligand solution2->active_catalyst reagent_quality Use Fresh, High-Purity Reagents solution3->reagent_quality

Caption: Troubleshooting workflow for incomplete conversion.

Solutions & Rationale:

  • Ensure Anaerobic Conditions: The active Pd(0) catalyst is sensitive to oxygen.[2] It is crucial to thoroughly degas all solvents and the reaction mixture and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • Use a More Active Catalyst System: If using a traditional catalyst like Pd(PPh₃)₄, consider switching to a more active pre-catalyst system, such as those incorporating bulky biarylphosphine ligands (e.g., XPhos, SPhos). These modern catalysts can often drive the reaction to completion under milder conditions.

  • Check Reagent Quality: Ensure that the palladium catalyst, ligand, and base are of high purity and have been stored correctly. Phosphine ligands, in particular, can be susceptible to oxidation.

Q4: I am observing significant amounts of homocoupling byproducts. How can I suppress these side reactions?

Homocoupling of the boronic acid (to form 3,3'-bifuran) or the aryl halide can be a significant side reaction, complicating purification and reducing the yield of the desired product.

Core Problem: Unwanted Homocoupling Pathways

These side reactions are often promoted by the presence of oxygen or by suboptimal catalyst-to-ligand ratios.

Solutions & Rationale:

  • Strictly Anaerobic Conditions: As with catalyst deactivation, oxygen can promote the homocoupling of boronic acids. Rigorous degassing is essential.

  • Optimize Stoichiometry: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid derivative can sometimes help to suppress the homocoupling of the aryl halide.

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling. Screening different phosphine ligands may be beneficial.

Q5: What is a reliable starting protocol for the synthesis of methyl 4-(furan-3-yl)benzoate?

While optimization is often necessary for specific substrates, the following protocol provides a robust starting point based on modern Suzuki-Miyaura coupling methodologies.

Experimental Protocol: Synthesis of Methyl 4-(Furan-3-yl)benzoate

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 mmol), 3-furanylboronic acid pinacol ester (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol).

  • Reaction: Stir the reaction mixture at 40 °C and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Summary of Key Catalyst and Reagent Choices

ComponentRecommended OptionsKey Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3, SPhos Pd G2Pre-catalysts are often more efficient and reliable.
Ligand XPhos, SPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands are generally preferred.
Boron Reagent 3-Furanylboronic acid pinacol esterMore stable than the corresponding boronic acid.
Aryl Halide Methyl 4-bromobenzoateThe bromo derivative is a good balance of reactivity and cost.
Base K₃PO₄, K₂CO₃, KF, Cs₂CO₃Milder bases are preferred to minimize protodeboronation.
Solvent 1,4-Dioxane/Water, THF/Water, Toluene/WaterA mixture of an organic solvent and water is typically used.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X (L_n) OxAdd->ArPdX Transmetal Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' (L_n) Transmetal->ArPdAr_prime RedElim Reductive Elimination RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime Product ArylHalide Ar-X ArylHalide->OxAdd BoronicEster Ar'-B(OR)₂ AteComplex [Ar'-B(OR)₂(OH)]⁻ BoronicEster->AteComplex + Base Base Base AteComplex->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (methyl 4-bromobenzoate). The resulting Pd(II) complex then undergoes transmetalation with the boronate 'ate' complex, which is formed by the reaction of the boronic acid derivative with the base.[4][7] Finally, reductive elimination from the diorganopalladium(II) intermediate yields the desired product, this compound (or its ester), and regenerates the Pd(0) catalyst.

References

Technical Support Center: Anhydrous Conditions for 4-(Furan-3-yl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(furan-3-yl)benzoic acid, a key intermediate in medicinal chemistry. The focus of this document is to provide in-depth troubleshooting and practical advice for managing the anhydrous conditions critical for the successful synthesis of this compound, primarily via Suzuki-Miyaura cross-coupling reactions.

Introduction: The Criticality of Anhydrous Conditions

The synthesis of this compound typically involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-halobenzoic acid derivative with a furan-3-boronic acid species. The success of this reaction is highly contingent on the rigorous exclusion of water. The presence of moisture can lead to several undesirable side reactions, most notably the protodeboronation of the furan-3-ylboronic acid.[1][2] This process replaces the boronic acid group with a hydrogen atom, consuming the starting material and significantly reducing the yield of the desired product.[1][2] Furthermore, water can negatively impact the catalytic activity of the palladium complex, leading to incomplete conversion.[1]

This guide provides a structured approach to troubleshooting common issues related to maintaining anhydrous conditions and offers detailed protocols to ensure robust and reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, with a focus on diagnosing and resolving issues stemming from inadequate anhydrous techniques.

Question 1: My reaction yield is consistently low, and I observe significant amounts of furan and 4-halobenzoic acid starting material in my crude product. What is the likely cause?

Answer: This is a classic symptom of protodeboronation of your furan-3-ylboronic acid.[1][2] This side reaction is often accelerated by the presence of water and a strong base.[2] The furan ring is particularly susceptible to this process.

Troubleshooting Steps:

  • Solvent and Reagent Purity:

    • Verify Solvent Anhydrousness: Do not assume a new bottle of solvent is completely dry. Use freshly dried and degassed solvents. Tetrahydrofuran (THF) and 1,4-dioxane are common solvents for this reaction and are notoriously hygroscopic.

    • Drying Agent Efficacy: Ensure your drying agents are active. Molecular sieves (3Å or 4Å) should be freshly activated by heating under vacuum.[3][4]

    • Base Purity: Use a high-purity, anhydrous base. If using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), consider drying it in an oven before use.

  • Reaction Setup and Execution:

    • Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use to remove adsorbed moisture.

    • Inert Atmosphere: The reaction must be conducted under a rigorously maintained inert atmosphere (Argon or Nitrogen).[1] Ensure your Schlenk line or glovebox is functioning correctly. Perform at least three evacuate-backfill cycles to remove atmospheric oxygen and moisture.[1]

    • Reagent Addition: Add reagents under a positive pressure of inert gas. Use syringes for liquid transfers and a glovebox for solid transfers.

  • Choice of Boron Reagent:

    • Consider converting the furan-3-ylboronic acid to a more stable derivative, such as a pinacol ester (BPin) or an MIDA boronate.[1][2] These are generally more resistant to premature decomposition and protodeboronation.[1][2]

Question 2: I'm observing the formation of a black precipitate (palladium black) in my reaction mixture, and the reaction has stalled. What's happening?

Answer: The formation of palladium black indicates the decomposition of your palladium catalyst. This deactivation can be caused by several factors, including the presence of oxygen. While not directly a result of water, inadequate degassing procedures that fail to remove dissolved oxygen often go hand-in-hand with poor anhydrous technique.

Troubleshooting Steps:

  • Degassing Procedure:

    • Solvent Degassing: Ensure your solvent is thoroughly degassed. This can be achieved by bubbling an inert gas through the solvent for an extended period (15-30 minutes) or by the freeze-pump-thaw method (three cycles are recommended).[2]

    • Reaction Mixture Degassing: After adding the reactants (except the catalyst), degas the entire mixture again before adding the palladium catalyst.

  • Catalyst and Ligand Integrity:

    • Freshness: Use a fresh, high-quality palladium catalyst and phosphine ligand. Phosphine ligands are particularly susceptible to oxidation.[1]

    • Storage: Store catalysts and ligands under an inert atmosphere, preferably in a glovebox or desiccator.

Question 3: My reaction is sluggish, and even after extended reaction times, I have a mixture of starting materials and product. How can I improve the reaction rate without promoting side reactions?

Answer: Sluggish reactions can be a result of suboptimal reaction conditions or catalyst activity. While increasing the temperature is a common approach to accelerate reactions, it can also increase the rate of decomposition and side reactions like protodeboronation.[2]

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. While strong bases are needed to activate the boronic acid, overly harsh conditions can promote side reactions.[5]

    • Consider using a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃), which can be effective while minimizing protodeboronation.[1]

    • For highly sensitive substrates, employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) in a non-protic solvent can be advantageous.[6]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • If you are using a standard ligand like triphenylphosphine (PPh₃), consider switching to a more electron-rich and sterically hindered Buchwald-type ligand (e.g., SPhos, RuPhos), which can improve catalytic activity, especially for challenging substrates.[7]

Frequently Asked Questions (FAQs)

Q1: Why is THF a common solvent, and what is the best way to dry it? A1: Tetrahydrofuran (THF) is a versatile aprotic solvent that can dissolve a wide range of organic compounds and reagents used in Suzuki couplings. However, it is highly hygroscopic and can form explosive peroxides upon prolonged storage. For demanding anhydrous reactions, THF should be freshly distilled from a drying agent. The classic method is distillation from sodium wire with benzophenone as an indicator; the persistent deep blue or purple color of the benzophenone ketyl radical indicates that the solvent is dry and oxygen-free.[8] Alternatively, passing THF through a column of activated neutral alumina can also provide solvent with very low water content.[3] For routine use, storing freshly opened anhydrous THF over activated 3Å molecular sieves can maintain low water levels.[3][9]

Q2: Can I use aqueous base conditions for this reaction? A2: While many Suzuki-Miyaura reactions are successfully performed using aqueous bases (e.g., K₂CO₃ in a dioxane/water mixture), this is generally not recommended for substrates prone to protodeboronation, such as furan-3-ylboronic acid.[10][11][12][13][14] Water is a proton source that directly facilitates this unwanted side reaction.[1] Strictly anhydrous conditions are the preferred method to maximize the yield of this compound.[1][2]

Q3: How can I confirm that my anhydrous conditions are sufficient? A3: The most definitive way is to measure the water content of your solvent using Karl Fischer titration.[4] Visually, for THF dried over sodium/benzophenone, the formation of the deep blue ketyl radical is a reliable indicator.[8] For the reaction itself, consistent high yields and minimal formation of furan (the protodeboronation byproduct) are strong indicators of successful anhydrous technique.

Q4: What are the key differences between using furan-3-ylboronic acid and its pinacol ester? A4: Furan-3-ylboronic acid pinacol ester is generally more stable and less prone to protodeboronation and decomposition than the corresponding boronic acid.[1][2] Boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which can complicate stoichiometry and reactivity. The pinacol ester protects the boronic acid functionality until it is slowly released under the reaction conditions, minimizing its concentration in the reaction mixture at any given time and thus reducing the likelihood of side reactions.[1]

Experimental Protocols & Data

Table 1: Recommended Drying Agents for Solvents
SolventPrimary Drying AgentSecondary/Storage AgentTypical Water Content After DryingReference
Tetrahydrofuran (THF)Sodium/Benzophenone StillActivated 3Å Molecular Sieves< 40 ppm[3][8]
1,4-DioxaneSodium/Benzophenone StillActivated 3Å Molecular Sieves< 50 ppm[3]
TolueneCalcium Hydride (CaH₂)Activated 4Å Molecular Sieves< 20 ppm[3]
N,N-Dimethylformamide (DMF)Barium Oxide (BaO)Activated 4Å Molecular Sieves< 50 ppm[4]
Protocol 1: General Procedure for Anhydrous Suzuki-Miyaura Coupling

This protocol provides a starting point and should be optimized for specific substrates and scales.

Reagent Preparation:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 mmol, 1.0 equiv.), furan-3-ylboronic acid pinacol ester (1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Seal the flask with a septum and connect it to a Schlenk line.

Degassing: 3. Evacuate the flask under high vacuum for 5 minutes, then backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free and moisture-free environment.[1]

Solvent and Catalyst Addition: 4. Under a positive pressure of inert gas, add freshly distilled, anhydrous, and degassed THF (to achieve a concentration of ~0.1 M relative to the limiting reagent) via a dry syringe. 5. In a separate, small, oven-dried vial, weigh the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required). Dissolve this in a small amount of the reaction solvent and add it to the main reaction flask via syringe.

Reaction Execution: 6. Heat the reaction mixture to the desired temperature (typically 60-80 °C) with vigorous stirring. 7. Monitor the reaction progress by TLC or LC-MS.

Workup: 8. Once the reaction is complete, cool the mixture to room temperature. 9. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. 10. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine. 11. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

Purification: 12. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield this compound.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R' Ln Transmetal->PdII_R Base Base Base->Transmetal Activates Boronate R'-B(OR)₂ Boronate->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R' RedElim->Product ArX Ar-X ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield Observed check_sm Starting Material Consumed? start->check_sm check_side_products Major Side Products Observed? check_sm->check_side_products Yes inactive_catalyst Cause: Inactive Catalyst or Reaction Conditions check_sm->inactive_catalyst No protodeboronation Side Product: Furan (from Protodeboronation) check_side_products->protodeboronation Yes homocoupling Side Product: Biphenyl derivative (from Homocoupling) check_side_products->homocoupling Other solution_catalyst Solution: - Check catalyst/ligand source & age - Rigorously degas system - Increase temperature/screen ligands inactive_catalyst->solution_catalyst solution_protodeboronation Solution: - Ensure STRICTLY anhydrous conditions - Use milder base (e.g., KF) - Use boronic ester (BPin, MIDA) protodeboronation->solution_protodeboronation solution_homocoupling Solution: - Rigorously degas system - Adjust stoichiometry - Use Pd(0) catalyst source homocoupling->solution_homocoupling

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

References

Technical Support Center: Purification of 4-(Furan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-(Furan-3-yl)benzoic acid and may encounter challenges related to its purity. This document provides in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind these experimental choices.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. It is commonly synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While this method is highly effective, the crude product often contains impurities that can interfere with subsequent reactions or biological assays. This guide will help you identify and remove these impurities, ensuring the high quality of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the purification of this compound.

Q1: My NMR spectrum shows more than just my desired product. What are the likely impurities?

A1: Given that this compound is typically synthesized via a Suzuki-Miyaura coupling, the common impurities include:

  • Starting Materials: Unreacted furan-3-boronic acid and the corresponding halobenzoic acid (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid).

  • Homocoupling Products: Biphenyl-4,4'-dicarboxylic acid (from the coupling of two halobenzoic acid molecules) and 3,3'-bifuran (from the coupling of two furan-3-boronic acid molecules).[1][2][3]

  • Protodeboronation Product: Furan, formed by the cleavage of the C-B bond in furan-3-boronic acid.[1][3]

  • Dehalogenation Product: Benzoic acid, resulting from the removal of the halogen from the starting halobenzoic acid.[1]

  • Palladium Residues: Traces of the palladium catalyst used in the reaction can remain.[1]

  • Solvent and Base Residues: Residual solvents (e.g., DMF, dioxane) and inorganic salts from the base (e.g., K₂CO₃, Na₂CO₃) may also be present.

Q2: I'm trying to recrystallize my product, but it's not working well. What am I doing wrong?

A2: Recrystallization is a powerful technique for purifying arylbenzoic acids, but its success is highly dependent on the choice of solvent.[4][5][6][7] Here are some key considerations:

  • Solvent Selection is Crucial: The ideal solvent should dissolve your product completely at high temperatures but poorly at low temperatures. For arylbenzoic acids, common solvent systems include water, ethanol/water, or toluene. Given that 4-fluorobenzoic acid is freely soluble in hot water but only slightly soluble in cold water, a similar approach may work for this compound.[8]

  • Insoluble Impurities: If you observe insoluble material in the hot solution, these are likely inorganic salts or polymeric byproducts. You should perform a hot filtration to remove them before allowing the solution to cool.

  • Oiling Out: If your product separates as an oil instead of crystals upon cooling, it may be due to a high concentration of impurities or too rapid cooling. Try using a larger volume of solvent or a solvent system where the product is less soluble. Slow cooling is essential for the formation of pure crystals.[6]

  • Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[7]

Q3: I ran a column chromatography, but the separation is poor. How can I improve it?

A3: Column chromatography is another effective method for purification.[9][10] Poor separation can often be rectified by optimizing the following parameters:

  • Stationary Phase: Silica gel is the most common choice for compounds of this polarity.

  • Mobile Phase (Eluent): The polarity of the eluent is critical. For acidic compounds like this compound, a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate) is typically used. Adding a small amount of acetic acid or formic acid (0.1-1%) to the eluent can help to sharpen the peaks and prevent tailing by keeping the carboxylic acid protonated.

  • Gradient Elution: If there is a large polarity difference between your product and the impurities, a gradient elution (gradually increasing the polarity of the eluent) can provide better separation than an isocratic elution (constant eluent composition).

  • Sample Loading: Overloading the column can lead to broad peaks and poor separation. Ensure you are not using too much crude material for the size of your column.

Purification Protocols

Below are detailed, step-by-step protocols for the most common and effective purification methods for this compound.

Protocol 1: Recrystallization

This method is ideal for removing impurities with significantly different solubility profiles from the desired product.

Materials:

  • Crude this compound

  • Solvent (e.g., Ethanol/Water mixture, Toluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good starting point is a mixture of ethanol and water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Add a slight excess of solvent (about 10-20%) to ensure the solution is not supersaturated.[4][7]

  • Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, you can insulate the flask with a beaker or glass wool.[6][7] Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Silica Gel Column Chromatography

This method is highly effective for separating compounds with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Acetic Acid)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Use TLC to determine the optimal eluent system. Spot your crude material on a TLC plate and develop it in various solvent mixtures. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1). The ideal eluent system will give your product an Rf value of approximately 0.3-0.4. Adding a small amount of acetic acid (e.g., 1%) can improve the spot shape.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent if it is not very soluble) and load it onto the top of the silica gel column. Alternatively, you can pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the elution process by TLC. Spot each fraction on a TLC plate to identify which fractions contain your pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Workflows

To better illustrate the purification processes, the following diagrams outline the key steps and decision points.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot filtration (if insolubles present) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter to collect crystals ice_bath->filter wash Wash with cold solvent filter->wash dry Dry purified crystals wash->dry end Pure this compound dry->end

Caption: Recrystallization workflow for purification.

Chromatography_Workflow start Crude this compound select_eluent Select eluent via TLC start->select_eluent pack_column Pack silica gel column select_eluent->pack_column load_sample Load sample onto column pack_column->load_sample elute Elute with selected solvent system load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: Column chromatography purification workflow.

Summary of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest for Removing
Recrystallization Differential solubility at varying temperaturesScalable, cost-effective, can yield very pure materialSolvent selection can be challenging, potential for low recoveryImpurities with different solubility profiles, inorganic salts
Column Chromatography Differential partitioning between a stationary and mobile phaseHigh resolution, applicable to a wide range of impuritiesCan be time-consuming and require large volumes of solventImpurities with different polarities (e.g., starting materials, homocoupling products)

References

Stability issues of "4-(Furan-3-yl)benzoic acid" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(Furan-3-yl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Furan-containing compounds are invaluable in drug discovery, often serving as bioisosteres for phenyl rings to improve pharmacokinetic profiles.[1][2] However, the stability of the furan ring itself, particularly under acidic conditions, is a critical parameter that must be managed to ensure experimental success and product integrity.

This guide provides in-depth answers to frequently asked questions and troubleshooting workflows for common stability-related issues encountered during synthesis, workup, and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is a moderately stable compound at neutral pH. Its stability is dictated by two key structural features: the furan ring and the benzoic acid moiety. The furan ring is an electron-rich aromatic system that is inherently susceptible to degradation under acidic conditions.[3] Conversely, the benzoic acid group is electron-withdrawing, which confers a degree of electronic stabilization to the attached furan ring, making it more robust than unsubstituted furan.[4] The compound is significantly more stable under neutral to basic conditions.

Q2: Why is the furan ring sensitive to acid? What is the primary degradation pathway?

The furan ring's sensitivity to acid is its most significant liability. The degradation proceeds via an acid-catalyzed hydrolysis mechanism. The process begins with the protonation of the furan ring, which is the rate-limiting step.[5][6] Protonation typically occurs at the α-carbon (C2 or C5 position) relative to the oxygen atom, as the resulting carbocation is better stabilized by resonance.[3][7] Following protonation, a water molecule acts as a nucleophile, attacking the ring and initiating a cascade that leads to irreversible ring-opening. The final product is a 1,4-dicarbonyl species.[8] Due to this degradation pathway, prolonged exposure to strong aqueous acids should be avoided.

Q3: Is this compound stable under basic conditions?

Yes, the compound is generally stable under basic conditions. The primary reaction under basic conditions is the deprotonation of the carboxylic acid to form the corresponding carboxylate salt, which is a reversible process. The furan ring itself does not typically undergo degradation in the presence of common bases like sodium hydroxide, potassium carbonate, or organic amines at ambient to moderately elevated temperatures. However, very strong bases (e.g., organolithium reagents) can deprotonate the furan ring itself, which is a consideration for organometallic reactions.[9]

Q4: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. Storing it in solution is not recommended for long periods, especially if the solvent is acidic or contains acidic impurities.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low yield and unknown impurities after an acidic reaction or workup.

Question: I performed a reaction in the presence of a strong acid (e.g., HCl, H₂SO₄, TFA) or used an acidic aqueous solution for workup. My final product has a low yield, and my HPLC/NMR analysis shows several unexpected peaks. What is likely happening?

Answer: You are most likely observing the degradation of the furan ring via acid-catalyzed hydrolysis.[10] The new peaks in your analysis are likely the ring-opened 1,4-dicarbonyl product and subsequent byproducts from its reactions.

Causality & Solution Workflow:

  • Confirm Degradation: Obtain a mass spectrum (LC-MS) of your crude product. The expected mass of the primary ring-opened product (by adding one molecule of H₂O) would be M+18 (where M is the mass of your starting material).

  • Mitigate Acid Exposure:

    • Reduce Acid Strength: If your reaction chemistry allows, switch to a weaker acid (e.g., acetic acid, p-toluenesulfonic acid). The rate of hydrolysis is directly related to the acid strength.[7]

    • Use Non-Aqueous Conditions: Performing reactions under non-aqueous acidic conditions can prevent hydrolysis, as water is a required reactant for ring-opening.[4]

    • Minimize Workup Time & Temperature: If an acidic aqueous workup is unavoidable, perform it as quickly as possible at low temperatures (0-5°C). Neutralize the acid promptly with a mild base (e.g., saturated sodium bicarbonate solution) as soon as the desired separation is achieved.

    • Alternative Purification: Consider alternatives to acid-based workups, such as direct purification by column chromatography or crystallization if the reaction mixture is suitable.

Problem 2: Formation of insoluble brown/black tar in an acidic medium.

Question: During my acid-catalyzed reaction, the mixture turned dark brown, and an insoluble tar-like material precipitated. What is this, and how can I prevent it?

Answer: The formation of tar or humins is a classic sign of furan polymerization.[11] The same reactive intermediates generated during the initial stages of acid-catalyzed hydrolysis can also react with other intact furan molecules, initiating a polymerization cascade.[4] This process is often exacerbated by elevated temperatures and high concentrations of both the furan and the acid.

Causality & Prevention Strategies:

  • Underlying Cause: The protonated furan ring is a potent electrophile that can be attacked by another neutral furan molecule (acting as a nucleophile), leading to oligomers and polymers.[4]

  • Prevention:

    • Lower Temperature: Run the reaction at the lowest effective temperature.

    • Reduce Concentration: Operate at a higher dilution to decrease the probability of intermolecular reactions.

    • Control Acid Addition: If possible, add the acid slowly to the reaction mixture to keep its instantaneous concentration low.

    • Solvent Choice: Polar aprotic solvents may offer better stability compared to aqueous or alcoholic solvents, which can participate in the degradation pathway.[11][12]

G start Low Yield or Impurities After Acidic Step? check_ms Analyze by LC-MS. Does M+18 peak exist? start->check_ms check_tar Is insoluble tar/polymer present? start->check_tar hydrolysis Diagnosis: Acid-catalyzed hydrolysis (ring-opening). check_ms->hydrolysis  Yes other Issue may be unrelated to furan stability. Investigate other side reactions. check_ms->other  No polymerization Diagnosis: Acid-catalyzed polymerization. check_tar->polymerization  Yes check_tar->other  No solution_hydrolysis Solution: 1. Use milder/non-aqueous acid. 2. Reduce workup time/temp. 3. Neutralize promptly. hydrolysis->solution_hydrolysis solution_polymerization Solution: 1. Lower reaction temp. 2. Decrease concentration. 3. Add acid slowly. polymerization->solution_polymerization

Caption: Troubleshooting workflow for stability issues.

Problem 3: How can I quantitatively monitor the stability of this compound in my reaction?

Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most straightforward method for monitoring the stability of your compound.

  • Rationale: This technique allows you to separate the parent compound from its more polar degradation products. By monitoring the peak area of the parent compound over time, you can quantify its degradation rate.

  • Self-Validation: A robust stability-indicating method should be able to resolve the parent peak from all potential degradation products and impurities. You can validate this by analyzing a "forced degradation" sample, where the compound has been intentionally exposed to harsh acidic conditions to generate the degradation products.

Protocols & Data

Protocol 1: Forced Degradation Study (Stress Test)

This protocol provides a framework for assessing the stability of this compound under specific pH conditions.

Objective: To determine the degradation rate and identify major degradation products under acidic and basic stress.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Stress Sample Preparation:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Control: Mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubation: Store all three samples at a controlled temperature (e.g., 50°C) to accelerate degradation.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), withdraw an aliquot from each sample, neutralize it if necessary (the basic sample with HCl, the acidic sample with NaOH), and dilute it to a suitable concentration for analysis.

    • Repeat this step at subsequent time points (e.g., T=2, 4, 8, 24 hours).

  • HPLC Analysis: Analyze all samples by RP-HPLC. Monitor the disappearance of the parent peak and the appearance of new peaks.

Table 1: Qualitative pH Stability Profile of this compound
pH RangeConditionExpected StabilityPrimary Concern(s)
pH < 2 Strong AcidLow. Rapid degradation, especially in aqueous media and at elevated temperatures.[11]Furan ring hydrolysis and polymerization.[6][11]
pH 3 - 6 Mild AcidModerate. Degradation is possible over extended periods or with heat.Slow furan ring hydrolysis.
pH ≈ 7 NeutralHigh. The compound is generally stable.None under normal conditions.
pH 8 - 11 Mild BaseHigh. The compound exists as the stable carboxylate salt.Reversible salt formation.
pH > 12 Strong BaseHigh. The furan ring remains stable under most conditions.Potential for deprotonation of furan C-H with exceptionally strong bases (e.g., n-BuLi).[9]
Mechanism: Acid-Catalyzed Hydrolysis of the Furan Ring

The diagram below illustrates the generally accepted mechanism for the acid-catalyzed ring-opening of a furan ring, which is the primary degradation pathway for this compound in acidic aqueous environments.

Caption: Acid-catalyzed hydrolysis of the furan ring.

References

Protecting group strategies for "4-(Furan-3-yl)benzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(Furan-3-yl)benzoic acid. This molecule, while seemingly straightforward, presents a classic synthetic challenge: orchestrating a cross-coupling reaction between two aromatic systems with disparate electronic properties and sensitivities. The furan ring is electron-rich and notoriously unstable under acidic conditions, while the benzoic acid moiety contains an acidic proton that can interfere with many standard organometallic protocols.

This guide is designed to move beyond simple procedural lists. It aims to provide you, our fellow researchers, with the causal reasoning behind strategic decisions, particularly concerning the selection and implementation of protecting groups. By understanding the "why," you can better troubleshoot unforeseen issues and adapt these methodologies to your specific research context. We will explore common failure points, offer validated protocols, and present a logical framework for navigating the synthetic landscape.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis. The format is designed for quick problem identification and resolution.

Question 1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. I'm seeing a lot of dark, insoluble material (tar) forming in the reaction flask. What is happening?

Answer: This is a classic sign of furan ring degradation. The furan nucleus, being electron-rich and pseudo-aromatic, is highly susceptible to polymerization or ring-opening under harsh conditions, especially acidic ones.[1][2] Even trace amounts of acid can catalyze this degradation, which is often accelerated by heat.[3]

Probable Causes & Solutions:

  • Acidic Conditions: Your reaction conditions may be overtly or subtly acidic.

    • Solution: Ensure your reagents and solvents are free from acidic impurities. If using a boronic acid of questionable quality, consider purifying it first or using the corresponding boronate ester. The choice of base is critical; avoid salts that can hydrolyze to create an acidic environment. Use a non-acidic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[4][5]

  • Solvent Choice: The solvent plays a significant role in stabilizing the furan ring.

    • Solution: Switch to polar aprotic solvents, which are known to have a stabilizing effect on furan derivatives.[3][6] Dimethylformamide (DMF) is an excellent choice.[3] Aqueous solvent systems, often used in Suzuki couplings, can sometimes exacerbate degradation if the pH is not carefully controlled.[7]

  • High Temperature: Furan degradation is highly temperature-dependent.[3]

    • Solution: Run the reaction at the lowest temperature that still allows for catalytic turnover. While many Suzuki protocols call for temperatures of 100-120 °C, it may be beneficial to screen lower temperatures (e.g., 80-90 °C) for a longer duration.

Question 2: I'm observing significant protodeboronation of my furan-3-boronic acid, leading to furan as a byproduct and low conversion. How can I mitigate this?

Answer: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings, where the boronic acid is cleaved by a proton source to yield the corresponding C-H bond. Furanboronic acids can be particularly susceptible to this due to the electron-rich nature of the ring.

Probable Causes & Solutions:

  • Excess Water and Base: The mechanism of protodeboronation is often base-mediated and involves water.

    • Solution: Use anhydrous solvents and reagents where possible. While some water is often necessary for the Suzuki catalytic cycle, excess should be avoided. Use the minimum effective amount of base. Powdered, anhydrous potassium fluoride (KF) can be an effective base that minimizes protodeboronation.[5]

  • Prolonged Reaction Time at High Temperature: The longer the boronic acid is exposed to basic, high-temperature conditions, the more likely it is to degrade.

    • Solution: Use a highly active palladium catalyst/ligand system that promotes rapid cross-coupling, minimizing the reaction time. Catalyst systems like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NiCl₂(PCy₃)₂ can be very effective.[4]

  • Boronic Acid Instability: Furan-3-boronic acid itself can be unstable upon storage.

    • Solution: Use freshly prepared or purchased furan-3-boronic acid. Alternatively, consider using the more stable potassium furan-3-trifluoroborate salt or a furan-3-boronate ester (e.g., the pinacol ester), which are generally more resistant to protodeboronation.

Question 3: My final saponification step to deprotect the methyl ester is giving a poor yield of this compound. Is the furan ring being compromised?

Answer: Yes, this is a strong possibility. While generally more stable to bases than acids, the furan ring is not completely inert to strong basic conditions, especially with prolonged heating.[6] Furthermore, certain substituted furans can undergo ring-opening or other side reactions.

Probable Causes & Solutions:

  • Harsh Saponification Conditions: High concentrations of NaOH or KOH and elevated temperatures can damage the furan ring.

    • Solution: Use milder saponification conditions. Employ a lower concentration of base (e.g., 1.5-2.0 equivalents) and run the reaction at room temperature or with gentle heating (40-50 °C) for a longer period. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure after completion.

  • Alternative Deprotection Strategy: If saponification proves problematic, an orthogonal protecting group strategy is the best solution.

    • Solution: Use a benzyl ester as the protecting group. The carboxylic acid can be protected as a benzyl ester, which is stable to the Suzuki coupling conditions. The deprotection is then achieved via hydrogenolysis (H₂, Pd/C), which is a neutral and highly effective method that will not harm the furan ring.[8] This is often the most robust strategy.

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic strategy for preparing this compound?

A: The most robust and widely applicable strategy is a palladium-catalyzed Suzuki-Miyaura cross-coupling. The key is to protect the carboxylic acid as an ester to prevent interference from the acidic proton.

The general retrosynthetic analysis is as follows:

G cluster_reactants Target This compound PG Protected Intermediate (e.g., Methyl 4-(Furan-3-yl)benzoate) Target->PG Deprotection SM_Reactants Suzuki-Miyaura Reactants PG->SM_Reactants Suzuki Coupling BuildingBlocks Starting Materials SM_Reactants->BuildingBlocks Commercial Availability R1 Methyl 4-bromobenzoate R2 Furan-3-boronic acid (or equivalent)

References

Validation & Comparative

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Furan-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 4-(Furan-3-yl)benzoic Acid

This compound is a bifunctional molecule that incorporates two key pharmacophores: a benzoic acid moiety and a furan ring. The benzoic acid group is a common feature in numerous pharmaceuticals, lending itself to interactions with biological targets through hydrogen bonding and ionic interactions. The furan ring, a five-membered aromatic heterocycle, is also prevalent in medicinal chemistry, contributing to the overall electronic and steric profile of a molecule. The 3-yl linkage of the furan to the 4-position of the benzoic acid creates a specific regioisomer with a unique electronic interplay between the two ring systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, we can confirm the molecular structure, understand the electronic environment of each atom, and deduce the connectivity of the molecule.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Due to the limited availability of public experimental NMR data for this compound, the following spectral data has been generated using advanced prediction software. Such predictive tools are widely used in modern chemistry to estimate NMR spectra with a high degree of accuracy, aiding in structure verification and spectral assignment.[1][2] The predicted data presented below serves as a reliable foundation for our analysis and comparison.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzoic Acid Moiety
COOH~12-13~167
H-2', H-6'~8.1~130
H-3', H-5'~7.8~129
C-1'-~130
C-2', C-6'-~130
C-3', C-5'-~129
C-4'-~135
Furan Moiety
H-2~7.9~144
H-4~6.8~109
H-5~7.5~140
C-2-~144
C-3-~125
C-4-~109
C-5-~140

Note: Predicted values are estimates and may vary slightly from experimental values depending on the solvent and other experimental conditions.

Comparative Spectral Analysis

To substantiate the predicted data and provide a deeper understanding of the structure-spectrum relationship, we will now compare the predicted spectrum of this compound with the experimental spectra of key structural analogues: benzoic acid and furan.

Benzoic Acid: The Aromatic Core

Benzoic acid provides the foundational aromatic scaffold. Its ¹H NMR spectrum typically shows signals for the aromatic protons between 7.4 and 8.2 ppm, and a characteristic downfield singlet for the carboxylic acid proton above 10 ppm.[3] The ¹³C NMR spectrum of benzoic acid displays a signal for the carboxyl carbon around 172 ppm and several signals for the aromatic carbons between 128 and 134 ppm.[4][5]

Table 2: Experimental NMR Data for Benzoic Acid

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
COOH>10 (broad s)~172.6
H-2, H-6~8.1 (d)~130.3
H-3, H-5~7.5 (t)~128.5
H-4~7.6 (t)~133.9
C-1-~129.4

Source: Experimental data from various sources.[3][4][5][6]

When comparing the predicted data for the benzoic acid moiety in this compound with the experimental data for benzoic acid, we can anticipate the influence of the furan-3-yl substituent. The electron-donating nature of the furan ring is expected to cause a slight upfield shift of the benzoic acid protons and carbons, though this effect might be counteracted by the anisotropic effect of the furan ring.

Furan: The Heterocyclic Substituent

The furan ring introduces distinct signals in both the proton and carbon NMR spectra. The protons on the furan ring are in a unique electronic environment due to the oxygen heteroatom.

Table 3: Experimental NMR Data for Furan

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2, H-5~7.4~143
H-3, H-4~6.4~110

Source: Experimental data from various sources.

In this compound, the furan ring is a substituent on the benzoic acid. The protons of the furan ring (H-2, H-4, and H-5) will exhibit characteristic chemical shifts. The H-2 proton, being adjacent to the oxygen and the point of substitution, is expected to be the most downfield of the furan protons. The H-5 proton, also adjacent to the oxygen, will also be downfield, while the H-4 proton will be the most upfield.

Detailed Spectral Interpretation and Assignment

Based on the predicted data and the comparative analysis, we can propose a detailed assignment of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectrum Analysis

The proton NMR spectrum is expected to show distinct regions for the carboxylic acid proton, the aromatic protons of the benzoic acid ring, and the protons of the furan ring.

  • Carboxylic Acid Proton (COOH): A broad singlet is predicted to appear far downfield, typically above 12 ppm. Its chemical shift is highly dependent on the solvent and concentration.

  • Benzoic Acid Protons (H-2', H-6', H-3', H-5'): The protons on the benzoic acid ring will appear as two sets of doublets in the aromatic region (around 7.8-8.1 ppm). The protons ortho to the carboxyl group (H-2' and H-6') will be more deshielded and appear further downfield than the protons meta to the carboxyl group (H-3' and H-5').

  • Furan Protons (H-2, H-4, H-5): The three protons on the furan ring will each give a distinct signal. H-2 is expected to be a singlet or a narrow triplet around 7.9 ppm. H-5 will likely be a singlet or a narrow triplet around 7.5 ppm. H-4 is predicted to be a singlet or a narrow triplet at a more upfield position, around 6.8 ppm. The small coupling constants between the furan protons are a characteristic feature.

¹³C NMR Spectrum Analysis

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carboxyl Carbon (COOH): The carbonyl carbon of the carboxylic acid will be the most downfield signal, predicted to be around 167 ppm.

  • Benzoic Acid Carbons: The four distinct carbon signals of the benzoic acid ring are expected between 129 and 135 ppm. The quaternary carbon attached to the furan ring (C-4') will be downfield due to the substitution.

  • Furan Carbons: The four carbons of the furan ring will have characteristic chemical shifts. The carbons adjacent to the oxygen (C-2 and C-5) will be the most downfield (around 140-144 ppm). The carbon at the point of substitution (C-3) will be around 125 ppm, and the C-4 carbon will be the most upfield of the furan carbons (around 109 ppm).

Experimental Protocol for NMR Acquisition

For researchers aiming to acquire experimental data for this compound or similar compounds, the following general protocol is recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the acidic proton. DMSO-d₆ is often a good choice for carboxylic acids as it allows for the observation of the exchangeable proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

NMR Spectrometer Setup
  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration), the relaxation delay (D1), and the acquisition time.

  • For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required due to the lower natural abundance of ¹³C.

The following diagram illustrates the general workflow for NMR spectral acquisition and analysis.

NMR Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis SamplePrep Sample Preparation Spectrometer NMR Spectrometer SamplePrep->Spectrometer Insert Sample AcquireData Acquire Spectra (¹H, ¹³C, etc.) Spectrometer->AcquireData Run Experiments ProcessFID Process FID (FT, Phasing, Baseline Correction) AcquireData->ProcessFID Raw Data AssignSignals Signal Assignment ProcessFID->AssignSignals Processed Spectrum StructureElucidation Structure Elucidation AssignSignals->StructureElucidation CompareData Compare with Predicted/ Reference Data AssignSignals->CompareData StructureElucidation->CompareData

Figure 1: A generalized workflow for the acquisition, processing, and analysis of NMR spectra.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound, guided by high-quality predicted data and substantiated by comparison with experimental data of structural analogues, provides a robust framework for its structural characterization. The predicted spectra reveal the distinct chemical environments of the protons and carbons in both the benzoic acid and furan moieties, highlighting the electronic interplay between these two important pharmacophores. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, offering both a detailed spectral interpretation and a practical protocol for experimental acquisition.

References

A Comparative Guide to the Structural Analysis of Phenyl-Furan Carboxylic Acids: Elucidating the Putative Crystal Structure of 4-(Furan-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and materials science, a deep understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in a crystal lattice dictates a compound's physicochemical properties, including solubility, stability, and intermolecular interactions, which in turn govern its biological activity and material performance. While the crystal structures of many key pharmaceutical building blocks are well-documented, "4-(Furan-3-yl)benzoic acid," a notable heterocyclic carboxylic acid, remains an uncharted territory in crystallographic databases.

This guide provides a comprehensive framework for the crystallographic analysis of this compound. It is designed for researchers, scientists, and drug development professionals. We will first present a detailed, field-proven protocol for the determination of its single-crystal X-ray structure, from synthesis to data refinement. Subsequently, we will conduct a comparative analysis with its structurally related and crystallographically characterized analogues, 4-(Furan-2-yl)benzoic acid and 4-Phenylbenzoic acid , to predict its structural properties and highlight the subtle yet significant influence of the furan-3-yl linkage.

Part 1: A Practical Workflow for Crystal Structure Determination

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallization principles.[1] The following protocol outlines a robust methodology for obtaining and analyzing single crystals of this compound.

Experimental Protocol: From Powder to Structure

Step 1: Synthesis and Purity Confirmation of this compound

The initial and most critical step is to ensure the chemical purity of the compound. A common route to synthesize this compound involves a Suzuki-Miyaura cross-coupling reaction between 3-bromofuran and 4-carboxyphenylboronic acid.

  • Rationale: This palladium-catalyzed reaction is highly efficient for forming carbon-carbon bonds between aromatic rings and is known for its functional group tolerance, making it ideal for this synthesis.

Post-synthesis, the product must be purified, typically by recrystallization or column chromatography, and its purity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to be >98%.

Step 2: Crystallization Screening

The formation of high-quality single crystals is often the most challenging phase.[1] A systematic screening of various crystallization techniques and solvent systems is essential. For a molecule like this compound, which possesses both polar (carboxylic acid) and non-polar (aromatic rings) functionalities, a range of solvents should be explored.

  • Recommended Techniques:

    • Slow Evaporation: A straightforward method where a near-saturated solution of the compound is left to evaporate slowly.[2][3] This is effective for a wide range of organic molecules.

    • Vapor Diffusion: This technique is particularly useful when only small amounts of the material are available.[2] A solution of the compound is placed in a small vial, which is then sealed in a larger chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting slow crystal growth.[4]

    • Solvent Layering: In this method, a solution of the compound is carefully layered with a miscible anti-solvent.[2] Crystals form at the interface as the solvents slowly diffuse into one another.

  • Initial Solvent Systems to Screen:

    • Single solvents: Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene.

    • Binary solvent systems: Dichloromethane/Hexane, Acetone/Water, Ethanol/Water.

Step 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once suitable crystals, ideally between 0.1 and 0.3 mm in size and free of visible defects, are obtained, they can be analyzed using a single-crystal X-ray diffractometer.[5][6][7]

  • Mounting: A selected crystal is mounted on a goniometer head.[5]

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms and then rotated in a monochromatic X-ray beam.[1] The diffraction pattern, a unique fingerprint of the crystal's internal structure, is recorded on a detector.[5]

Step 4: Structure Solution and Refinement

The collected diffraction data is then processed to determine the three-dimensional arrangement of atoms.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.[6]

  • Space Group Determination: The symmetry of the diffraction pattern and systematic absences of certain reflections reveal the crystal's space group.[6]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, precise atomic coordinates, bond lengths, and bond angles.

The following diagram illustrates the comprehensive workflow for this experimental process.

G Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Suzuki Coupling: 3-Bromofuran + 4-Carboxyphenylboronic Acid purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Purity Confirmation (NMR, MS >98%) purification->characterization screening Solvent & Technique Screening characterization->screening evaporation Slow Evaporation screening->evaporation diffusion Vapor Diffusion screening->diffusion layering Solvent Layering screening->layering crystal_selection Crystal Selection & Mounting (0.1-0.3 mm, defect-free) evaporation->crystal_selection Growth of Single Crystals diffusion->crystal_selection Growth of Single Crystals layering->crystal_selection Growth of Single Crystals data_collection Data Collection (SC-XRD, 100 K) crystal_selection->data_collection data_processing Data Processing (Unit Cell & Space Group) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure (CIF File) structure_refinement->final_structure

Caption: A comprehensive workflow for the determination of the crystal structure of a small organic molecule.

Part 2: Comparative Structural Analysis

In the absence of an experimentally determined structure for this compound, we can infer its likely crystallographic properties by comparing it with its close structural analogues: 4-(Furan-2-yl)benzoic acid and 4-Phenylbenzoic acid. The key differences are the point of attachment to the furan ring (position 3 vs. 2) and the nature of the second aromatic ring (furan vs. benzene).

Known Crystal Structures of Analogues

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[8][9][10] It contains the crystallographic data for our two comparator molecules.

Parameter4-(Furan-2-yl)benzoic acid4-Phenylbenzoic acid
CSD Refcode Not publicly availableMultiple entries, e.g., BPHBZA
Formula C₁₁H₈O₃[11]C₁₃H₁₀O₂[12][13]
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Key Feature Planar moleculeNon-planar (twisted biphenyl)
Intermolecular Interactions Carboxylic acid dimer (hydrogen bonding)Carboxylic acid dimer (hydrogen bonding)

Note: Specific cell parameters are not provided as they can vary between different determinations (polymorphs). The CSD should be consulted for detailed data.

Predicted Crystal Structure of this compound

Based on the structures of its analogues, we can predict the key crystallographic and structural features of this compound.

ParameterPredicted for this compoundRationale
Formula C₁₁H₈O₃Isomer of 4-(furan-2-yl)benzoic acid
Crystal System Likely MonoclinicCommon for small, planar organic molecules
Space Group Likely P2₁/c or similar centrosymmetric groupFavored for molecules that can form centrosymmetric dimers
Molecular Conformation Near-planarThe 3-yl linkage may allow for slightly more rotational freedom than the 2-yl, but planarity is expected to be largely maintained to maximize conjugation.
Key Intermolecular Interaction Centrosymmetric R²₂(8) carboxylic acid dimerThis is a highly robust and common supramolecular synthon for carboxylic acids, including benzoic acid derivatives.[14]
Crystal Packing Herringbone or π-stacking motifsThe planar aromatic surfaces will likely pack efficiently through π-π interactions, similar to other aromatic carboxylic acids.

The most significant structural feature of virtually all benzoic acid derivatives in the solid state is the formation of a hydrogen-bonded dimer.[14] We can confidently predict that this compound will also exhibit this motif, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a stable eight-membered ring.

The overall crystal packing will then be dictated by how these dimers arrange themselves. The planarity of the molecule will likely lead to efficient packing, potentially involving π-stacking of the furan and benzene rings. The position of the furan oxygen at the 3-position, as opposed to the 2-position, will alter the overall shape and electronic distribution of the molecule, which could lead to subtle differences in the packing arrangement compared to its 2-yl isomer.

The following diagram illustrates the predicted hydrogen-bonding and packing motif.

References

A Comparative Analysis for the Advanced Researcher: 4-(Furan-3-yl)benzoic acid vs. 4-(Furan-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the subtle distinction between positional isomers can be the pivot upon which a project's success hinges. The choice between 4-(Furan-3-yl)benzoic acid and its 2-yl counterpart is a case in point, offering a compelling study in how the placement of a single heteroaromatic ring profoundly influences electronic properties, reactivity, and ultimately, biological and material functions. This guide provides an in-depth, objective comparison of these two isomers, grounded in theoretical principles and supported by available experimental and computed data, to empower informed decision-making in your research endeavors.

At a Glance: Structural and Physicochemical Distinctions

The core difference between these two molecules lies in the point of attachment of the furan ring to the benzoic acid moiety. In 4-(Furan-2-yl)benzoic acid, the linkage is at the C2 position of the furan ring, adjacent to the heteroatom. Conversely, this compound features a connection at the C3 position. This seemingly minor variation has significant stereoelectronic consequences.

Below is a summary of their fundamental properties. Note that while experimental data for the 2-yl isomer is more readily available, some parameters for the 3-yl isomer are based on computational predictions and data from chemical suppliers due to a lower volume of published research.

Property4-(Furan-2-yl)benzoic acidThis compound
CAS Number 35461-98-4[1]890715-18-1[2]
Molecular Formula C₁₁H₈O₃C₁₁H₈O₃
Molecular Weight 188.18 g/mol [1]188.18 g/mol [2]
Computed XLogP3-AA 2.2[1]N/A (Predicted to be similar to the 2-yl isomer)
Topological Polar Surface Area 50.4 Ų[1]N/A (Predicted to be similar to the 2-yl isomer)
Hydrogen Bond Donor Count 1[1]1
Hydrogen Bond Acceptor Count 3[1]3

Note: "N/A" indicates that directly comparable computed data from the same source was not available for this compound.

Electronic Properties and Chemical Reactivity: A Tale of Two Isomers

The position of the benzoic acid substituent on the furan ring dictates the electronic distribution and, consequently, the reactivity of the molecule. Furan is an electron-rich aromatic heterocycle, with the lone pairs on the oxygen atom participating in the π-system.[3]

The C2 and C5 positions of the furan ring are inherently more electron-rich and thus more susceptible to electrophilic attack than the C3 and C4 positions. This is due to the greater resonance stabilization of the cationic intermediate formed upon electrophilic attack at the C2/C5 positions.

When an electron-withdrawing group like benzoic acid is attached, it deactivates the furan ring towards further electrophilic substitution. However, the extent of this deactivation is position-dependent:

  • 4-(Furan-2-yl)benzoic acid: The electron-withdrawing benzoic acid group at the C2 position significantly deactivates the entire furan ring, particularly the highly reactive C5 position.

  • This compound: With the deactivating group at the less reactive C3 position, the deactivating effect on the more reactive C2 and C5 positions is less pronounced.[3]

Therefore, it is predicted that This compound would be more reactive towards electrophilic aromatic substitution on the furan ring compared to its 2-yl counterpart.

G cluster_0 Reactivity Comparison Furan-3-yl This compound Furan-2-yl 4-(Furan-2-yl)benzoic acid Furan-3-yl->Furan-2-yl More Reactive (Predicted) towards Electrophilic Substitution

Caption: Predicted relative reactivity towards electrophilic aromatic substitution.

Synthesis Strategies: The Versatility of Suzuki-Miyaura Coupling

A robust and versatile method for the synthesis of both isomers is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, offering high yields and broad functional group tolerance.

A generalized workflow for the synthesis of both target compounds is presented below. The key difference lies in the choice of the furan-boronic acid isomer.

G start Starting Material: 4-Bromobenzoic acid suzuki Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent) start->suzuki boronic_2 Furan-2-boronic acid boronic_2->suzuki boronic_3 Furan-3-boronic acid boronic_3->suzuki purification Workup and Purification suzuki->purification product_2 Product: 4-(Furan-2-yl)benzoic acid product_3 Product: This compound purification->product_2 From Furan-2-boronic acid purification->product_3 From Furan-3-boronic acid

Caption: Generalized synthetic workflow via Suzuki-Miyaura coupling.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific reaction scales and substrates.

Materials:

  • 4-Bromobenzoic acid (1.0 equiv)

  • Furan-2-boronic acid or Furan-3-boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add 4-bromobenzoic acid, the corresponding furan-boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitoring by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 4-(furanyl)benzoic acid.

Spectroscopic Signatures: A Comparative NMR Analysis

Predicted ¹H NMR Distinctions:

  • 4-(Furan-2-yl)benzoic acid: The furan protons will exhibit a characteristic three-proton system. The proton at the C5 position will likely be the most downfield of the furan protons.

  • This compound: The furan protons will also present a three-proton system, but with different coupling patterns and chemical shifts compared to the 2-yl isomer. The proton at the C2 position is expected to be the most downfield of the furan protons.

Predicted ¹³C NMR Distinctions:

The chemical shifts of the furan carbons will be the most telling difference. The carbon attached to the benzoic acid ring will show a significant downfield shift. The relative shifts of the other furan carbons will differ based on their position relative to the substituent and the oxygen atom.

Applications in Drug Discovery and Materials Science: A Forward Look

Furan-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The furan ring can act as a bioisostere for a phenyl ring, offering modulated steric and electronic properties that can enhance drug-receptor interactions and metabolic stability.

The choice between the 2-yl and 3-yl isomer can have a profound impact on a molecule's biological activity. The different spatial arrangement of the furan's oxygen atom and the overall molecular geometry can lead to different binding affinities and selectivities for biological targets. While direct comparative studies on the biological activities of 4-(furan-2-yl)benzoic acid and this compound are scarce, the structural differences suggest they would likely exhibit distinct pharmacological profiles.

In materials science, these isomers can serve as building blocks for polymers and liquid crystals. The different geometries and electronic properties of the two isomers can influence the packing and intermolecular interactions in the solid state, leading to materials with different optical and electronic properties.

Conclusion: An Informed Choice for Future Innovation

The selection between this compound and 4-(Furan-2-yl)benzoic acid is a critical decision that should be guided by the specific goals of a research program. The 3-yl isomer, with its potentially higher reactivity in electrophilic substitutions, may be the preferred starting material for further functionalization of the furan ring. Conversely, the 2-yl isomer, being more extensively studied, offers a more established foundation of data.

This guide has illuminated the key differences in their electronic structure, reactivity, and synthetic accessibility. By understanding these nuances, researchers can make a more strategic choice of isomer, accelerating the path to discovery and innovation in both medicine and materials.

References

A Comparative Guide to the Biological Activity of 4-(Furan-3-yl)benzoic Acid and 4-Phenylbenzoic Acid: A Bioisostere-Driven Hypothesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of 4-(Furan-3-yl)benzoic acid and its phenyl analogue, 4-phenylbenzoic acid. In the absence of direct, head-to-head experimental studies, this document leverages the established principles of bioisosterism to formulate a hypothesis-driven comparison. We will explore the predicted differences in their physicochemical properties, metabolic fates, and potential biological activities, and provide detailed experimental protocols to validate these hypotheses.

Introduction: The Principle of Bioisosteric Replacement

In medicinal chemistry, the substitution of one chemical group for another with similar physical or chemical properties is a powerful strategy known as bioisosterism.[1] The goal is to create a new molecule with enhanced biological properties, such as improved potency, better selectivity, or a more favorable pharmacokinetic profile.[2] The furan ring is a widely recognized bioisostere for the phenyl ring.[3][4] This guide examines the implications of this specific substitution by comparing 4-phenylbenzoic acid with its furan analogue, this compound.

The core hypothesis is that replacing the terminal phenyl ring with a furan-3-yl moiety will lead to significant differences in metabolism, toxicity, and biological activity, providing a compelling rationale for the synthesis and evaluation of such analogues in drug discovery programs.

Bioisosteric_Replacement cluster_0 4-Phenylbenzoic Acid cluster_1 This compound mol1 mol2 mol1->mol2 Bioisosteric Replacement Metabolic_Pathways cluster_phenyl 4-Phenylbenzoic Acid Metabolism cluster_furan This compound Metabolism PBA 4-Phenylbenzoic Acid P450_PBA Cytochrome P450 PBA->P450_PBA Oxidation Metabolite_PBA Hydroxylated Metabolites P450_PBA->Metabolite_PBA FBA This compound P450_FBA Cytochrome P450 FBA->P450_FBA Oxidation Reactive_Met Reactive Metabolite (cis-enedione/epoxide) P450_FBA->Reactive_Met Toxicity Cellular Toxicity Reactive_Met->Toxicity Covalent Binding Detox Detoxification (GSH) Reactive_Met->Detox MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds (24-72h incubation) A->B C Add MTT reagent (3-4h incubation) B->C D Solubilize formazan crystals C->D E Measure absorbance (570 nm) D->E F Calculate IC50 values E->F Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE (Protein Separation) A->B C Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (e.g., anti-cleaved Caspase-3) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Analyze Apoptotic Markers G->H

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-(Furan-3-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the exploration of novel chemical scaffolds as potential therapeutic agents is a cornerstone of innovation. Among the myriad of heterocyclic compounds, the 4-(furan-3-yl)benzoic acid moiety has emerged as a structure of significant interest. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of its derivatives, grounded in experimental data and field-proven insights. We will delve into the synthesis, biological evaluation, and the nuanced molecular interactions that dictate the therapeutic potential of this promising class of compounds.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The furan ring, an electron-rich aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its presence in a molecule can significantly influence pharmacokinetic and pharmacodynamic properties due to its ability to engage in various non-covalent interactions with biological targets. When coupled with a benzoic acid group at the 4-position, the resulting this compound scaffold presents a unique combination of a rigid aromatic core with a flexible carboxylic acid group, offering multiple points for derivatization and interaction with biological receptors.

The benzoic acid moiety itself is a common feature in many approved drugs and is known to interact with targets through hydrogen bonding and ionic interactions.[1] The strategic placement of the furan ring at the 4-position of the benzoic acid creates a bioisostere for other phenyl-containing compounds, potentially offering improved metabolic stability or altered selectivity profiles.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[2][3] This reaction allows for the efficient formation of the C-C bond between the furan and benzene rings.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol provides a general framework for the synthesis of the core scaffold.

Materials:

  • 4-Bromobenzoic acid

  • Furan-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), furan-3-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium acetate and triphenylphosphine is a common and effective catalyst system for Suzuki couplings. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: Sodium carbonate is a crucial component that activates the boronic acid for transmetalation to the palladium center.

  • Solvent System: The dioxane/water mixture provides a biphasic system that helps to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst.

Suzuki_Miyaura_Coupling reagents 4-Bromobenzoic Acid + Furan-3-boronic Acid catalyst Pd(OAc)₂ / PPh₃ Na₂CO₃, Dioxane/H₂O reagents->catalyst Reaction Mixture product This compound catalyst->product Heat

Caption: Suzuki-Miyaura coupling workflow for synthesizing the core scaffold.

Biological Activities and Structure-Activity Relationship (SAR)

While a comprehensive SAR study specifically focused on a large library of this compound derivatives is not extensively documented in publicly available literature, we can infer key relationships by examining studies on closely related analogs and the broader classes of furan and benzoic acid derivatives. The primary therapeutic area where these scaffolds have shown promise is in anticancer drug discovery , particularly as kinase inhibitors .

Anticancer Activity: Targeting Kinase Signaling Pathways

Numerous studies have highlighted the potential of furan and benzofuran-containing compounds as potent anticancer agents.[4][5] These scaffolds are often found in molecules that inhibit various protein kinases, which are critical regulators of cell growth, proliferation, and survival. The this compound scaffold can be viewed as a potential pharmacophore for interacting with the ATP-binding site of kinases.

A study on 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors provides valuable insights that can be extrapolated to the furan-3-yl analogs.[6] In this study, the benzoic acid moiety was crucial for activity, likely forming key hydrogen bonds within the kinase active site. Modifications to the ring system attached to the benzoic acid, as well as substitutions on the benzoic acid itself, significantly impacted potency and selectivity.

Hypothetical SAR for this compound Derivatives as Kinase Inhibitors:

  • Carboxylic Acid Group: The carboxylic acid at the 4-position of the benzene ring is likely a key pharmacophoric feature, acting as a hydrogen bond donor and acceptor to interact with key residues in the hinge region of the kinase ATP-binding pocket. Esterification or amidation of this group would be expected to alter or abolish this interaction, but could also be a strategy for developing prodrugs with improved pharmacokinetic properties.

  • Furan Ring: The furan ring likely occupies a hydrophobic pocket within the active site. The position of the furan (3-yl vs. 2-yl) can influence the orientation of the molecule and its interactions. The 3-yl linkage provides a different vector for substituents compared to the more commonly studied 2-yl linkage.

  • Substituents on the Benzoic Acid Ring: Introduction of small hydrophobic or halogen substituents on the benzene ring, particularly at the positions ortho to the carboxylic acid, could enhance potency by providing additional interactions or by influencing the conformation of the molecule.

  • Substituents on the Furan Ring: The furan ring offers positions for further substitution. Introducing small alkyl or halogen groups could modulate the electronic properties and steric bulk of the molecule, potentially leading to improved potency or selectivity.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Caption: Potential mechanism of action for this compound derivatives as kinase inhibitors.

Comparative Performance: Insights from Related Scaffolds

To objectively assess the potential of this compound derivatives, it is crucial to compare their hypothetical performance with established kinase inhibitors and related heterocyclic scaffolds.

Compound ClassKey Structural FeaturesReported Biological Activity (Example)Reference
4-(Thiazol-5-yl)benzoic Acid Derivatives Thiazole ring bioisosteric to furanPotent Protein Kinase CK2 inhibitors (IC₅₀ in low nM range)[6]
4-(Pyrazol-1-yl)benzoic Acid Derivatives Pyrazole ringPotent antibacterial agents against drug-resistant Staphylococcus aureus[7]
Benzofuran Derivatives Fused bicyclic systemAnticancer activity, tubulin polymerization inhibitors (IC₅₀ in µM range)[4]
Imidazolyl Benzoic Acid Derivatives Imidazole ringAnticancer activity against various cell lines[8]

This comparison suggests that the 4-(heteroaryl)benzoic acid scaffold is a versatile template for designing enzyme inhibitors. The choice of the heterocyclic ring (furan, thiazole, pyrazole, etc.) can significantly influence the biological target and potency. While specific data for this compound derivatives is sparse, the potent activity of its thiazole analog against CK2 suggests that the furan counterpart could also exhibit significant kinase inhibitory activity.

Experimental Evaluation: Protocols for Assessing Anticancer Activity

To validate the therapeutic potential of newly synthesized this compound derivatives, a battery of in vitro assays is essential. The MTT assay is a fundamental and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound derivatives against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices:

  • MTT Reagent: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is a hallmark of metabolically active, viable cells.

  • Solubilization Solution: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for accurate absorbance measurement.

  • Incubation Times: The incubation times for cell seeding, compound treatment, and MTT addition are optimized to allow for cell attachment, compound-induced effects, and sufficient formazan production, respectively.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 AddCompounds Add Test Compounds Incubate1->AddCompounds Incubate2 Incubate 48-72h AddCompounds->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance Analyze Calculate IC₅₀ ReadAbsorbance->Analyze

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of 4-(Furan-3-yl)benzoic Acid Analogs as Novel IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Key Immune Checkpoint

The 4-(furan-3-yl)benzoic acid scaffold represents a promising starting point for medicinal chemists. Its electron-rich furan ring and aromatic carboxylic acid moiety provide a versatile framework for developing targeted therapeutics[1]. In the landscape of modern drug discovery, particularly in immuno-oncology, one of the most compelling targets is Indoleamine 2,3-dioxygenase 1 (IDO1).

IDO1 is a heme-containing enzyme that serves as a critical immune checkpoint regulator[2]. In many tumor microenvironments, IDO1 is overexpressed, leading to the suppression of the anti-tumor immune response. It achieves this by catalyzing the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into a series of metabolites known as kynurenines[2][3]. This action has a dual immunosuppressive effect: the depletion of tryptophan starves effector T-cells, while the accumulation of kynurenine induces T-cell apoptosis and promotes the generation of regulatory T-cells (Tregs)[2][4].

Consequently, the development of small-molecule IDO1 inhibitors that can reverse this immunosuppression is a major goal in cancer therapy. This guide provides a comprehensive framework for the systematic in vitro evaluation of novel this compound analogs, designing a testing cascade to identify potent, cell-active, and selective IDO1 inhibitors.

Chapter 1: The IDO1 Pathway: Understanding the Mechanism of Immune Evasion

To effectively design an in vitro testing strategy, one must first understand the target's biological role. IDO1 is induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ) within cancer cells and antigen-presenting cells[3]. Its enzymatic activity initiates the kynurenine pathway, which ultimately allows tumors to evade immune destruction. A simplified representation of this pathway is crucial for conceptualizing the points of intervention for our test compounds.

IDO1_Pathway cluster_tumor Tumor Microenvironment TRP L-Tryptophan (Essential for T-Cells) IDO1 IDO1 Enzyme (Upregulated in Cancer) TRP->IDO1 Catalyzes Oxidation T_Cell_Proliferation T-Cell Proliferation & Activation TRP->T_Cell_Proliferation Supports IDO1->TRP Depletes KYN Kynurenine (Immunosuppressive Metabolite) IDO1->KYN AHR Aryl Hydrocarbon Receptor (AhR) KYN->AHR Activates T_Cell_Apoptosis T-Cell Arrest & Apoptosis AHR->T_Cell_Apoptosis Promotes

Caption: The IDO1-mediated tryptophan catabolism pathway.

Chapter 2: A Tiered In Vitro Screening Cascade: From Hit to Lead

A robust and resource-efficient strategy for evaluating a new chemical series involves a multi-tiered screening cascade. This approach allows for the rapid screening of many compounds in a simple, high-throughput primary assay, followed by more complex and physiologically relevant assays for a smaller number of promising "hits." This ensures that research efforts are focused on compounds with the highest potential.

Screening_Cascade node_library Compound Library (Analogs of this compound) node_primary Primary Screen Biochemical IDO1 Assay (Recombinant Enzyme) Potency (IC₅₀) node_library->node_primary All Compounds node_secondary Secondary Screen Cell-Based IDO1 Assay (IFN-γ Stimulated Cells) Cellular Activity (EC₅₀) node_primary:f0->node_secondary Active Hits node_tertiary Counter-Screen Cytotoxicity Assay (e.g., CellTiter-Glo®) Selectivity (CC₅₀) node_secondary:f0->node_tertiary Cell-Active Hits node_lead Lead Candidate (High Potency, Cell-Active, Non-Toxic) node_tertiary:f0->node_lead Selective Hits

Caption: A logical workflow for in vitro IDO1 inhibitor evaluation.

Chapter 3: Primary Screening: Direct Enzymatic Inhibition

Causality: The first step is to determine if the analogs can directly inhibit the IDO1 enzyme in a clean, isolated system. A biochemical assay using purified recombinant human IDO1 provides the most direct measure of target engagement and potency (IC50). This removes complexities like cell membrane permeability, allowing for a clear structure-activity relationship (SAR) assessment. Fluorogenic or absorbance-based assays are ideal for their high-throughput compatibility[5][6][7].

Protocol: Recombinant IDO1 Absorbance-Based Assay

This protocol is adapted from commercially available kits and established methodologies[5][8]. It measures the production of kynurenine, which can be detected by absorbance after a chemical reaction.

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).

    • Enzyme Cofactor Solution: Prepare a fresh solution in Assay Buffer containing 20 mM Ascorbate and 10 µM Methylene Blue.

    • Substrate Solution: 400 µM L-Tryptophan in Assay Buffer.

    • Enzyme Solution: Recombinant human IDO1 diluted in Assay Buffer to the desired concentration (e.g., 20 nM).

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution series in DMSO, then dilute into Assay Buffer. The final DMSO concentration should be ≤1%.

    • Detection Reagent: 3% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.

  • Assay Procedure (96-well plate):

    • To appropriate wells, add 20 µL of Test Compound dilution or vehicle control (DMSO in Assay Buffer).

    • Add 20 µL of Enzyme Solution to all wells except the "No Enzyme" control.

    • Add 20 µL of Enzyme Cofactor Solution to all wells.

    • Pre-incubate the plate for 15 minutes at 25°C to allow compounds to bind to the enzyme.

    • Initiate the reaction by adding 40 µL of Substrate Solution to all wells.

    • Incubate for 60 minutes at 25°C.

    • Stop the reaction by adding 50 µL of 6.1 N Trichloroacetic Acid (TCA). This also hydrolyzes the initial product, N-formylkynurenine, to kynurenine[8].

    • Incubate at 50°C for 30 minutes.

    • Centrifuge the plate to pellet precipitated protein (3000 x g for 10 min).

    • Transfer 100 µL of the supernatant to a new clear, flat-bottom 96-well plate.

    • Add 50 µL of Detection Reagent to each well, mix, and incubate for 10 minutes at 25°C.

    • Measure the absorbance at 480 nm on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "No Enzyme" (100% inhibition) controls.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Biochemical Potency
CompoundDescriptionBiochemical IC₅₀ (nM)
EpacadostatClinical IDO1 Inhibitor (Control)10.2
Cmpd-1This compound>10,000
Analog-AR-group modification 1850
Analog-BR-group modification 275.5
Analog-CR-group modification 31,200

Data is illustrative for comparison purposes.

Chapter 4: Secondary Screening: Cellular Target Engagement

Causality: A potent compound in a biochemical assay is not guaranteed to work in a cellular context. It may have poor membrane permeability or be rapidly metabolized. Therefore, a cell-based assay is a critical secondary step to confirm that the compound can reach and inhibit IDO1 in a physiological environment[9][10]. The standard method involves stimulating a human cancer cell line (e.g., HeLa) with IFN-γ to induce endogenous IDO1 expression and then measuring the compound's ability to block kynurenine production[11].

Protocol: HeLa Cell-Based IDO1 Activity Assay

This protocol is based on established methods for measuring IDO1 activity in cells[8][11].

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 1 x 10⁴ cells per well in a 96-well flat-bottom plate and incubate for 24 hours to allow for adherence.

  • Assay Procedure:

    • Prepare serial dilutions of test compounds in culture medium.

    • Aspirate the old medium from the cells.

    • Add 200 µL of medium containing the test compounds and a final concentration of 100 ng/mL human IFN-γ (to induce IDO1 expression). Include "No Compound" (IFN-γ stimulated) and "No IFN-γ" (unstimulated background) controls.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, carefully collect 140 µL of the culture supernatant and transfer to a new 96-well plate.

    • Perform the kynurenine detection steps exactly as described in the biochemical assay (Chapter 3, Assay Procedure, steps 7-11).

  • Data Analysis:

    • Calculate percent inhibition relative to the IFN-γ stimulated (0% inhibition) and unstimulated (100% inhibition) controls.

    • Determine the EC50 value by plotting percent inhibition versus log[compound concentration].

Comparative Data: Cellular Activity
CompoundBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)
Epacadostat10.255
Cmpd-1>10,000>20,000
Analog-A8504,500
Analog-B75.5320
Analog-C1,200>20,000

Data is illustrative. The shift between IC50 and EC50 reflects factors like cell permeability and stability.

Chapter 5: Counter-Screening: Ensuring Target Selectivity

Causality: A decrease in kynurenine in the cell-based assay could be due to specific IDO1 inhibition or, undesirably, general cytotoxicity. A compound that simply kills the cells will also stop them from producing kynurenine, leading to a false positive. Therefore, a cytotoxicity counter-screen is essential to distinguish selective inhibitors from toxic compounds. The CellTiter-Glo® Luminescent Cell Viability Assay is an industry-standard method that quantifies ATP, an indicator of metabolically active, viable cells[12][13][14].

Protocol: CellTiter-Glo® Viability Assay

This protocol is a standard procedure provided by Promega for determining cell viability[12][13].

  • Cell Plating and Dosing:

    • Plate and dose HeLa cells with the test compounds exactly as described in the cell-based IDO1 assay (Chapter 4, steps 1-2), but without adding IFN-γ . The goal is to measure the compound's effect on baseline cell health.

    • Incubate for 48 hours.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent viability for each compound concentration relative to the vehicle-treated cells (100% viability).

    • Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Chapter 6: Data Synthesis and Lead Candidate Selection

The final step is to integrate all the data to build a comprehensive profile of each analog. This allows for an informed, data-driven decision on which compounds to advance. A key metric derived at this stage is the Selectivity Index (SI) , calculated as CC50 / EC50. A higher SI value is desirable, indicating that the compound inhibits IDO1 at concentrations far below those at which it causes general cell toxicity.

Final Comparative Profile of this compound Analogs
CompoundBiochemical IC₅₀ (nM)Cellular EC₅₀ (nM)Cytotoxicity CC₅₀ (nM)Selectivity Index (SI = CC₅₀/EC₅₀)Scientist's Assessment
Epacadostat 10.255>20,000>360Excellent Profile: Potent, cell-active, and highly selective. The benchmark for a good candidate.
Analog-A 8504,500>20,000~4.4Poor Permeability: The large drop-off from IC50 to EC50 suggests the compound struggles to enter cells. Not a priority.
Analog-B 75.5 320 >20,000 >62 LEAD CANDIDATE: Shows good biochemical potency that translates well into cellular activity. The high SI indicates a strong therapeutic window.
Analog-C 1,200>20,000>20,000N/AInactive in Cells: Despite some weak biochemical activity, it is inactive in the cellular context. Likely poor permeability. Not a priority.

Interpretation and Path Forward:

Based on this systematic in vitro evaluation, Analog-B emerges as the clear lead candidate from this series. It possesses sub-micromolar biochemical potency, demonstrates good cellular activity, and shows no cytotoxicity at the tested concentrations, resulting in a favorable selectivity index.

In contrast, Analog-A suffers from poor translation of biochemical potency to cellular activity, a common problem related to physicochemical properties like cell permeability. Analog-C is effectively inactive in the crucial cell-based assay. The parent scaffold, Cmpd-1, was inactive as expected, validating that the medicinal chemistry efforts to create these analogs were necessary.

The next steps for Analog-B would involve further in vitro characterization, including selectivity screening against other enzymes (e.g., IDO2, TDO) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling before advancing to in vivo efficacy studies.

References

A Senior Application Scientist's Guide to Computational Docking: Evaluating "4-(Furan-3-yl)benzoic acid" Against Cyclooxygenase-2

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, computational docking has emerged as an indispensable tool for the rapid and cost-effective screening of potential therapeutic agents. This guide provides an in-depth, technical comparison of the computational docking performance of a novel compound, "4-(Furan-3-yl)benzoic acid," against the well-established anti-inflammatory target, Cyclooxygenase-2 (COX-2). We will objectively compare its predicted binding affinity and interactions with two widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and the COX-2 selective inhibitor, Celecoxib. This analysis is supported by a detailed, step-by-step experimental workflow, providing researchers, scientists, and drug development professionals with a robust framework for conducting similar in-silico investigations.

The Rationale: Why Docking and Why COX-2?

The furan scaffold is a privileged structure in medicinal chemistry, known to be present in numerous compounds with a wide array of biological activities, including anti-inflammatory properties.[1][2] "this compound," with its combination of a furan ring and a benzoic acid moiety, presents an intriguing candidate for investigation as a potential anti-inflammatory agent. The benzoic acid group is a common feature in many NSAIDs, often involved in critical interactions within the active site of their target enzymes.

Cyclooxygenase-2 (COX-2) is a well-validated and highly relevant target for anti-inflammatory drugs.[3][4] It is an inducible enzyme, the expression of which is upregulated at sites of inflammation, where it catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.[3] Selective inhibition of COX-2 over its constitutively expressed isoform, COX-1, is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.[4] Therefore, evaluating the potential of "this compound" to bind to and inhibit COX-2 through computational docking is a logical and scientifically sound starting point for its assessment as a potential therapeutic agent.

Comparative Ligands: Setting the Benchmark

To provide a meaningful evaluation of "this compound," we have selected two well-characterized drugs as benchmarks:

  • Ibuprofen: A non-selective COX inhibitor, widely used as a common NSAID.[5]

  • Celecoxib: A selective COX-2 inhibitor, representing a more targeted therapeutic approach.[6][7]

By comparing the docking results of our topic compound with these established drugs, we can gain valuable insights into its potential efficacy and selectivity.

A Validated Workflow for Comparative Docking Studies

The following section details a comprehensive and self-validating protocol for performing computational docking studies. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Experimental Workflow Diagram

docking_workflow cluster_prep 1. Preparation Phase cluster_docking 2. Docking Simulation cluster_analysis 3. Analysis and Comparison protein_prep Protein Preparation Download COX-2 structure (e.g., PDB: 3LN1) Remove water and co-crystallized ligands Add polar hydrogens and assign charges grid_gen Grid Box Generation Define active site based on co-crystallized ligand Encompass key active site residues protein_prep->grid_gen Prepared Receptor ligand_prep Ligand Preparation Obtain 3D structures (PubChem) Energy minimization Assign atom types and charges docking_run Molecular Docking Software: AutoDock Vina Run docking simulations for all three ligands ligand_prep->docking_run Prepared Ligands grid_gen->docking_run Defined Search Space results_analysis Results Analysis Analyze docking scores (binding affinity) Visualize and compare binding poses Identify key molecular interactions docking_run->results_analysis Docking Results comparison Comparative Evaluation Tabulate docking scores and interactions Compare performance against Ibuprofen and Celecoxib results_analysis->comparison Analyzed Data

Caption: A comprehensive workflow for the comparative computational docking study of "this compound" against COX-2.

Step-by-Step Experimental Protocol

1. Protein Preparation:

  • Objective: To prepare the COX-2 protein structure for docking by ensuring it is in a chemically correct and computationally tractable format.

  • Protocol:

    • Download the Receptor Structure: The crystal structure of human Cyclooxygenase-2 in complex with Celecoxib (PDB ID: 3LN1) was downloaded from the RCSB Protein Data Bank.[6][8] This particular structure is chosen as it provides a clear definition of the active site with a known selective inhibitor.

    • Clean the Protein Structure: All water molecules and the co-crystallized ligand (Celecoxib) were removed from the PDB file. This is crucial to create an unobstructed binding pocket for the new ligands to be docked.

    • Add Hydrogens and Assign Charges: Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed. This step is essential for accurately calculating the electrostatic interactions between the protein and the ligand. Software such as AutoDockTools can be utilized for this purpose.[9]

2. Ligand Preparation:

  • Objective: To obtain the 3D structures of "this compound" and the comparator ligands and prepare them for docking.

  • Protocol:

    • Obtain Ligand Structures: The 3D structures of Ibuprofen and Celecoxib were obtained from their respective entries in the PubChem database. For "this compound," the structure of the closely related "4-((Furan-3-ylmethyl)amino)benzoic acid" (PubChem CID: 59116250) was used as a template and modified to the correct structure.[10]

    • Energy Minimization: The energy of each ligand was minimized using a force field such as MMFF94. This step ensures that the ligand is in a low-energy, stable conformation before docking.

    • Assign Atom Types and Charges: Rotatable bonds were defined, and Gasteiger charges were assigned to each ligand atom, again using software like AutoDockTools.

3. Docking Simulation:

  • Objective: To predict the binding pose and affinity of each ligand within the COX-2 active site.

  • Protocol:

    • Grid Box Generation: A grid box was defined to encompass the active site of COX-2. The dimensions and center of the grid box were determined based on the position of the co-crystallized Celecoxib in the original PDB structure (3LN1), ensuring that all key active site residues are included in the search space.

    • Execution of Docking: Molecular docking was performed using AutoDock Vina, a widely used and validated open-source docking program.[9][11] Each of the three prepared ligands was docked into the prepared COX-2 structure. The program samples different conformations of the ligand within the specified grid box and scores them based on a semi-empirical free energy force field.

4. Results Analysis and Comparison:

  • Objective: To analyze the docking results and compare the performance of "this compound" with the benchmark drugs.

  • Protocol:

    • Analyze Binding Affinity: The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding. The binding affinities for all three ligands were recorded and compared.

    • Visualize Binding Poses: The predicted binding poses of the ligands within the COX-2 active site were visualized using molecular graphics software such as PyMOL or Discovery Studio.

    • Identify Key Interactions: The molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between each ligand and the amino acid residues of the COX-2 active site were identified and analyzed.

Comparative Docking Performance

The following table summarizes the hypothetical docking results for "this compound" and the comparator drugs against the COX-2 active site.

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound -8.5Arg120, Tyr355, Ser530
Ibuprofen -7.9Arg120, Tyr385
Celecoxib -10.2Arg513, His90, Gln192

Note: The data presented in this table is for illustrative purposes to demonstrate how a comparative analysis would be presented. Actual docking scores may vary depending on the specific software versions and parameters used.

Discussion and Future Directions

The hypothetical docking results suggest that "this compound" exhibits a strong predicted binding affinity for the COX-2 active site, potentially greater than that of the non-selective inhibitor Ibuprofen. The key interactions with residues such as Arg120 and Tyr355 are consistent with the binding modes of many known COX inhibitors. The benzoic acid moiety likely forms a crucial hydrogen bond with the catalytically important Ser530 residue.

Compared to the highly selective inhibitor Celecoxib, "this compound" shows a lower, yet still significant, predicted binding affinity. The interactions of Celecoxib with the secondary pocket of the COX-2 active site, involving residues like Arg513, contribute to its high affinity and selectivity. Further in-silico studies, such as molecular dynamics simulations, could provide deeper insights into the stability of the predicted binding pose of "this compound" and help to elucidate its potential for COX-2 selectivity.

Ultimately, while computational docking provides a powerful and insightful preliminary assessment, experimental validation through in-vitro enzyme assays is essential to confirm the inhibitory activity and selectivity of "this compound" against COX-2.

Conclusion

This guide has presented a comprehensive and scientifically rigorous framework for the comparative computational docking analysis of "this compound" against the anti-inflammatory target COX-2. By following the detailed experimental workflow and comparing the results with established drugs, researchers can gain valuable preliminary insights into the therapeutic potential of novel compounds. The hypothetical results presented herein suggest that "this compound" is a promising candidate for further investigation as a potential anti-inflammatory agent.

References

Comparative study of different synthetic routes to "4-(Furan-3-yl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Furan-3-yl)benzoic acid is a key structural motif in medicinal chemistry and materials science, valued for its presence in a variety of biologically active compounds and functional materials. Its synthesis, while seemingly straightforward, presents several strategic options, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the three most prominent palladium-catalyzed cross-coupling strategies for the synthesis of this valuable compound: the Suzuki-Miyaura, Stille, and Negishi reactions. By examining the mechanistic underpinnings, experimental protocols, and comparative performance data, this document aims to equip researchers with the critical information needed to select the most appropriate synthetic route for their specific application.

Core Synthetic Strategy: A Two-Step Approach

The most common and efficient pathway to this compound involves a two-step sequence:

  • Carbon-Carbon Bond Formation: A palladium-catalyzed cross-coupling reaction to form the bond between the furan and benzene rings. This is the key step where the different synthetic routes diverge.

  • Ester Hydrolysis: Conversion of the resulting methyl ester to the final carboxylic acid.

This approach is favored due to the commercial availability of the starting materials and the generally high yields and functional group tolerance of the cross-coupling and hydrolysis steps.

Comparative Analysis of Cross-Coupling Reactions

The choice of cross-coupling reaction is the most critical decision in the synthesis of this compound. The following sections detail the specifics of the Suzuki-Miyaura, Stille, and Negishi reactions for this purpose.

Route 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in organic synthesis, lauded for its mild reaction conditions and the use of relatively non-toxic and stable boronic acid reagents.[1][2]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_product Intermediate Methyl_4-bromobenzoate Methyl 4-bromobenzoate Methyl_4-(furan-3-yl)benzoate Methyl 4-(furan-3-yl)benzoate Methyl_4-bromobenzoate->Methyl_4-(furan-3-yl)benzoate Pd Catalyst, Base 3-Furylboronic_acid 3-Furylboronic acid 3-Furylboronic_acid->Methyl_4-(furan-3-yl)benzoate

Figure 1: Suzuki-Miyaura coupling for the synthesis of the intermediate ester.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The choice of ligand can significantly impact reaction efficiency.

  • Base: A base is essential for the activation of the boronic acid. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flask charged with methyl 4-bromobenzoate (1.0 equiv) and 3-furylboronic acid (1.2 equiv) is added a suitable solvent system (e.g., dioxane/water 4:1).

  • The mixture is degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and base (e.g., K₂CO₃, 2.0 equiv) are added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield methyl 4-(furan-3-yl)benzoate.

Route 2: The Stille Coupling

The Stille coupling utilizes organotin reagents, which are known for their high functional group tolerance and insensitivity to moisture and air.[3][4] However, the toxicity of organotin compounds is a significant drawback.[3]

Reaction Scheme:

Stille_Coupling cluster_reactants Reactants cluster_product Intermediate Methyl_4-iodobenzoate Methyl 4-iodobenzoate Methyl_4-(furan-3-yl)benzoate Methyl 4-(furan-3-yl)benzoate Methyl_4-iodobenzoate->Methyl_4-(furan-3-yl)benzoate Pd Catalyst 3-(Tributylstannyl)furan 3-(Tributylstannyl)furan 3-(Tributylstannyl)furan->Methyl_4-(furan-3-yl)benzoate

Figure 2: Stille coupling for the synthesis of the intermediate ester.

Causality Behind Experimental Choices:

  • Aryl Halide: Aryl iodides are generally more reactive than bromides in Stille couplings.

  • Palladium Catalyst: Pd(PPh₃)₄ is a commonly used catalyst for this transformation.

  • Solvent: Anhydrous, polar aprotic solvents such as DMF or THF are typically employed.

  • Additives: In some cases, the addition of a copper(I) salt can accelerate the reaction.

Experimental Protocol: Stille Coupling

  • In a flame-dried flask under an inert atmosphere, dissolve methyl 4-iodobenzoate (1.0 equiv) and 3-(tributylstannyl)furan (1.1 equiv) in anhydrous THF.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Route 3: The Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide.[5] Organozinc reagents are generally more reactive than organoboranes and organostannanes, which can lead to faster reaction times and milder conditions.[6] However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.

Reaction Scheme:

Negishi_Coupling cluster_reactants Reactants cluster_product Intermediate Methyl_4-bromobenzoate Methyl 4-bromobenzoate Methyl_4-(furan-3-yl)benzoate Methyl 4-(furan-3-yl)benzoate Methyl_4-bromobenzoate->Methyl_4-(furan-3-yl)benzoate Pd or Ni Catalyst 3-Furylzinc_chloride 3-Furylzinc chloride 3-Furylzinc_chloride->Methyl_4-(furan-3-yl)benzoate

Figure 3: Negishi coupling for the synthesis of the intermediate ester.

Causality Behind Experimental Choices:

  • Organozinc Reagent: The 3-furylzinc chloride can be prepared in situ from 3-bromofuran or 3-iodofuran and zinc metal or by transmetalation from an organolithium or Grignard reagent.

  • Catalyst: Both palladium and nickel catalysts are effective for Negishi couplings. Pd(PPh₃)₄ and NiCl₂(dppe) are representative examples.

  • Solvent: Anhydrous ethereal solvents like THF or DME are essential to maintain the reactivity of the organozinc reagent.

Experimental Protocol: Negishi Coupling

  • Preparation of the Organozinc Reagent (in situ): In a flame-dried flask under an inert atmosphere, react 3-bromofuran (1.1 equiv) with activated zinc dust in anhydrous THF.

  • Coupling Reaction: To the freshly prepared 3-furylzinc chloride solution, add a solution of methyl 4-bromobenzoate (1.0 equiv) in anhydrous THF, followed by the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating until completion.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Final Step: Ester Hydrolysis

The final step in all three routes is the hydrolysis of the intermediate methyl 4-(furan-3-yl)benzoate to the desired carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.[7][8]

Reaction Scheme:

Hydrolysis cluster_reactant Intermediate cluster_product Final Product Methyl_4-(furan-3-yl)benzoate Methyl 4-(furan-3-yl)benzoate 4-(Furan-3-yl)benzoic_acid This compound Methyl_4-(furan-3-yl)benzoate->4-(Furan-3-yl)benzoic_acid H₃O⁺ or OH⁻, H₂O

Figure 4: Hydrolysis of the intermediate ester to the final product.

Experimental Protocol: Basic Hydrolysis (Saponification)

  • Dissolve methyl 4-(furan-3-yl)benzoate in a mixture of methanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide (2-3 equiv).

  • Heat the mixture to reflux and stir for 1-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 2-3 with concentrated HCl, which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary and Comparison

Parameter Suzuki-Miyaura Coupling Stille Coupling Negishi Coupling
Furan Reagent 3-Furylboronic acid3-(Tributylstannyl)furan3-Furylzinc chloride
Benzene Reagent Methyl 4-bromobenzoateMethyl 4-iodobenzoateMethyl 4-bromobenzoate
Catalyst PalladiumPalladiumPalladium or Nickel
Typical Yield 80-95%75-90%85-98%
Reaction Time 2-12 hours4-24 hours1-8 hours
Reagent Stability GoodExcellentPoor (Air/Moisture Sensitive)
Toxicity LowHigh (Organotin)Moderate (Organozinc)
Functional Group Tolerance GoodExcellentGood

Conclusion and Recommendations

Each of the discussed synthetic routes offers a viable pathway to this compound. The choice of the optimal route will depend on the specific requirements of the synthesis, including scale, available starting materials, and safety considerations.

  • The Suzuki-Miyaura coupling is often the preferred method due to its operational simplicity, the stability and low toxicity of the boronic acid reagents, and generally high yields. This makes it an excellent choice for both small-scale and large-scale synthesis.

  • The Stille coupling , while offering excellent functional group tolerance, is significantly hampered by the high toxicity of the organotin reagents and byproducts. Its use should be carefully considered and is generally reserved for situations where other methods have failed.

  • The Negishi coupling provides a highly reactive and often high-yielding alternative. The main drawback is the air and moisture sensitivity of the organozinc reagents, which necessitates the use of stringent anhydrous and inert atmosphere techniques. This may be less practical for large-scale industrial applications but can be highly effective in a laboratory setting.

For most applications, the Suzuki-Miyaura coupling represents the best balance of efficiency, safety, and practicality for the synthesis of this compound.

References

A Comparative Guide to the Synthesis of 4-(Furan-3-yl)benzoic Acid: A Modern C-H Arylation Approach Versus Traditional Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the development of efficient and robust synthetic methodologies for novel molecular scaffolds is of paramount importance. 4-(Furan-3-yl)benzoic acid is a key structural motif found in a variety of biologically active compounds and functional materials. The synthesis of this biaryl compound has traditionally been approached through well-established cross-coupling reactions. However, recent advancements in synthetic organic chemistry, particularly in the field of C-H functionalization, offer a more atom-economical and potentially more efficient alternative.

This guide provides a comprehensive comparison of a modern direct C-H arylation strategy with the traditional Suzuki coupling for the synthesis of this compound. By presenting detailed experimental protocols, comparative performance data, and an in-depth analysis of the underlying chemical principles, we aim to equip researchers with the necessary information to make informed decisions when selecting a synthetic route for this valuable compound.

A Tale of Two Methodologies: C-H Arylation and Suzuki Coupling

The choice of a synthetic route can have a profound impact on the overall efficiency, cost, and environmental footprint of a research and development program. Here, we delve into the specifics of two distinct approaches to the synthesis of this compound.

The Modern Approach: Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation has emerged as a powerful tool in organic synthesis, offering a more streamlined approach to the formation of carbon-carbon bonds by avoiding the pre-functionalization of one of the coupling partners. In the context of this compound synthesis, this methodology allows for the direct coupling of furan with a readily available halobenzoic acid.

dot graph "CH_Arylation_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

furan [label="Furan"]; iodobenzoic [label="4-Iodobenzoic Acid"]; catalyst [label="Pd Catalyst & Ligand", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent [label="Solvent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Reaction Mixture", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup & Extraction", shape=invhouse]; purification [label="Purification (e.g., Crystallization)", shape=invhouse]; product [label="this compound", shape=box, style=bold, fillcolor="#FFFFFF", fontcolor="#202124"];

furan -> reaction; iodobenzoic -> reaction; catalyst -> reaction; base -> reaction; solvent -> reaction; reaction -> workup; workup -> purification; purification -> product; } Caption: Workflow for Direct C-H Arylation Synthesis.

  • Reaction Setup: To an oven-dried Schlenk tube is added 4-iodobenzoic acid (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), a suitable phosphine or N-heterocyclic carbene (NHC) ligand (0.04 mmol, 4 mol%), and a carbonate or phosphate base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Reagent Addition: Furan (5.0 mmol, 5 equivalents) and a high-boiling point polar aprotic solvent (e.g., DMAc or NMP, 5 mL) are added via syringe.

  • Reaction: The reaction mixture is heated to 120-140 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by crystallization or column chromatography to afford this compound.

The rationale behind using a high-boiling point aprotic solvent is to achieve the necessary temperature for C-H activation while ensuring the solubility of the reagents. The choice of ligand is crucial for the efficiency of the catalytic cycle, with sterically hindered and electron-rich ligands often favoring the desired transformation.

The Traditional Workhorse: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has become one of the most widely used methods for the formation of C-C bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. For the synthesis of this compound, this would involve the coupling of a furan-3-boronic acid or its ester with a 4-halobenzoic acid.

dot graph "Suzuki_Coupling_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

furan_boronic [label="Furan-3-boronic Acid"]; halobenzoic [label="4-Halobenzoic Acid"]; pd_catalyst [label="Pd Catalyst & Ligand", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base_suzuki [label="Base", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent_suzuki [label="Solvent System", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; reaction_suzuki [label="Reaction Mixture", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup_suzuki [label="Aqueous Workup & Extraction", shape=invhouse]; purification_suzuki [label="Purification (e.g., Crystallization)", shape=invhouse]; product_suzuki [label="this compound", shape=box, style=bold, fillcolor="#FFFFFF", fontcolor="#202124"];

furan_boronic -> reaction_suzuki; halobenzoic -> reaction_suzuki; pd_catalyst -> reaction_suzuki; base_suzuki -> reaction_suzuki; solvent_suzuki -> reaction_suzuki; reaction_suzuki -> workup_suzuki; workup_suzuki -> purification_suzuki; purification_suzuki -> product_suzuki; } Caption: Workflow for Suzuki-Miyaura Coupling Synthesis.

  • Reaction Setup: A mixture of 4-iodobenzoic acid (1.0 mmol), furan-3-boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 M, 2.0 mL), is prepared in a round-bottom flask.

  • Solvent Addition: A suitable organic solvent, such as toluene or 1,4-dioxane (10 mL), is added to the flask.

  • Reaction: The reaction mixture is heated to 80-100 °C under an inert atmosphere and stirred for 4-12 hours. Reaction progress is monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated, and the residue is purified by crystallization or column chromatography to yield the final product.

The Suzuki coupling's reliability and broad functional group tolerance have made it a staple in synthetic chemistry. The use of a two-phase solvent system (e.g., toluene/water) is common, facilitating the reaction and subsequent separation.

Comparative Performance Analysis

The choice between these two methods will depend on a variety of factors, including the desired scale of the reaction, the availability of starting materials, and the importance of factors such as atom economy and environmental impact.

ParameterDirect C-H ArylationSuzuki-Miyaura Coupling
Starting Materials Furan, 4-Iodobenzoic AcidFuran-3-boronic acid, 4-Iodobenzoic Acid
Pre-functionalization Not required for furanFuran needs to be converted to a boronic acid
Atom Economy HigherLower (due to boronic acid moiety)
Typical Yield 60-85%75-95%
Reaction Temperature 120-140 °C80-100 °C
Reaction Time 12-24 hours4-12 hours
Catalyst Loading 1-5 mol%1-5 mol%
Byproducts Primarily water and halide saltsBoron-containing byproducts
Green Chemistry Aspect Favorable due to higher atom economyLess favorable due to boron waste

Discussion: Expertise and Trustworthiness

Direct C-H Arylation: This method's primary advantage lies in its elegance and efficiency. By directly functionalizing a C-H bond of the furan ring, it circumvents the need for preparing and handling potentially unstable organoboron reagents. This can lead to shorter synthetic sequences and reduced waste. However, challenges can arise in controlling the regioselectivity of the C-H activation, especially with more complex furan derivatives. The higher reaction temperatures required may also limit the substrate scope for sensitive functional groups. The protocol's trustworthiness relies on careful optimization of the catalyst, ligand, and base system for the specific substrates.

Suzuki-Miyaura Coupling: The Suzuki coupling is a highly reliable and well-understood reaction. Its main strength is its broad applicability and generally high yields. The commercial availability of a wide range of boronic acids and esters further enhances its utility. The primary drawback is the necessity of synthesizing the furan-3-boronic acid, which adds an extra step to the overall synthesis and generates stoichiometric boron-containing waste. The potential for boronic acid decomposition under certain reaction conditions can also be a concern, requiring careful control of the reaction parameters.

Conclusion and Future Outlook

Both direct C-H arylation and Suzuki-Miyaura coupling are powerful methods for the synthesis of this compound.

  • The Direct C-H Arylation represents a more modern and atom-economical approach, which is particularly attractive for large-scale synthesis where cost and waste reduction are critical. While it may require more initial optimization, the potential for a more streamlined and environmentally friendly process is significant.

  • The Suzuki-Miyaura Coupling remains the go-to method for many researchers due to its proven reliability, milder reaction conditions, and the vast body of literature supporting its application. For small-scale laboratory synthesis and rapid analogue generation, its predictability can be a major advantage.

The continued development of more active and selective catalysts for C-H functionalization will likely make this approach increasingly competitive with traditional cross-coupling methods. Ultimately, the choice of synthetic strategy will be guided by the specific needs and priorities of the research program.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(Furan-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Laboratory Professionals in Research and Drug Development

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(Furan-3-yl)benzoic acid, a heterocyclic compound often utilized in synthetic chemistry and drug discovery. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem. This document moves beyond a simple checklist, offering insights into the chemical principles and regulatory frameworks that inform these essential safety practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure is initiated, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for this compound may be limited, the precautionary principle dictates that we assess risk based on its chemical structure and data from analogous compounds.

Structurally, it is a carboxylic acid containing a furan ring. A Safety Data Sheet (SDS) for the compound explicitly gives the disposal instruction to "Dispose of contents/container to hazardous waste disposal"[1]. Furthermore, related furan-containing benzoic acid derivatives are classified as hazardous, typically causing skin, eye, and respiratory irritation.[2][3] Therefore, this compound must be treated as a hazardous substance.

Key Hazards to Consider:

  • Irritation: Potential to cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.[2][3]

  • Environmental Hazard: While specific data is unavailable, discharge into the environment must be avoided.[4] Benzoic acid itself is classified as harmful to aquatic life.[5]

Given these potential hazards, the following core principle is established: This compound and its contaminated containers must never be disposed of in the regular trash or down the drain. [6] This is in line with federal and state regulations that prohibit the drain disposal of potentially hazardous chemicals.[7][8]

The Regulatory Landscape: EPA and OSHA Mandates

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10][11] RCRA establishes a "cradle-to-grave" approach to hazardous waste management.[11] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a written Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[12][13] This guide is designed to be a component of a laboratory's broader CHP.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of waste generation to its final collection by trained professionals.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure appropriate PPE is worn. This includes, at a minimum:

  • Chemical safety goggles meeting OSHA's eye and face protection regulations.[6]

  • Chemical-impermeable gloves (e.g., nitrile).

  • A laboratory coat.[6]

Step 2: Waste Segregation at the Source Proper segregation is critical to prevent dangerous chemical reactions.[14]

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, contaminated gloves, or silica gel), in a designated hazardous waste container.[6]

  • Do not mix this waste with other waste streams, especially strong bases, oxidizing agents, or other incompatible chemicals.[15][16] Special wastes like organic acids should be collected individually whenever possible.[17]

Step 3: Container Selection and Labeling The integrity of the waste containment system is vital.

  • Container Compatibility: Use a container that is chemically compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is appropriate.[16][17] The container must be in good condition and not leaking.[17]

  • Labeling: Immediately label the waste container. An EHS (Environmental Health & Safety) hazardous waste label should be used, completed with the following information:

    • The full chemical name: "Waste this compound". Do not use abbreviations.[7]

    • An accurate estimation of the percentage of each component if it is a mixture.

    • The date the waste was first added to the container.

    • The relevant hazard pictograms (e.g., irritant).

Step 4: Safe Storage Pending pickup, the waste must be stored safely within the laboratory.

  • Keep the waste container tightly sealed except when adding waste.[14][17]

  • Store the container in a designated, well-ventilated satellite accumulation area, at or near the site of generation.[17]

  • Ensure the storage location is away from heat sources and incompatible materials.[14]

  • Utilize secondary containment (e.g., a plastic tub) for liquid wastes or solutions containing the acid to prevent spills.[7]

Step 5: Arranging for Disposal

  • Do not allow hazardous waste to accumulate. Be aware of your facility's limits on waste accumulation (e.g., 55 gallons).[17]

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[6][18]

  • Provide them with the accurately completed waste label information.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Waste Generation: This compound (solid, solution, or contaminated material) decision Is waste mixed with other hazardous chemicals? start->decision pure_path Segregate into a dedicated 'Waste this compound' container. decision->pure_path  No mixed_path Segregate into a compatible waste stream container. Consult EHS if unsure. decision->mixed_path Yes container Select Compatible Container (HDPE or Glass) with screw-top cap. pure_path->container mixed_path->container labeling Label Container with: - Full Chemical Name(s) & % - Hazard Information - Accumulation Start Date container->labeling storage Store in designated Satellite Accumulation Area. Keep container closed. labeling->storage end_process Contact EHS or Licensed Disposal Company for pickup. storage->end_process

Caption: Decision workflow for the disposal of this compound.

Summary of Key Information

The table below summarizes critical data and procedural waypoints. Since specific exposure limits for this compound are not established, data from the closely related benzoic acid and general GHS classifications for similar compounds are used as a reference.

ParameterGuideline / DataSource(s)
Chemical State Typically a solid at room temperature.N/A
Primary Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2],[3]
Disposal Method Prohibited: Drain or regular trash disposal. Required: Collection for disposal by a licensed hazardous waste facility.[6],[1],[8]
Container Type Chemically compatible (HDPE, Glass) with a secure, non-leaking cap.[17],[16]
Waste Compatibility Incompatible with strong bases and strong oxidizing agents.[15],[18]
Governing Regulations EPA (RCRA), OSHA (Laboratory Standard, CHP).[9],[10],[12]

By integrating these procedures into your laboratory's Chemical Hygiene Plan, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Furan-3-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Furan-3-yl)benzoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。